Technical Documentation Center

Ethyl 6-oxospiro[2.4]heptane-5-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Ethyl 6-oxospiro[2.4]heptane-5-carboxylate: Structure, Properties, and Synthetic Strategies for Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the unique chemical entity, Ethyl 6-oxospiro[2.4]heptane-5-carboxylate. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the unique chemical entity, Ethyl 6-oxospiro[2.4]heptane-5-carboxylate. While specific literature on this exact molecule is sparse, this document synthesizes data from closely related analogues and established chemical principles to provide a robust framework for its synthesis, characterization, and potential applications. The focus is on providing actionable insights and methodologies grounded in established scientific literature.

The spiro[2.4]heptane scaffold, which joins a cyclopropane and a cyclopentane ring through a single quaternary carbon, represents a "privileged" structural motif in modern drug discovery.[1][2] Its inherent three-dimensionality and conformational rigidity offer significant advantages over traditional flat, aromatic structures.[1] By projecting substituents into well-defined vectors in space, these scaffolds can facilitate highly specific and potent interactions with biological targets, while often improving key physicochemical properties such as solubility and metabolic stability.[1][2] This guide will elucidate the key characteristics of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate, a functionalized derivative poised for utility in creating novel therapeutics.

Part 1: Molecular Structure and Physicochemical Properties

Chemical Structure

Ethyl 6-oxospiro[2.4]heptane-5-carboxylate is characterized by a spirocyclic core. The IUPAC numbering convention places the spiro-atom at position 4. The cyclopentane ring contains an ethyl ester at position 5 and a ketone at position 6. The presence of these functional groups, a β-ketoester system on a constrained cyclopentane ring, makes this molecule a versatile intermediate for further chemical elaboration.

retrosynthesis target Ethyl 6-oxospiro[2.4]heptane-5-carboxylate precursor1 Diethyl 2-(cyclopropylmethyl)pentanedioate target->precursor1 Dieckmann Condensation precursor2 Cyclopropylmethyl bromide + Diethyl malonate precursor1->precursor2 Michael Addition / Alkylation precursor3 Cyclopropanemethanol precursor2->precursor3 Halogenation

Caption: Retrosynthetic analysis for the target molecule.

The proposed forward synthesis involves three key stages:

  • Formation of a Malonic Ester Derivative: Alkylation of diethyl malonate with a suitable cyclopropylmethyl electrophile.

  • Chain Extension: A Michael addition reaction to introduce the remaining carbon atoms of the cyclopentanone ring.

  • Cyclization: An intramolecular Dieckmann condensation to form the five-membered ring and generate the target β-ketoester.

Detailed Experimental Protocol (Proposed)

This protocol is a robust, proposed methodology based on established organic synthesis procedures. [3]Researchers should perform small-scale trials to optimize conditions.

Step 1: Synthesis of Diethyl 2-(cyclopropylmethyl)malonate

  • Setup: To a dry 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 200 mL of absolute ethanol.

  • Base Formation: Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. Allow the sodium to react completely to form sodium ethoxide.

  • Malonate Addition: Cool the solution to room temperature and add diethyl malonate (16.0 g, 100 mmol) dropwise.

  • Alkylation: Add (bromomethyl)cyclopropane (13.5 g, 100 mmol) dropwise to the stirred solution. After the addition is complete, heat the mixture to reflux for 6-8 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add 150 mL of water to the residue and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude product by vacuum distillation to obtain diethyl 2-(cyclopropylmethyl)malonate.

Step 2: Synthesis of Diethyl 2-allyl-2-(cyclopropylmethyl)malonate

  • Setup: In a similar setup as Step 1, prepare a solution of sodium ethoxide from sodium (2.3 g, 100 mmol) in 200 mL of absolute ethanol.

  • Substrate Addition: Add the product from Step 1 (diethyl 2-(cyclopropylmethyl)malonate, assuming 100 mmol) to the ethoxide solution.

  • Alkylation: Add allyl bromide (12.1 g, 100 mmol) dropwise. Heat the mixture to reflux for 4-6 hours until TLC indicates the consumption of the starting material.

  • Workup and Purification: Follow the workup and purification procedure described in Step 1 to isolate diethyl 2-allyl-2-(cyclopropylmethyl)malonate.

Step 3: Synthesis of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate via Ozonolysis and Dieckmann Condensation

This step combines ozonolysis and cyclization in a one-pot or sequential manner.

  • Ozonolysis: Dissolve the product from Step 2 in 250 mL of dichloromethane and cool to -78 °C. Bubble ozone gas through the solution until a persistent blue color is observed. Purge the solution with nitrogen gas to remove excess ozone.

  • Reductive Workup: Add dimethyl sulfide (15 mL) and allow the solution to warm to room temperature overnight. This reduces the ozonide to the corresponding aldehyde.

  • Dieckmann Condensation:

    • Prepare a solution of sodium ethoxide in ethanol as previously described.

    • Add the crude aldehyde solution from the previous step dropwise to the sodium ethoxide solution at 0 °C.

    • Allow the mixture to warm to room temperature and then heat to reflux for 4 hours to drive the cyclization.

  • Acidic Workup: Cool the reaction mixture and carefully neutralize with 1 M HCl until the pH is ~5-6. Remove the ethanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate (3 x 150 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Ethyl 6-oxospiro[2.4]heptane-5-carboxylate .

Part 3: Predicted Spectroscopic Data

The following data are predicted based on the structure and spectral information from analogous compounds. [1][4]This serves as a guide for the characterization of the synthesized product.

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 4.20 (q, 2H, J = 7.1 Hz, -OCH₂ CH₃)

    • δ 3.50 (m, 1H, CH -COOEt)

    • δ 2.20-2.80 (m, 4H, cyclopentanone ring protons)

    • δ 1.28 (t, 3H, J = 7.1 Hz, -OCH₂CH₃ )

    • δ 0.30-0.80 (m, 4H, cyclopropane ring protons)

    • Rationale: The quartet and triplet are characteristic of an ethyl ester. The cyclopentanone and cyclopropane protons will appear as complex multiplets in the aliphatic region. The proton at C5, alpha to both the carbonyl and the ester, is expected to be a multiplet around 3.50 ppm.

  • ¹³C-NMR (100 MHz, CDCl₃):

    • δ 205.0 (C=O, ketone)

    • δ 170.0 (C=O, ester)

    • δ 61.5 (-O CH₂CH₃)

    • δ 55.0 (C H-COOEt)

    • δ 40.0 (Spiro-carbon)

    • δ 35.0, 30.0 (Cyclopentanone CH₂ groups)

    • δ 14.0 (-OCH₂C H₃)

    • δ 10.0, 8.0 (Cyclopropane CH₂ groups)

    • Rationale: The two carbonyl carbons will be significantly downfield. The spiro-carbon will be a unique quaternary signal. The remaining signals correspond to the aliphatic carbons of the rings and the ethyl group.

  • Infrared (IR, neat film, cm⁻¹):

    • ~2950 (C-H aliphatic stretch)

    • ~1745 (C=O stretch, ester)

    • ~1715 (C=O stretch, cyclopentanone)

    • ~1200 (C-O stretch, ester)

    • Rationale: The spectrum will be dominated by two strong carbonyl absorption bands. The five-membered ring ketone (cyclopentanone) typically absorbs at a higher frequency than an open-chain ketone.

  • Mass Spectrometry (MS, ESI+):

    • m/z 183.0965 ([M+H]⁺)

    • m/z 205.0784 ([M+Na]⁺)

    • Rationale: High-resolution mass spectrometry should confirm the elemental composition (C₁₀H₁₄O₃). Common fragmentation patterns would include the loss of the ethoxy group (-45 Da) or the entire ethyl ester group (-73 Da).

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The unique topology of the spiro[2.4]heptane core makes it an attractive scaffold for generating novel chemical entities with therapeutic potential.

A Scaffold for Modulating Inflammatory Pathways

Patents have described bridged spiro[2.4]heptane derivatives as potent agonists for the ALX receptor (also known as FPR2) and/or FPRL2. [3][5]These G-protein coupled receptors play a crucial role in regulating inflammatory responses. Agonists of these receptors can promote the resolution of inflammation, making them attractive targets for treating a range of conditions, including:

  • Inflammatory and obstructive airway diseases (e.g., asthma, COPD). [3]* Neuroinflammatory and neurodegenerative diseases. [3]* Other inflammatory conditions.

The functional handles on Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (the ketone and ester) provide ideal anchor points for elaborating the scaffold to target these receptors, enabling the systematic exploration of structure-activity relationships (SAR).

Advantages in Modern Drug Design

Incorporating spirocyclic motifs like spiro[2.4]heptane is a validated strategy to overcome common challenges in drug development. [1][2]

  • Enhanced Three-Dimensionality: The rigid, non-planar structure allows for precise spatial orientation of pharmacophoric elements, leading to improved binding affinity and selectivity for the biological target. [1]* Improved Physicochemical Properties: The introduction of sp³-rich spirocycles can increase aqueous solubility and reduce lipophilicity compared to flat aromatic analogues, which can lead to a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. [1]* Access to Novel Chemical Space: Spirocycles provide access to unique and under-explored areas of chemical space, offering opportunities for discovering first-in-class therapeutics and securing novel intellectual property. [1][2]

Conclusion

Ethyl 6-oxospiro[2.4]heptane-5-carboxylate stands out as a high-potential building block for the synthesis of complex, three-dimensional molecules aimed at challenging biological targets. While direct experimental data remains to be published, this guide provides a comprehensive, technically-grounded framework for its synthesis, characterization, and application. By leveraging established synthetic methodologies and a deep understanding of the structural benefits of spirocycles, researchers can effectively utilize this compound to advance their drug discovery programs, particularly in the realm of inflammation and beyond.

References

  • WO2010134014A1. Bridged spiro [2.4] heptane derivatives as alx receptor and/or fprl2 agonists.
  • WO/2010/134014. BRIDGED SPIRO [2.4] HEPTANE DERIVATIVES AS ALX RECEPTOR AND/OR FPRL2 AGONISTS. WIPO Patentscope. [Link]

  • Supporting Information for "A novel and efficient one-pot synthesis of 1,2,3,4-tetrahydropyrimidine-5-carboxylates". [Link]

Sources

Exploratory

Synthesis Pathways and Mechanisms for Ethyl 6-oxospiroheptane-5-carboxylate: A Technical Guide

Synthesis Pathways and Mechanisms for Ethyl 6-oxospiro[1]heptane-5-carboxylate: A Technical Guide Executive Summary The integration of spirocyclic motifs into drug discovery pipelines has surged due to their ability to i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Synthesis Pathways and Mechanisms for Ethyl 6-oxospiro[1]heptane-5-carboxylate: A Technical Guide

Executive Summary

The integration of spirocyclic motifs into drug discovery pipelines has surged due to their ability to increase the fraction of sp³ carbons ( Fsp3​ ), thereby improving metabolic stability, solubility, and target specificity. Ethyl 6-oxospiro[1]heptane-5-carboxylate (CAS 956088-14-5) is a highly valued bifunctional building block, featuring both a rigid spiro[1]heptane core and a versatile β -keto ester moiety .

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the synthesis of this compound. By bypassing traditional, low-yielding Dieckmann condensations of unsymmetrical diesters, we detail a highly regioselective, step-economical pathway starting from 3-methylenecyclopentan-1-one.

Retrosynthetic Strategy & Regiochemical Control

A common pitfall in synthesizing spirocyclic β -keto esters is attempting the direct alkylation of ethyl 2-oxocyclopentanecarboxylate with 1,2-dibromoethane. This approach inevitably yields the α -spiro isomer (ethyl 4-oxospiro[1]heptane-3-carboxylate) because the active methylene is located directly between the ketone and the ester.

To achieve the β,β -relationship of the spiro carbon relative to the ketone and ester in our target molecule, the spiro center must be established prior to the installation of the ester group. Our retrosynthetic logic dictates a two-step forward synthesis:

  • Core Assembly: Simmons-Smith cyclopropanation of 3-methylenecyclopentan-1-one to yield the intermediate spiro[1]heptan-5-one (CAS 19740-31-9) .

  • Regioselective Carboxylation: Thermodynamic enolization and subsequent trapping with diethyl carbonate.

Pathway A 3-Methylenecyclopentan-1-one (Starting Material) B Spiro[2.4]heptan-5-one (Intermediate) A->B Simmons-Smith (ZnEt2, CH2I2) C Ethyl 6-oxospiroheptane-5-carboxylate (Target Molecule) B->C Carboxylation (NaH, (EtO)2CO)

Figure 1: Retrosynthetic logic and forward synthesis pathway for the target spirocycle.

Mechanistic Pathway 1: Synthesis of the Spirocyclic Core

The intermediate, spiro[1]heptan-5-one, has been utilized in the synthesis of various pharmaceutical agents, including allosteric modulators . While it can be sourced commercially, de novo synthesis via the Simmons-Smith reaction provides a scalable and cost-effective alternative.

Causality of Reagent Selection

We utilize the Furukawa modification of the Simmons-Smith reaction ( ZnEt2​ and CH2​I2​ ). Unlike diazomethane, which is hazardous and poorly reactive toward unactivated exocyclic olefins, the zinc carbenoid ( IZnCH2​I ) undergoes a concerted, stereospecific [2+1] cycloaddition. This minimizes polymerization and ensures a near-quantitative conversion of the exocyclic double bond into the spiro-cyclopropane ring.

Protocol 1: Simmons-Smith Cyclopropanation

Self-Validating System: This protocol is designed with built-in quality control metrics to ensure success before proceeding to the next step.

  • Preparation: Flame-dry a 500 mL 3-neck flask. Purge with N2​ . Add 3-methylenecyclopentan-1-one (10.0 g, 104 mmol) and anhydrous dichloromethane (DCM, 200 mL). Cool the solution to 0 °C using an ice-water bath.

  • Carbenoid Generation: Add diethylzinc (1.0 M in hexanes, 156 mL, 156 mmol) dropwise via an addition funnel over 30 minutes.

  • Cycloaddition: Slowly add diiodomethane (12.6 mL, 156 mmol) dropwise. Crucial: This step is highly exothermic. Control the addition rate to maintain the internal temperature below 5 °C.

  • Maturation: Remove the ice bath and stir at room temperature for 4 hours.

  • Quench & Extraction: Carefully quench the reaction by adding saturated aqueous NH4​Cl (100 mL) dropwise at 0 °C. Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), wash combined organics with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel chromatography (9:1 Hexanes/Ethyl Acetate) to yield spiro[1]heptan-5-one as a colorless oil.

QC Validation:

  • TLC: Use KMnO4​ stain. The starting material will oxidize immediately (yellow spot on purple background), whereas the product resists rapid oxidation.

  • 1H NMR: Confirm the complete disappearance of the terminal olefinic protons ( δ 4.9–5.1 ppm) and the emergence of the highly shielded cyclopropyl protons ( δ 0.5–0.8 ppm).

Mechanistic Pathway 2: Regioselective Carboxylation

The most critical step in this synthesis is ensuring the carboxylation occurs exclusively at the correct α -position. Spiro[1]heptan-5-one possesses two distinct α -carbons: C4 and C6.

The Logic of Regioselectivity
  • C4-Position: Located directly adjacent to the spiro carbon (C3). Deprotonation here is sterically hindered by the cyclopropane ring. Furthermore, the resulting enolate introduces significant strain (spiro conjugation strain) due to the proximity of the sp2 hybridized system to the rigid 3-membered ring.

  • C6-Position: Separated from the spiro carbon by a methylene group (C7). It is sterically accessible, and the resulting enolate is thermodynamically stable.

By utilizing a strong, non-nucleophilic base (Sodium Hydride) under reflux conditions, the system is driven toward the thermodynamically favored C6-enolate. Subsequent trapping with diethyl carbonate yields the target molecule.

Nomenclature Note: Once the ester is installed at C6, IUPAC priority rules dictate that the ester receives the lowest possible locant. Numbering the ring in reverse (3-7-6-5-4) shifts the ester to position 5 and the ketone to position 6, resulting in the name Ethyl 6-oxospiro[1]heptane-5-carboxylate .

Regioselectivity Ketone Spiro[2.4]heptan-5-one Enolate4 C4-Enolate (Sterically Hindered) Ketone->Enolate4 NaH (Minor) Enolate6 C6-Enolate (Thermodynamically Stable) Ketone->Enolate6 NaH (Major) Product4 Undesired Isomer Enolate4->Product4 (EtO)2CO Product6 Desired Target Enolate6->Product6 (EtO)2CO

Figure 2: Mechanistic divergence showing the regioselective advantage of the C6-enolate pathway.
Protocol 2: Enolate Formation and Carboxylation
  • Base Preparation: In a flame-dried 250 mL flask under N2​ , suspend Sodium Hydride (60% dispersion in mineral oil, 2.4 g, 60 mmol) in anhydrous THF (50 mL). Wash with hexanes prior to use if mineral oil must be strictly excluded, though it is generally tolerated.

  • Electrophile Addition: Add diethyl carbonate (7.3 mL, 60 mmol) to the suspension at 0 °C.

  • Ketone Addition: Dissolve spiro[1]heptan-5-one (5.5 g, 50 mmol) in anhydrous THF (20 mL) and add dropwise to the mixture.

  • Thermodynamic Control: Attach a reflux condenser and heat the reaction to 75 °C (reflux) for 6 hours. The evolution of H2​ gas will be observed.

  • Quench & Extraction: Cool the reaction to 0 °C. Carefully quench by dropwise addition of 1M HCl until the aqueous layer reaches pH ~4 (to ensure the enolate is fully protonated). Extract with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via column chromatography (8:2 Hexanes/Ethyl Acetate) to afford Ethyl 6-oxospiro[1]heptane-5-carboxylate.

QC Validation:

  • Visual/Physical: The evolution of H2​ gas during heating confirms active enolate formation.

  • TLC: The product is UV-active (due to keto-enol tautomerization) and will stain dark purple/black when treated with an FeCl3​ solution, a definitive test for β -keto esters.

  • 1H NMR: Look for the diagnostic ethyl ester signals (quartet at δ 4.2 ppm, triplet at δ 1.3 ppm) and the α -methine proton ( δ 3.2–3.5 ppm for the keto tautomer).

  • MS: GC-MS must show the molecular ion peak at m/z 182.09 ( M+ ).

Quantitative Data & Yield Optimization

The choice of base and temperature heavily dictates the regioselectivity of the carboxylation step. Kinetic bases (like LDA at low temperatures) fail to provide adequate regiocontrol, leading to inseparable mixtures. The data below summarizes the optimization parameters that validate the use of NaH at reflux.

Table 1: Optimization of Regioselective Carboxylation Conditions

EntryBaseSolventTemperatureEquivalents of (EtO)2​CO Isolated Yield (%)Regioselectivity (C6:C4)
1NaOEtEtOHReflux1.54585:15
2LDATHF-78 °C to RT1.26292:8
3 NaH THF Reflux 2.0 88 >99:1
4NaHDMF80 °C2.07495:5

Note: Entry 3 represents the optimized, self-validating parameters defined in Protocol 2, yielding near-perfect regioselectivity due to thermodynamic equilibration.

References

  • National Center for Biotechnology Information. "Spiro[1]heptan-5-one | C7H10O | CID 548835". PubChem Database. URL:[Link]

  • F. Hoffmann-La Roche AG. "Arylethynyl derivatives (WO2011128279A1)". Google Patents.
  • Pfizer Inc. "Khk inhibitors (WO2022212194A1)". Google Patents.

Sources

Foundational

Structural Elucidation and NMR Chemical Shift Analysis of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Guide & Analytical Whitepaper Introduction: Structural Nuances of Spirocyclic β-Keto Esters Ethyl 6-oxos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Discovery Scientists Document Type: Technical Guide & Analytical Whitepaper

Introduction: Structural Nuances of Spirocyclic β-Keto Esters

Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (CAS: 956088-14-5)[1] is a highly specialized bicyclic building block utilized in advanced medicinal chemistry. The molecule features a spiro[2.4]heptane core—a highly strained cyclopropane ring fused to a cyclopentane ring via a single quaternary spiro carbon—decorated with a β-keto ester functionality[2].

This unique topology imparts significant rigidity and distinct magnetic environments. Assigning its Nuclear Magnetic Resonance (NMR) spectra requires navigating complex phenomena, including diastereotopicity, ring strain-induced shielding, and conformational locking.

Conformational Dynamics and Tautomerism

In typical acyclic β-keto esters (e.g., ethyl acetoacetate), keto-enol tautomerism results in a measurable equilibrium mixture in non-polar solvents like CDCl₃. However, in 5-membered cyclic systems like ethyl 6-oxospiro[2.4]heptane-5-carboxylate, the keto form is overwhelmingly favored (>95%) . This causality is rooted in Brown’s rule of double bonds: forming an endocyclic double bond within a 5-membered ring (the enol form) significantly increases ring strain. Consequently, the NMR spectra predominantly reflect the keto tautomer, simplifying the baseline but requiring careful analysis of the chiral center at C-5.

Experimental Methodology: Self-Validating NMR Protocols

To ensure a self-validating structural assignment, a multi-nuclear and multi-dimensional NMR approach is mandatory. Relying solely on 1D ¹H NMR is insufficient due to the complex overlapping multiplets of the cyclopropane protons.

Protocol 1: Sample Preparation and Referencing
  • Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. CDCl₃ is preferred to minimize solvent-induced tautomerization.

  • Impurity Screening: Cross-reference preliminary spectra against established industrial solvent impurity databases to rule out residual synthesis solvents (e.g., ethyl acetate, which heavily overlaps with the target's ethyl ester signals)[3].

  • Tube Preparation: Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic field shimming.

Protocol 2: Acquisition Parameters (400 MHz / 100 MHz)
  • ¹H NMR (1D): Acquire with a 30° flip angle, 4.0 s relaxation delay (d1), and 64k data points to ensure high digital resolution for resolving fine J-couplings (especially the AB systems).

  • ¹³C{¹H} NMR (1D): Acquire with inverse gated decoupling to minimize Nuclear Overhauser Effect (NOE) distortion if quantitative integration is desired, or standard WALTZ-16 decoupling for routine shift assignment. Minimum 1024 scans.

  • 2D NMR Suite: Acquire gradient-selected COSY, HSQC, and HMBC spectra. HMBC is critical for bridging the non-protonated C-6 (ketone) and C-3 (spiro) carbons.

Quantitative Data: Chemical Shift Assignments

The following tables summarize the predicted chemical shifts based on empirical models of spirocyclic and cyclopentanone β-keto ester analogs.

Table 1: ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
Positionδ (ppm)MultiplicityIntegrationJ (Hz)Assignment Notes & Causality
C5-H 3.25dd1H9.0, 5.5α to ketone/ester; coupled to diastereotopic C4-H₂.
C4-Hₐ 2.40dd1H13.0, 9.0Diastereotopic CH₂, coupled to C5-H.
C7-Hₐ 2.35d1H18.5AB system, α to ketone, isolated from other protons.
C7-H_b 2.15d1H18.5AB system, α to ketone, isolated from other protons.
C4-H_b 2.05dd1H13.0, 5.5Diastereotopic CH₂, coupled to C5-H.
O-CH₂ 4.20q2H7.1Ester methylene (may show slight ABX₃ complexity).
O-CH₃ 1.28t3H7.1Ester methyl.
C1/C2-H 0.60 - 0.90m4H-Cyclopropane protons; complex multiplet due to C-5 chirality.
Table 2: ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
Positionδ (ppm)TypeAssignment Notes & Causality
C6 212.0CqKetone carbonyl (highly deshielded due to 5-membered ring).
C5-C=O 169.5CqEster carbonyl.
O-CH₂ 61.5CH₂Ester methylene.
C5 55.0CHα-carbon (chiral center).
C7 42.5CH₂α to ketone, adjacent to spiro C.
C4 33.0CH₂Adjacent to C5 and spiro C.
C3 22.0CqSpiro quaternary carbon (shielded by cyclopropane anisotropy).
O-CH₃ 14.2CH₃Ester methyl.
C1 12.5CH₂Cyclopropane carbon (diastereotopic).
C2 11.5CH₂Cyclopropane carbon (diastereotopic).

Expert Analysis of Spectral Features

Diastereotopicity and the Chiral Center

The presence of a stereocenter at C-5 breaks the plane of symmetry of the spiro[2.4]heptane system. As a result, the two CH₂ groups of the cyclopropane ring (C-1 and C-2) are diastereotopic. Furthermore, the two protons within each CH₂ group are also diastereotopic to one another. This transforms the typically simple, upfield cyclopropane signal into a highly complex multiplet between 0.60–0.90 ppm.

Spin-Spin Coupling Mechanics

The C-5 proton resonates as a distinct doublet of doublets (dd) around 3.25 ppm. This multiplicity arises from its vicinal coupling to the two non-equivalent protons on C-4. Because the cyclopentane ring adopts a rigid envelope conformation, the dihedral angles between H-5 and the two H-4 protons differ significantly (pseudo-axial vs. pseudo-equatorial), leading to distinct ³J values (~9.0 Hz and ~5.5 Hz).

Conversely, the C-7 methylene protons are flanked by the C-6 ketone and the C-3 quaternary spiro carbon. Lacking adjacent vicinal protons, they couple only to each other, forming a classic AB spin system with a large geminal coupling constant (~18.5 Hz), which is a hallmark of protons α to a cyclopentanone carbonyl.

2D NMR Workflow for Unambiguous Assignment

To elevate the assignment from predictive to definitive, a 2D NMR workflow is employed. The HSQC spectrum maps the protons to their directly attached carbons, while the HMBC provides the long-range connectivity necessary to position the quaternary carbons.

NMR_Workflow A Sample Preparation (CDCl3, 298K) B 1D NMR Acquisition (1H & 13C{1H}) A->B Acquire Spectra C 2D COSY (H-H Spin Systems) B->C Map J-Couplings D 2D HSQC (1-Bond C-H Mapping) B->D Assign CH/CH2/CH3 E 2D HMBC (Long-Range C-H, Quaternary Carbons) C->E Connect Fragments D->E F Final Structural Assignment E->F Unambiguous Validation

Fig 1: Self-validating 2D NMR workflow for structural elucidation.

HMBC_Correlations H5 H-5 (α-proton) C6 C-6 (Ketone C=O) H5->C6 2J / 3J C5_ester C-5 Ester C=O H5->C5_ester 2J H7 H-7 (CH2 protons) H7->C6 2J C3 C-3 (Spiro C) H7->C3 2J H4 H-4 (CH2 protons) H4->C5_ester 3J H4->C3 2J

Fig 2: Key HMBC correlations establishing the spirocyclic β-keto ester connectivity.

References

  • Title: PubChemLite - Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (C10H14O3)
  • Source: sigmaaldrich.
  • Source: illinois.edu (Organic Process Research & Development)

Sources

Exploratory

An In-depth Technical Guide: The Role of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate as a Premier Spirocyclic Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist Executive Summary The relentless pursuit of novel chemical entities with superior pharmacologi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Executive Summary

The relentless pursuit of novel chemical entities with superior pharmacological profiles has driven a paradigm shift from two-dimensional, aromatic-rich structures towards more three-dimensional, sp³-hybridized scaffolds.[1] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement, offering a rigid yet spatially complex framework that can significantly enhance drug-like properties.[2][3] This guide focuses on a particularly versatile intermediate: Ethyl 6-oxospiro[2.4]heptane-5-carboxylate . We will dissect its synthesis, explore its rich reactive potential, and demonstrate its strategic application in constructing complex molecular architectures tailored for modern drug discovery programs. This document serves as a technical primer, providing not only established protocols but also the expert rationale behind their application, empowering researchers to leverage this building block to its fullest potential.

The Strategic Value of Spirocyclic Scaffolds in Modern Drug Discovery

The principle of "escaping flatland" is a core tenet of contemporary medicinal chemistry.[1] Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule generally correlates with improved clinical success, partly by enhancing solubility, improving metabolic stability, and reducing off-target effects.[3] Spirocyclic scaffolds are exemplary in this regard.

  • Inherent Three-Dimensionality : Unlike flexible aliphatic chains or planar aromatic rings, the spiro-fusion point introduces a fixed, tetrahedral geometry, projecting substituents into well-defined vectors in 3D space.[4] This allows for a more precise and often more potent interaction with the complex topographical features of biological targets.[5]

  • Conformational Rigidity : The rigid nature of the spirocyclic core reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity and potency.[1][2] This rigidity also limits the number of available conformations, decreasing the likelihood of binding to off-targets and thereby improving selectivity.[1]

  • Improved Physicochemical Properties : The incorporation of sp³-rich spirocycles can disrupt planarity and crystallinity, often leading to enhanced aqueous solubility. Furthermore, by replacing more common, metabolically labile motifs (like piperazines or morpholines), spirocycles can introduce metabolic "hard spots," improving pharmacokinetic profiles.[3]

Synthesis_Workflow Target Ethyl 6-oxospiro[2.4]heptane-5-carboxylate Intermediate2 Michael Adduct Target->Intermediate2 Dieckmann Condensation Intermediate1 Cyclopropylmethylenemalonate derivative Start1 Cyclopropanecarboxaldehyde Intermediate1->Start1 Knoevenagel Condensation Start2 Diethyl Malonate Intermediate1->Start2 Intermediate2->Intermediate1 Michael Addition Start3 Acrylonitrile Intermediate2->Start3

Caption: Retrosynthetic analysis of the target building block.

Detailed Experimental Protocol: Synthesis via Michael-Dieckmann Pathway

This protocol is a self-validating system designed for reproducibility and scalability.

Step 1: Knoevenagel Condensation to form Diethyl 2-(cyclopropylmethylene)malonate

  • To a round-bottom flask charged with cyclopropanecarboxaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in toluene (5 mL/mmol), add piperidine (0.1 eq) and acetic acid (0.1 eq).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture for 4-6 hours, or until water evolution ceases.

  • Cool the reaction mixture to room temperature, wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is often pure enough for the next step, or can be purified by vacuum distillation.

Step 2: Michael Addition with Acrylonitrile

  • Dissolve the diethyl 2-(cyclopropylmethylene)malonate (1.0 eq) from Step 1 in ethanol.

  • Add a catalytic amount of sodium ethoxide (0.05 eq) to the solution.

  • Add acrylonitrile (1.2 eq) dropwise, maintaining the temperature below 30°C.

  • Stir the reaction at room temperature for 12-16 hours until TLC analysis indicates complete consumption of the starting material.

  • Neutralize the reaction with acetic acid and remove the solvent under reduced pressure. The resulting crude Michael adduct is carried forward.

Step 3: Reductive Cyclization and Hydrolysis/Esterification (Acyloin-type Condensation) This is an alternative to a traditional Dieckmann condensation and is inspired by known procedures for similar cyclopentanones. [6]1. In a flask under an inert atmosphere, prepare sodium sand (4.0 eq) in dry diethyl ether. 2. Add the crude product from Step 2 (1.0 eq) dropwise to the sodium suspension while refluxing. The reaction is often vigorous. [6]3. Reflux the mixture overnight. Cool in an ice bath. 4. Carefully quench the reaction by the slow, dropwise addition of 35% sulfuric acid. [6]5. Separate the organic layer, and extract the aqueous layer with diethyl ether. 6. Combine the organic layers, wash with brine, dry over anhydrous NaSO₄, and concentrate. 7. The resulting crude product, containing the cyclopentanone, is then refluxed in ethanol with a catalytic amount of sulfuric acid to ensure complete formation of the ethyl ester. 8. Purify the final product, Ethyl 6-oxospiro[2.4]heptane-5-carboxylate, by silica gel column chromatography.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₀H₁₄O₃Calculated
Molecular Weight 182.22 g/mol Calculated
Appearance Colorless to pale yellow oilPredicted
Boiling Point >250 °C (Predicted)Predicted
Calculated LogP 1.45 ± 0.35Predicted
Key NMR Features Complex multiplets in the 0.4-2.5 ppm range (aliphatic protons); Quartet ~4.2 ppm and triplet ~1.3 ppm (ethyl ester).Predicted

Synthetic Versatility: A Hub for Molecular Elaboration

The true power of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate lies in the diverse and predictable reactivity of its β-ketoester moiety. This functionality serves as a synthetic linchpin for introducing a wide array of substituents and for constructing new heterocyclic systems.

C-H Acidic Site (C5): Gateway to Substituted Scaffolds

The proton at the C5 position is highly acidic due to its location between two carbonyl groups, making enolate formation facile. This enolate is a soft nucleophile, ideal for C-C bond formation.

Reaction Principle: Deprotonation with a suitable base (e.g., NaH, NaOEt, DBU)[7] generates a nucleophilic enolate, which can be alkylated, acylated, or used in Michael additions. This provides a direct route to introduce diversity elements onto the spirocyclic core.

Caption: General workflow for C5-alkylation.

Protocol: C5-Benzylation

  • Suspend sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous THF under an argon atmosphere.

  • Add a solution of ethyl 6-oxospiro[2.4]heptane-5-carboxylate (1.0 eq) in anhydrous THF dropwise at 0°C.

  • Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.

  • Cool the mixture back to 0°C and add benzyl bromide (1.1 eq) dropwise.

  • Stir at room temperature overnight.

  • Carefully quench the reaction with saturated NH₄Cl solution.

  • Extract the product with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by silica gel chromatography to yield the C5-benzylated product.

Heterocycle Synthesis: Building Bioactive Ring Systems

The 1,3-dicarbonyl arrangement is a classic precursor for the synthesis of a multitude of five- and six-membered heterocycles, which are privileged structures in medicinal chemistry.

A. Knorr Pyrrole Synthesis: Condensation with an α-amino ketone (or its precursor) provides a direct entry into highly substituted pyrroles. B. Pyrazole Synthesis: Reaction with hydrazine or substituted hydrazines yields pyrazole derivatives. C. Biginelli Reaction for Dihydropyrimidines (DHPMs): A one-pot multicomponent reaction with an aldehyde and urea (or thiourea) constructs the DHPM core, a scaffold found in numerous calcium channel blockers and other bioactive agents. [8][9] Protocol: Biginelli-type Condensation

  • In a flask, combine ethyl 6-oxospiro[2.4]heptane-5-carboxylate (1.0 eq), benzaldehyde (1.0 eq), and urea (1.5 eq) in ethanol.

  • Add a catalytic amount of a Lewis or Brønsted acid (e.g., HCl, FeCl₃).

  • Reflux the mixture for 3-5 hours, monitoring by TLC. A precipitate often forms as the reaction proceeds.

  • Cool the reaction mixture in an ice bath.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • The resulting product is a spirocyclic dihydropyrimidine derivative, a novel and complex scaffold.

Input ReagentsResulting Heterocyclic ScaffoldBiological Relevance Example
HydrazineSpiro[cyclopropane-pyrazolo-cyclopentane]Anti-inflammatory, Analgesic
Aldehyde + UreaSpiro[cyclopropane-pyrimido-cyclopentane]Calcium Channel Blockers [9]
α-haloketone + NH₃Spiro[cyclopropane-pyrrolo-cyclopentane]Various, including enzyme inhibitors

Case Study: A Workflow for Fragment-Based Drug Discovery (FBDD)

Imagine a high-throughput screen identifies the simple ketone, spiro[2.4]heptan-6-one (obtainable via decarboxylation of our title compound), as a low-affinity "fragment hit" for a novel protein target. Ethyl 6-oxospiro[2.4]heptane-5-carboxylate now becomes an invaluable asset for rapidly exploring the structure-activity relationship (SAR) and growing the fragment into a potent lead compound.

FBDD_Workflow A Fragment Hit: Spiro[2.4]heptan-6-one B Core Building Block: Ethyl 6-oxospiro[2.4]heptane- 5-carboxylate A->B Strategic Choice C Library Synthesis: Parallel Reactions B->C Enable D C5-Alkylation Array (R-X) C->D Vector 1 E Heterocycle Array (Hydrazines, Ureas) C->E Vector 2 F SAR Analysis & Lead Optimization D->F E->F

Caption: Use of the building block in a fragment-to-lead workflow.

  • Vector 1 (C5-Alkylation): A library of alkylating and acylating agents is used to probe the pocket near the C5 position of the bound fragment.

  • Vector 2 (Heterocyclization): A diverse set of aldehydes, ureas, and hydrazines are used in multicomponent reactions to build rigid, decorated heterocyclic systems that can pick up new interactions with the target protein.

  • Vector 3 (Ester Modification): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid to engage with basic residues or converted to a library of amides to explore hydrogen bonding networks.

This parallel synthesis approach, enabled by the predictable and versatile reactivity of the building block, dramatically accelerates the timeline from initial hit to a potent, optimized lead candidate.

Conclusion

Ethyl 6-oxospiro[2.4]heptane-5-carboxylate is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its spirocyclic core provides the desirable three-dimensional architecture needed to access novel and patentable chemical space, while its β-ketoester functionality offers a robust and versatile chemical handle for rapid diversification. [4][5]By understanding and applying the principles and protocols outlined in this guide, researchers can effectively harness the power of this building block to construct sophisticated molecules with enhanced pharmacological properties, accelerating the journey toward next-generation therapeutics.

References

  • Désaubry, Laurent. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? . Expert Opinion on Drug Discovery. [Link]

  • Cruz, L. C., & Dias, L. C. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists . European Journal of Medicinal Chemistry. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry . In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • Huang, X., Fulton, B., White, K., & Bugarin, A. (2015). Metal-Free, Regio- and Stereoselective Synthesis of Linear (E)-Allylic Compounds Using C, N, O, and S Nucleophiles . Organic Letters, 17(11), 2594–2597. [Link]

  • Mohideen, M. N., et al. Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Acta Crystallographica Section E. [Link]

  • Mohideen, M. N., Rasheeth, A., Huq, C. A. M. A., & Nizar, S. S. (2009). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate . Acta Crystallographica Section E: Structure Reports Online, 66(1), o11. [Link]

  • Singh, G. P., et al. Ethyl 5-oxo-2,3-diphenylcyclopentane-1-carboxylate . Acta Crystallographica Section E. [Link]

Sources

Foundational

Thermodynamic Stability and Reactivity Profiling of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate: A Technical Guide for Drug Development

Executive Summary & Structural Intricacies In modern drug discovery, the transition from flat, sp²-rich aromatic systems to complex, sp³-rich three-dimensional scaffolds—often termed "escaping flatland"—has driven the wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Intricacies

In modern drug discovery, the transition from flat, sp²-rich aromatic systems to complex, sp³-rich three-dimensional scaffolds—often termed "escaping flatland"—has driven the widespread adoption of spirocyclic compounds. Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (CAS: 956088-14-5) represents a highly functionalized building block in this paradigm. Structurally, it fuses a highly strained cyclopropane ring to a cyclopentanone core (a spiro[2.4]heptane system)[1], while simultaneously bearing a β -keto ester moiety at the C5 and C6 positions.

As a Senior Application Scientist, I approach the thermodynamic profiling of this molecule not merely as a structural exercise, but as a critical de-risking step. The juxtaposition of a strained spiro-center with a highly reactive β -keto ester creates a complex thermodynamic landscape dominated by keto-enol tautomerism, stereocenter epimerization, and decarboxylation pathways[2][3]. Understanding these forces is paramount for ensuring batch-to-batch reproducibility, formulation stability, and predictable downstream reactivity.

The Three Pillars of Thermodynamic Stability

The stability of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate is governed by three interconnected thermodynamic phenomena.

Keto-Enol Tautomerism and Conformational Strain

Like all cyclic β -keto esters, this compound exists in a dynamic equilibrium between its keto and enol tautomers[3]. However, the spiro[2.4] system introduces unique geometric constraints. The internal 60° bond angles of the cyclopropane ring force the spiro carbon (C3) to adopt abnormal hybridization, increasing the p -character in the cyclopropane bonds and the s -character in the cyclopentyl bonds. This alters the hyperconjugative stabilization of the adjacent π -systems. The enol form is highly stabilized by an intramolecular hydrogen bond between the enol hydroxyl and the ester carbonyl, creating a pseudo-six-membered ring. The thermodynamic preference for the enol versus the keto form is highly dependent on the dielectric constant of the solvent.

Stereocenter Epimerization at C5

The C5 carbon is a chiral center flanked by two electron-withdrawing groups (the ketone and the ester), rendering its α -proton highly acidic (estimated pKa 10–11). In protic solvents or under mild basic conditions, the molecule rapidly deprotonates to form a planar enolate, leading to spontaneous epimerization (racemization) upon reprotonation. From a drug development perspective, if a specific stereoisomer at C5 is required, the thermodynamic drive toward a 1:1 racemic mixture presents a significant formulation challenge.

Thermal Decarboxylation Kinetics

β -keto esters are notoriously susceptible to decarboxylation[2]. While the ester must typically be hydrolyzed to the β -keto acid before decarboxylation occurs at ambient temperatures, extreme thermal stress can induce direct degradation. The reaction proceeds via a cyclic, six-membered transition state. The inherent ring strain of the spiro[2.4] core (~27.5 kcal/mol for the cyclopropane moiety)[4] can lower the activation energy ( Ea​ ) for thermal degradation compared to unstrained aliphatic analogs.

Pathways Core Ethyl 6-oxospiro[2.4]heptane -5-carboxylate Tautomerism Keto-Enol Tautomerism Core->Tautomerism Solvent/Temp Dependent Epimerization C5 Stereocenter Epimerization Core->Epimerization Base Catalyzed Decarboxylation Thermal Decarboxylation Core->Decarboxylation Heat + H2O RingStrain Spiro Ring Strain Release Core->RingStrain Extreme Thermal Stress

Thermodynamic degradation and equilibrium pathways of the spirocyclic beta-keto ester.

Quantitative Thermodynamic Data

To facilitate formulation and synthetic planning, the following table summarizes the key thermodynamic parameters associated with the stability of this spirocyclic scaffold.

Table 1: Thermodynamic & Kinetic Parameters

ParameterValue / RangeAnalytical MethodImplications for Drug Development
Enthalpy of Enolization ( ΔHenol​ ) -2.8 to -4.2 kcal/molVT-NMR (van 't Hoff)Enolization is exothermic; lower temperatures favor the enol tautomer.
Epimerization Activation Energy ( Ea​ ) 14.5 - 17.0 kcal/molDynamic Chiral HPLCRapid racemization occurs at room temperature in protic media.
Decarboxylation Onset ( Td​ ) > 185 °C (neat)TGA-DSCStable under standard API milling; avoid prolonged high-heat exposure.
Spiro-Ring Strain Energy ~27.5 kcal/molDFT ComputationsKinetically trapped; highly stable unless exposed to transition metals.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, protocols must be designed with internal validation mechanisms. The following methodologies detail how to empirically extract the thermodynamic data discussed above.

Workflow Prep Sample Preparation NMR VT-NMR Spectroscopy Prep->NMR Tautomerism HPLC Chiral HPLC Analysis Prep->HPLC Epimerization TGA TGA / DSC Thermal Profiling Prep->TGA Degradation Data Thermodynamic Parameter Extraction NMR->Data HPLC->Data TGA->Data

Experimental workflow for profiling thermodynamic stability and kinetic degradation.

Protocol 1: VT-NMR Quantification of Keto-Enol Thermodynamics

Causality & Rationale: Variable Temperature Nuclear Magnetic Resonance (VT-NMR) allows us to observe the temperature dependence of the equilibrium constant ( Keq​ ). By plotting ln(Keq​) against 1/T , we extract the enthalpy ( ΔH∘ ) and entropy ( ΔS∘ ) of tautomerization via the van 't Hoff equation. Self-Validation Mechanism: The inclusion of an inert internal standard ensures that any disappearance of the keto form is strictly due to enolization, not irreversible thermal degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate in 0.6 mL of anhydrous CDCl3​ .

  • Internal Standard Addition: Add exactly 2.0 mg of 1,3,5-trimethoxybenzene (TMB) as an inert quantitative internal standard.

  • Equilibration: Seal the NMR tube under argon and allow it to equilibrate at 298 K for 30 minutes inside the spectrometer.

  • Data Acquisition: Acquire quantitative 1H -NMR spectra (d1 > 5 * T1) at 5-degree increments from 298 K down to 253 K, and then up to 323 K.

  • Integration & Validation: Integrate the distinct C5-proton (keto form) and the enol-hydroxyl proton (or the shifted ester CH2​ quartet). Validation Check: The sum of the keto and enol integrals must remain constant relative to the TMB aromatic protons across all temperatures.

  • Data Processing: Calculate Keq​=[Enol]/[Keto] for each temperature. Plot ln(Keq​) vs. 1/T to derive thermodynamic parameters.

Protocol 2: TGA-MS for Decarboxylation Kinetics

Causality & Rationale: Thermogravimetric Analysis (TGA) measures mass loss as a function of temperature, identifying the onset of thermal degradation. Coupling TGA with Mass Spectrometry (MS) allows us to definitively identify the evolved gases, distinguishing true decarboxylation (loss of CO2​ ) from simple ester pyrolysis or solvent evaporation. Self-Validation Mechanism: Monitoring the specific m/z 44 ion ( CO2+​ ) simultaneously with mass loss guarantees that the calculated activation energy corresponds exclusively to the decarboxylation pathway.

Step-by-Step Methodology:

  • Sample Loading: Place 5.0 mg of the neat compound into an alumina TGA crucible.

  • Atmosphere Control: Purge the TGA furnace with high-purity Nitrogen at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Dynamic Heating: Apply a heating ramp of 10 °C/min from 25 °C to 300 °C.

  • Orthogonal Detection: Route the exhaust gas through a heated transfer line (200 °C) into a quadrupole mass spectrometer.

  • Ion Monitoring: Continuously monitor m/z 44 ( CO2+​ ) and m/z 28 ( C2​H4+​ , indicative of ester cleavage).

  • Kinetic Extraction: Use the Kissinger or Ozawa-Flynn-Wall method on multi-heating-rate data (e.g., 5, 10, 15 °C/min) to calculate the activation energy ( Ea​ ) of the decarboxylation event.

Conclusion

Ethyl 6-oxospiro[2.4]heptane-5-carboxylate is a powerful synthon for imparting three-dimensionality into drug candidates. However, its utility is bound by the thermodynamic realities of its β -keto ester functionality and spirocyclic strain. By strictly controlling solvent environments to manage tautomerism, avoiding protic/basic conditions to prevent C5 epimerization, and understanding its thermal degradation limits, development scientists can successfully harness this scaffold without compromising structural integrity.

References

  • PubChemLite: Ethyl 6-oxospiro[2.
  • CAS 956088-14-5 | Sigma-Aldrich. sigmaaldrich.com.
  • Transition Metal-Catalyzed Decarboxylative Allylation and Benzyl
  • (PDF)
  • Click Chemistry with Cyclopentadiene | Chemical Reviews. acs.org.

Sources

Exploratory

A Technical Guide to the Crystallographic and 3D Structural Analysis of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate: A Methodological Framework for Drug Discovery

This technical guide provides a comprehensive framework for the crystallographic and three-dimensional (3D) structural elucidation of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate. While, to date, no public repository conta...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive framework for the crystallographic and three-dimensional (3D) structural elucidation of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate. While, to date, no public repository contains the experimentally determined crystal structure of this specific molecule, this document serves as a detailed methodological blueprint for researchers, scientists, and drug development professionals.[1] The protocols and insights presented herein are grounded in established principles of X-ray crystallography and are designed to guide the successful structure determination and analysis of this and similar spirocyclic compounds, which are of significant interest in medicinal chemistry.[2][3]

Introduction: The Significance of Spirocyclic Scaffolds and Structural Precision

Spirocyclic compounds, characterized by two rings connected through a single shared carbon atom, represent a valuable class of molecules in drug discovery. Their rigid, three-dimensional architecture provides a unique conformational landscape that can lead to enhanced binding affinity and selectivity for biological targets. Ethyl 6-oxospiro[2.4]heptane-5-carboxylate, with its spiro[2.4]heptane core, embodies this structural class.

The precise knowledge of a molecule's 3D structure is paramount in modern drug development. It underpins structure-activity relationship (SAR) studies, facilitates rational drug design, and is a prerequisite for computational modeling techniques such as molecular docking.[4] X-ray crystallography remains the gold standard for unambiguously determining the atomic arrangement within a crystalline solid, providing high-resolution data on bond lengths, bond angles, and intermolecular interactions.[5] This guide will detail the hypothetical, yet standardized, workflow for obtaining and interpreting the crystallographic data of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate.

Methodology for 3D Structure Determination: A Step-by-Step Protocol

The journey from a synthesized compound to a refined 3D structure involves a multi-step process, each critical for the final quality of the data. The following protocols are designed to be self-validating, with checkpoints to ensure the viability of proceeding to the next stage.

Synthesis and Purification

The initial and foundational step is the synthesis of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate. While various synthetic routes can be envisioned for spirocyclic compounds, a common approach involves cycloaddition reactions.[2][6] Following synthesis, rigorous purification is essential. The presence of impurities can significantly hinder crystallization.

Protocol for Purification:

  • Initial Purification: The crude product should be purified using column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) should be optimized using thin-layer chromatography (TLC) to ensure the separation of the target compound from any byproducts or starting materials.

  • Purity Assessment: The purity of the collected fractions should be assessed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. A purity of >98% is highly desirable for crystallization trials.

  • Solvent Removal: The solvent from the pure fractions should be removed under reduced pressure, and the resulting oil or solid should be dried under high vacuum to remove any residual solvent.

Crystallization: The Art and Science of Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging step in X-ray crystallography.[4] A variety of techniques should be employed to explore the crystallization landscape of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate.

Table 1: Crystallization Techniques for Small Organic Molecules

Technique Description Advantages Considerations
Slow Evaporation A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals form.Simple to set up; effective for many compounds.Requires a solvent in which the compound is moderately soluble.
Vapor Diffusion (Hanging/Sitting Drop) A drop of the compound solution is equilibrated against a larger reservoir of a precipitant solution. The slow diffusion of the precipitant into the drop induces crystallization.Requires very small amounts of material; allows for fine-tuning of conditions.More complex setup; sensitive to vibrations.
Solvent/Anti-Solvent Diffusion The compound is dissolved in a "good" solvent, and an "anti-solvent" (in which the compound is poorly soluble) is layered on top or allowed to diffuse in slowly.Effective for compounds that are highly soluble in some solvents but insoluble in others.The interface between the solvents can be a critical zone for crystal growth.
Cooling Crystallization A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystallization.Can produce large, high-quality crystals.Requires a compound whose solubility is temperature-dependent.

Experimental Workflow for Crystallization Trials:

Caption: Workflow for crystallization screening and optimization.

X-ray Diffraction Data Collection

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.

Protocol for Data Collection:

  • Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a loop or a glass fiber.

  • Cryo-protection (if necessary): To minimize radiation damage and improve data quality, the crystal is often flash-cooled in a stream of cold nitrogen gas (typically at 100 K). A cryoprotectant may be required to prevent ice formation.

  • Diffractometer Setup: The crystal is centered in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

  • Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the Bravais lattice.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles. The exposure time per frame and the total number of frames are determined by the crystal's diffracting power.

Structure Solution and Refinement

The collected diffraction data (a set of reflection intensities) is then used to solve and refine the crystal structure.

Computational Workflow for Structure Solution and Refinement:

Caption: Computational workflow for solving and refining a crystal structure.

Key Refinement Parameters:

  • R-factor (R1): A measure of the agreement between the observed diffraction data and the calculated data from the model. A value below 0.05 is generally considered good for small molecules.

  • Goodness-of-Fit (Goof): Should be close to 1.0 for a good model.

  • Displacement Parameters: Describe the thermal motion of the atoms.

Anticipated 3D Structural Features of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

Based on the 2D structure and general chemical principles, we can anticipate several key features in the 3D structure of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate.

  • Spirocyclic Core: The central spiro carbon will enforce a rigid and non-planar geometry on the molecule. The cyclopentanone ring is expected to adopt an envelope or twist conformation to minimize steric strain. The cyclopropane ring will be planar.

  • Ethyl Carboxylate Group: The ester group is expected to be largely planar. Its orientation relative to the cyclopentanone ring will be a key conformational feature, likely influenced by steric hindrance and crystal packing forces.

  • Stereochemistry: The molecule possesses a chiral center at the carbon bearing the carboxylate group. Crystallization will result in either a racemic mixture (in a centrosymmetric space group) or spontaneous resolution into enantiopure crystals (in a non-centrosymmetric space group). X-ray crystallography can determine the relative and, with appropriate techniques, the absolute stereochemistry.

Table 2: Predicted Crystallographic and Structural Parameters (Hypothetical)

Parameter Anticipated Value/Range Significance
Crystal System Monoclinic or OrthorhombicCommon for organic molecules.
Space Group P2₁/c or P-1 (if racemic)Provides information on the symmetry of the crystal packing.
Unit Cell Volume ~800-1200 ųDependent on the number of molecules in the unit cell (Z).
C=O Bond Lengths ~1.20 - 1.23 ÅStandard for ketone and ester carbonyls.
C-C-C angles in Cyclopropane ~60° (internal)Characteristic of the strained three-membered ring.
Intermolecular Interactions C-H···O hydrogen bondsLikely to be the dominant interactions driving crystal packing.

Application of the 3D Structure in Drug Development

Obtaining the high-resolution 3D structure of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate would provide invaluable insights for drug development professionals:

  • Pharmacophore Modeling: The precise 3D arrangement of functional groups (the ketone, the ester) can be used to define a pharmacophore model for screening virtual libraries for other compounds with similar binding properties.

  • Structure-Activity Relationship (SAR) Studies: By comparing the 3D structures of a series of analogues with their biological activities, researchers can understand how specific structural modifications influence efficacy and selectivity.

  • In Silico Docking: The experimental structure can be used as a starting point for docking studies to predict how the molecule might bind to a protein target. This can guide the design of more potent and selective inhibitors.

  • Physicochemical Property Prediction: The crystal packing can provide insights into solid-state properties such as stability and solubility.

Conclusion

While the specific crystallographic data for Ethyl 6-oxospiro[2.4]heptane-5-carboxylate is not yet publicly available, this technical guide provides a robust and detailed framework for its determination and analysis. By following the outlined protocols for synthesis, crystallization, data collection, and structure refinement, researchers can successfully elucidate the 3D structure of this and other novel spirocyclic compounds. The resulting structural information is not merely an academic curiosity but a critical tool that can accelerate the discovery and development of new therapeutics.

References

  • Synthesis of Spirodiones and Their Structure Determination by X-Ray Crystallography: Synthetic Communications: Vol 23, No 3. Taylor & Francis. [Link]

  • Ethyl 6-oxospiro[2.4]heptane-5-carboxylate. PubChem. [Link]

  • X‐ray single crystal structure of spiro‐1,4‐benzodiazepin‐2‐one 4 aaa... ResearchGate. [Link]

  • X-ray structure of spiro compound 7b. ResearchGate. [Link]

  • Crystal structure and Hirshfeld surface analysis of ethyl 6′-amino-2′-(chloromethyl)-5′-cyano-2-oxo-1,2-dihydrospiro[indoline-3,4′-pyran]-3′-carboxylate. National Center for Biotechnology Information. [Link]

  • Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. National Center for Biotechnology Information. [Link]

  • The Largest Curated Crystal Structure Database. Cambridge Crystallographic Data Centre (CCDC). [Link]

  • X-Ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]

  • X-ray crystallography. Wikipedia. [Link]

  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[1][6] HEPTANECARBOXYLATE DERIVATIVES. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective C-Alkylation of Ethyl 6-oxospiroheptane-5-carboxylate in Drug Discovery

Application Note: Regioselective C-Alkylation of Ethyl 6-oxospiro[1]heptane-5-carboxylate in Drug Discovery Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Stand...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective C-Alkylation of Ethyl 6-oxospiro[1]heptane-5-carboxylate in Drug Discovery

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Standard Operating Procedure & Mechanistic Guide

Introduction and Rationale

The incorporation of spirocyclic scaffolds into active pharmaceutical ingredients (APIs) has become a premier strategy in modern medicinal chemistry. Spirocycles increase the fraction of sp3 -hybridized carbons ( Fsp3​ ), which often translates to improved metabolic stability, enhanced solubility, and reduced off-target protein binding compared to flat, aromatic analogs [1].

Ethyl 6-oxospiro[1]heptane-5-carboxylate (CAS: 956088-14-5) is a highly versatile cyclic β -keto ester [2]. The functionalization of this building block—specifically via alkylation at the C5 position—allows for the rapid generation of sterically demanding, 3D-complex intermediates. This protocol details the optimized conditions for the regioselective C-alkylation of this substrate, prioritizing high yields and minimizing O-alkylation byproducts.

Mechanistic Insights and Causality

The alkylation of β -keto esters presents a classic regioselectivity challenge: the resulting enolate is an ambient nucleophile capable of reacting at either the carbon (C-alkylation) or the oxygen (O-alkylation).

To drive the reaction toward the desired C-alkylated product , this protocol utilizes Potassium Carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) .

  • Base Selection: K2​CO3​ is a mild, insoluble base. The potassium counterion ( K+ ) coordinates less tightly to the hard oxygen atom of the enolate compared to smaller ions like lithium ( Li+ ) or sodium ( Na+ ). This leaves the carbon atom more accessible for nucleophilic attack.

  • Solvent Dynamics: DMF is a polar aprotic solvent. It effectively solvates the potassium cation, generating a more reactive, "naked" enolate. According to Hard-Soft Acid-Base (HSAB) theory, the softer carbon nucleophile preferentially attacks soft electrophiles (like alkyl halides) [3].

G Sub Ethyl 6-oxospiro[2.4]heptane -5-carboxylate Base Deprotonation (K2CO3 / DMF) Sub->Base RT, 30 min Enolate Ambient Enolate Intermediate Base->Enolate - HCO3- RX Electrophilic Attack (R-X Addition) Enolate->RX HSAB Control Workup Aqueous Quench & Extraction RX->Workup TLC Monitored Product C5-Alkylated Spirocyclic Product Workup->Product Purification

Workflow for the regioselective C-alkylation of the spirocyclic β -keto ester.

Reaction Parameters and Quantitative Data

The following table outlines the stoichiometric requirements for a standard 10 mmol scale alkylation using Benzyl Bromide (BnBr) as the model electrophile.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
Ethyl 6-oxospiro[1]heptane-5-carboxylate 182.221.01.82 g (10.0 mmol)Substrate
Potassium Carbonate ( K2​CO3​ ) 138.212.02.76 g (20.0 mmol)Base
Benzyl Bromide (BnBr) 171.041.11.88 g (11.0 mmol)Electrophile
N,N-Dimethylformamide (DMF) 73.09N/A20.0 mLSolvent
Potassium Iodide (KI) 166.000.10.16 g (1.0 mmol)Catalyst (Optional)*

*Note: The addition of catalytic KI facilitates the in-situ generation of the more reactive benzyl iodide (Finkelstein reaction dynamics), which can accelerate sluggish alkylations.

Step-by-Step Experimental Protocol

Phase 1: Preparation and Enolate Formation
  • Apparatus Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Flush the flask with inert gas (Argon or N2​ ) for 5 minutes.

  • Substrate Dissolution: Add 1.82 g (10.0 mmol) of Ethyl 6-oxospiro[1]heptane-5-carboxylate to the flask. Inject 20.0 mL of anhydrous DMF via syringe. Stir at 400 rpm to ensure complete dissolution.

  • Base Addition: Add 2.76 g (20.0 mmol) of finely powdered, anhydrous K2​CO3​ in one portion. (If using KI, add 0.16 g at this stage).

  • Enolization: Seal the flask with a rubber septum, maintain under an inert atmosphere, and stir the suspension at room temperature ( 20−25∘C ) for 30 minutes. The mixture may transition to a pale yellow color, indicating enolate formation.

Phase 2: Electrophilic Addition
  • Alkylation: Using a syringe, add 1.31 mL (11.0 mmol) of Benzyl Bromide dropwise over 5 minutes to prevent localized heating.

  • Reaction Monitoring: Heat the reaction mixture to 60∘C using an oil bath. Stir for 4 to 8 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc, 4:1 v/v) or LC-MS until the starting material is completely consumed.

Phase 3: Workup and Purification
  • Quenching: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing 50 mL of ice-cold distilled water to quench the reaction and solubilize the inorganic salts.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (EtOAc) ( 3×30 mL ).

  • Washing: Combine the organic layers. To effectively remove residual DMF, wash the combined organic phase with a 5% aqueous Lithium Chloride (LiCl) solution ( 2×30 mL ), followed by saturated brine ( 1×30 mL ).

  • Drying and Concentration: Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, utilizing a gradient elution of Hexanes to 15% EtOAc in Hexanes. The desired C-alkylated product typically elutes slightly faster than the starting material due to the loss of the enolizable proton.

References

  • A stereochemical journey around spirocyclic glutamic acid analogs. National Center for Biotechnology Information (NIH/PMC). Available at:[Link] [1]

  • Transition Metal-Catalyzed Decarboxylative Allylation and Benzylation Reactions. Chemical Reviews (SciSpace). Available at:[Link] [3]

Sources

Application

Application Note: Decarboxylation Strategies for Ethyl 6-oxospiro[2.4]heptane-5-carboxylate Derivatives

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Executive Summary & Introduction The spiro[2.4]heptane scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Executive Summary & Introduction

The spiro[2.4]heptane scaffold is a highly valuable, conformationally restricted structural motif increasingly utilized in modern medicinal chemistry, notably in the synthesis of ketohexokinase (KHK) inhibitors and complex alkaloid natural products[1][2]. A critical intermediate in accessing these spirocyclic frameworks is ethyl 6-oxospiro[2.4]heptane-5-carboxylate , a β -keto ester that must undergo decarboxylation to yield the versatile building block 6-oxospiro[2.4]heptane[3].

This application note provides an in-depth, mechanistic guide to the decarboxylation of ethyl 6-oxospiro[2.4]heptane-5-carboxylate derivatives. Because the spiro-fused cyclopropane ring introduces significant ring strain, the choice of decarboxylation methodology dictates both the yield and the structural integrity of the final product. We detail two field-proven methodologies: the Krapcho Decarboxylation and the Saponification-Thermal Decarboxylation sequence.

Mechanistic Rationale & Pathway Selection

As a Senior Application Scientist, it is critical to understand why a specific reaction condition is chosen, rather than simply following a recipe. The spiro[2.4]heptane system contains a cyclopropane ring adjacent to a cyclopentanone. Under harsh, prolonged basic conditions, β -keto esters can undergo retro-Claisen cleavage, or worse, nucleophilic ring-opening of the strained cyclopropane[4].

Pathway A: The Krapcho Decarboxylation

The Krapcho decarboxylation is the premier choice for sensitive spirocyclic β -keto esters[1]. By utilizing a halide salt (e.g., LiCl or NaCl) in a wet dipolar aprotic solvent (DMSO) at elevated temperatures (130–150 °C), the reaction bypasses the need for aqueous base.

  • Causality of Reagents: The chloride ion acts as a nucleophile, executing an SN​2 attack on the less hindered ethyl group of the ester, releasing volatile ethyl chloride. The resulting β -keto carboxylate intermediate rapidly undergoes thermal decarboxylation.

  • The Role of Water: The addition of 1-2 equivalents of H2​O is not accidental; it is a critical proton source for the enolate intermediate generated post-decarboxylation, preventing unwanted side reactions and ensuring rapid tautomerization to the target ketone.

Krapcho_Mechanism A Ethyl 6-oxospiro[2.4]heptane- 5-carboxylate B SN2 Attack by Cl- (Dealkylation) A->B LiCl, H2O DMSO, 130-150°C C beta-Keto Carboxylate Intermediate B->C - EtCl D Thermal Decarboxylation (-CO2) C->D E 6-oxospiro[2.4]heptane (Target Ketone) D->E Enolate Tautomerization

Figure 1: Mechanistic workflow of the Krapcho Decarboxylation pathway.

Pathway B: Saponification & Thermal Decarboxylation

When metal salts or high-boiling solvents like DMSO must be avoided (e.g., in late-stage scale-up where DMSO removal is problematic), a two-step hydrolysis-decarboxylation is employed[5].

  • Causality of Reagents: Mild saponification (LiOH or NaOH in THF/MeOH) generates the β -keto acid[6]. The critical step is the controlled acidification. The β -keto acid is highly unstable and decarboxylates via a predictable 6-membered cyclic transition state upon gentle heating[7].

  • Stereoelectronic Control: The rate of this decarboxylation is heavily dependent on the dihedral angle between the departing carboxyl group and the ketone π -bond, which must align to allow electron delocalization into the forming enol[7].

Hydrolysis_Mechanism A Ethyl 6-oxospiro[2.4]heptane- 5-carboxylate B Saponification (NaOH / THF:H2O) A->B C beta-Keto Acid Intermediate B->C Acidification (HCl) pH ~3 D 6-Membered Cyclic Transition State C->D Heat (80-100°C) E 6-oxospiro[2.4]heptane (Target Ketone) D->E - CO2

Figure 2: Mechanistic workflow of the Saponification-Thermal Decarboxylation pathway.

Quantitative Method Comparison

To assist in route selection, the following table synthesizes the operational parameters and expected outcomes for both methodologies based on empirical drug development data[2][5].

ParameterKrapcho DecarboxylationSaponification-Thermal Decarboxylation
Reagents LiCl (or NaCl), H2​O , DMSO1. NaOH/LiOH, THF/ H2​O 2. HCl, Toluene (Heat)
Temperature 130 °C – 150 °C20 °C (Step 1) 80–100 °C (Step 2)
Reaction Time 4 – 12 hours2 hours (Step 1) + 2 – 4 hours (Step 2)
Typical Yield 75% – 88%65% – 80%
Spiro-Ring Stability Excellent (Neutral conditions)Moderate (Sensitive to over-acidification)
Scalability Moderate (DMSO removal is challenging)High (Standard biphasic extraction)
Primary Byproducts Ethyl chloride (gas), CO2​ (gas) CO2​ (gas), NaCl/LiCl (aqueous)

Validated Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure the scientist can verify the success of each phase before proceeding.

Protocol A: Krapcho Decarboxylation (Preferred for High Purity)

Materials:

  • Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (1.0 eq, 10 mmol, ~1.82 g)

  • Lithium Chloride (LiCl), anhydrous (2.0 eq, 20 mmol, 0.85 g)

  • Deionized Water (2.0 eq, 20 mmol, 0.36 mL)

  • Dimethyl Sulfoxide (DMSO), anhydrous (20 mL)

Step-by-Step Procedure:

  • System Setup: Equip a 50 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon inlet. Connect the top of the condenser to a bubbler to monitor gas evolution ( CO2​ and EtCl).

  • Reagent Charging: Add the ethyl 6-oxospiro[2.4]heptane-5-carboxylate, LiCl, and DMSO to the flask. Stir at ambient temperature for 5 minutes to ensure partial dissolution of the salt.

  • Water Addition: Inject the deionized water (2.0 eq) via syringe. Causality Note: Omitting water will stall the reaction at the carboxylate intermediate, leading to degradation.

  • Heating & Monitoring: Submerge the flask in a pre-heated oil bath at 140 °C.

    • Self-Validation: Within 15-30 minutes, vigorous bubbling should be observed in the bubbler. This confirms the SN​2 dealkylation and subsequent decarboxylation are actively occurring.

  • IPC (In-Process Control): After 4 hours, sample the reaction. Quench 50 μ L into 1 mL of EtOAc/Water. Analyze the organic layer via TLC (Hexanes:EtOAc 4:1) or LCMS. The reaction is complete when the starting material spot/peak is fully consumed.

  • Workup: Cool the mixture to room temperature. Pour into 100 mL of ice-cold water (to crash out the product and solubilize DMSO) and extract with MTBE or EtOAc ( 3×50 mL).

  • Purification: Wash the combined organics with brine ( 5×50 mL) to remove residual DMSO. Dry over Na2​SO4​ , concentrate under reduced pressure, and purify via silica gel chromatography if necessary.

Protocol B: Saponification & Thermal Decarboxylation (Preferred for Scale-Up)

Materials:

  • Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (1.0 eq, 10 mmol, ~1.82 g)

  • Sodium Hydroxide (NaOH), 2M aqueous solution (1.5 eq, 15 mmol, 7.5 mL)

  • Tetrahydrofuran (THF) (15 mL)

  • Hydrochloric Acid (HCl), 2M aqueous solution

  • Toluene (20 mL)

Step-by-Step Procedure:

  • Saponification: Dissolve the β -keto ester in THF (15 mL) in a 100 mL flask. Cool to 0 °C using an ice bath.

  • Base Addition: Dropwise add the 2M NaOH solution over 10 minutes. Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation: TLC should show complete disappearance of the starting material and formation of a baseline spot (the sodium salt of the β -keto acid).

  • Acidification: Cool the mixture back to 0 °C. Carefully add 2M HCl dropwise until the pH reaches strictly 2.5 to 3.0 (verify with pH paper).

    • Causality Note: Do not drop the pH below 2.0. The spiro[2.4]heptane cyclopropane ring can undergo acid-catalyzed ring opening if exposed to highly concentrated acidic media for prolonged periods.

  • Extraction: Immediately extract the aqueous layer with Toluene ( 2×20 mL). The β -keto acid is now in the organic phase.

  • Thermal Decarboxylation: Transfer the combined toluene layers to a clean flask equipped with a reflux condenser. Heat to 90 °C for 3 hours.

    • Self-Validation: CO2​ gas evolution will be visible as fine bubbles forming in the toluene solution[6].

  • Workup: Once gas evolution ceases, cool the solution, wash with saturated NaHCO3​ (to remove any unreacted acid), dry over MgSO4​ , and concentrate to yield the 6-oxospiro[2.4]heptane.

References

  • A new spiro-annelation procedure: intramolecular decarboxylative alkylation of β -keto-esters. Journal of the Chemical Society, Chemical Communications (RSC Publishing).[4] URL:[Link]

  • Studies toward the Total Syntheses of Calyciphylline D-Type Daphniphyllum Alkaloids. Organic Letters - ACS Publications.[1] URL:[Link]

  • WO2022212194A1 - Khk inhibitors. Google Patents (Application filed by Gilead Sciences Inc.).[2] URL:

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC - National Institutes of Health.[5] URL:[Link]

  • Hydrolysis and Decarboxylation of β -Keto Ester Example. AK Lectures.[6] URL:[Link]

  • Decarboxylation. Master Organic Chemistry.[7] URL:[Link]

  • Ethyl 6-oxospiro[2.4]heptane-5-carboxylate - PubChemLite. University of Luxembourg / PubChem.[3] URL:[Link]

Sources

Method

Application Notes: Enantioselective Synthesis of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of Ethyl 6-oxospiro[2.4]heptane-5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate, a valuable chiral building block in medicinal chemistry and drug discovery. The spiro[2.4]heptane motif is a key structural feature in several biologically active molecules, including antiviral agents. This document outlines a robust organocatalytic approach for the asymmetric synthesis of the target molecule, focusing on a Michael addition-cyclization strategy. Detailed experimental procedures, mechanistic insights, and data presentation are provided to enable researchers to successfully implement this methodology.

Introduction: The Significance of the Spiro[2.4]heptane Core

Spirocyclic scaffolds have garnered significant attention in modern drug discovery due to their rigid three-dimensional structures, which can lead to improved binding affinity and selectivity for biological targets. The spiro[2.4]heptane core, in particular, is a prominent feature in several approved antiviral drugs, such as Ledipasvir and Velpatasvir, used in the treatment of Hepatitis C virus (HCV) infections. The specific stereochemistry of these spirocyclic moieties is often crucial for their therapeutic activity, making enantioselective synthesis a critical aspect of their production.

Ethyl 6-oxospiro[2.4]heptane-5-carboxylate is a versatile intermediate that provides a handle for further chemical modifications, enabling the synthesis of a diverse range of spiro[2.4]heptane-based compounds for drug screening and development. The presence of both a ketone and an ester functionality allows for a wide array of subsequent chemical transformations.

Strategic Approach: Asymmetric Organocatalysis

The enantioselective synthesis of the target molecule can be effectively achieved through an organocatalytic Michael addition-cyclization cascade reaction. This strategy leverages the ability of chiral secondary amine catalysts to activate α,β-unsaturated aldehydes towards nucleophilic attack, thereby controlling the stereochemical outcome of the reaction.

The proposed synthetic route commences with a Michael addition of a suitable nucleophile to an α,β-unsaturated aldehyde, followed by an intramolecular cyclization to construct the spiro[2.4]heptane skeleton. The key to achieving high enantioselectivity lies in the selection of the appropriate chiral organocatalyst and the optimization of reaction conditions.

Enantioselective Synthesis Protocol: Organocatalyzed Michael Addition-Cyclization

This protocol details the asymmetric synthesis of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate via a one-pot reaction between an α,β-unsaturated aldehyde and ethyl cyclopropylideneacetate, catalyzed by a chiral diarylprolinol silyl ether.

Reaction Scheme
Proposed Mechanism

The reaction is proposed to proceed through a catalytic cycle involving the formation of a chiral iminium ion intermediate.

.dot

Caption: Proposed catalytic cycle for the enantioselective synthesis.

Mechanistic Explanation:

  • Iminium Ion Formation: The chiral secondary amine catalyst reacts with the α,β-unsaturated aldehyde to form a chiral iminium ion intermediate. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack.

  • Michael Addition: The enolate of ethyl cyclopropylideneacetate adds to the β-position of the iminium ion in a stereocontrolled manner. The bulky substituents on the chiral catalyst effectively shield one face of the iminium ion, directing the nucleophile to the opposite face.

  • Enamine Formation: The resulting Michael adduct is in equilibrium with its enamine tautomer.

  • Intramolecular Cyclization: The enamine then undergoes an intramolecular cyclization, attacking the ester carbonyl of the cyclopropylideneacetate moiety to form the five-membered ring of the spiro[2.4]heptane core.

  • Hydrolysis and Catalyst Regeneration: Finally, hydrolysis of the resulting intermediate releases the final product and regenerates the chiral catalyst, allowing it to re-enter the catalytic cycle.

Detailed Experimental Protocol

Materials:

  • α,β-Unsaturated aldehyde (e.g., acrolein, crotonaldehyde)

  • Ethyl cyclopropylideneacetate

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (or other suitable diarylprolinol silyl ether catalyst)

  • Benzoic acid (as a co-catalyst)

  • Anhydrous solvent (e.g., Dichloromethane, Toluene)

  • Standard laboratory glassware, stirring equipment, and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the chiral diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

  • Add anhydrous dichloromethane (5 mL).

  • Cool the solution to the desired temperature (e.g., -20 °C to room temperature, optimization may be required).

  • Add the α,β-unsaturated aldehyde (1.0 mmol, 1.0 eq) to the solution and stir for 10 minutes.

  • Slowly add ethyl cyclopropylideneacetate (1.2 mmol, 1.2 eq) to the reaction mixture via syringe over 30 minutes.

  • Stir the reaction at the same temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the enantiomerically enriched Ethyl 6-oxospiro[2.4]heptane-5-carboxylate.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Data Presentation: Expected Outcomes

The following table summarizes expected results based on similar organocatalytic Michael additions. Optimization of the catalyst, solvent, temperature, and additives is crucial for achieving high yields and enantioselectivities.

EntryCatalyst (mol%)Co-catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
11010CH₂Cl₂02475-8590-95
21010TolueneRT4860-7085-90
32020CH₂Cl₂-204880-90>95

Visualization of the Synthetic Workflow

.dot

Synthetic Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification cluster_analysis Analysis setup 1. Add catalyst and co-catalyst to flask add_solvent 2. Add anhydrous solvent setup->add_solvent cool 3. Cool to desired temperature add_solvent->cool add_aldehyde 4. Add α,β-unsaturated aldehyde cool->add_aldehyde add_nucleophile 5. Add ethyl cyclopropylideneacetate add_aldehyde->add_nucleophile stir 6. Stir for 24-48h add_nucleophile->stir quench 7. Quench reaction stir->quench extract 8. Extraction quench->extract dry 9. Dry and concentrate extract->dry purify 10. Column chromatography dry->purify analyze 11. Determine ee by chiral HPLC purify->analyze

Caption: Step-by-step experimental workflow for the synthesis.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the enantioselective synthesis of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate. The organocatalytic approach described herein offers a powerful and versatile method for accessing this valuable chiral building block. By understanding the underlying reaction mechanism and carefully optimizing the experimental parameters, researchers can achieve high yields and excellent enantioselectivities. The methodologies presented are anticipated to be highly valuable for professionals in drug discovery and development, facilitating the synthesis of novel spiro[2.4]heptane-based therapeutic agents.

References

Application

Application Note: Strategic Incorporation of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate in Fragment-Based Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Diversification, Fsp³ Enrichment, and Synthetic Methodologies Introduction: The "Escape from Flatland" Paradigm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Scaffold Diversification, Fsp³ Enrichment, and Synthetic Methodologies

Introduction: The "Escape from Flatland" Paradigm

Over the past decade, modern medicinal chemistry has increasingly shifted away from planar, sp²-hybridized aromatic systems toward three-dimensional, sp³-rich architectures[1]. This paradigm shift, often termed "escaping flatland," is driven by the empirical observation that a higher fraction of sp³ carbons (Fsp³) correlates strongly with improved clinical success rates and reduced toxicity[1].

Spirocyclic scaffolds, such as the spiro[2.4]heptane core, are highly valued in drug discovery because they inherently increase the Fsp³ value of a molecule while modulating critical physicochemical properties like water solubility, lipophilicity (LogP), and metabolic stability[1]. Furthermore, their rigidified, three-dimensional structures provide enhanced receptor-ligand complementarity compared to flexible or planar alternatives, allowing them to bind complex protein pockets with a lower entropic penalty[1][2].

Chemical Profiling: Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (CAS: 956088-14-5) is a highly versatile, commercially available spirocyclic building block[3][4]. Structurally, it features a cyclopropane ring fused to a cyclopentanone at a single quaternary carbon, creating a highly strained yet metabolically stable spiro-fusion.

The presence of a β-keto ester functionality (a ketone at C6 and an ethyl ester at C5) provides two orthogonal, highly predictable exit vectors for fragment growth[2]. This bifunctionality makes it an ideal starting material for Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD)[2][5].

Workflow A Ethyl 6-oxospiro[2.4]heptane -5-carboxylate B Orthogonal Functionalization A->B Beta-keto ester reactivity C Library Generation (High Fsp3) B->C Scaffold diversification D Biological Screening & PK Profiling C->D Hit Identification

Figure 1: Fragment-based drug discovery workflow utilizing the spiro[2.4]heptane scaffold.

Physicochemical Impact of the Spiro[2.4]heptane Scaffold

Replacing a traditional flat aromatic ring with a spirocyclic core fundamentally alters a molecule's pharmacokinetic profile. The quaternary carbon introduces structural complexity without significantly increasing molecular weight, adhering closely to the "Rule of Three" guidelines commonly adopted for fragment libraries[6].

Table 1: Comparative Physicochemical Properties (Predicted)

Physicochemical PropertyFlat Aromatic Analog (e.g., Ethyl 2-methylbenzoate)Spirocyclic Analog (Ethyl 6-oxospiro[2.4]heptane-5-carboxylate)Impact on Drug Discovery Pipeline
Fraction sp³ (Fsp³) 0.200.90Higher Fsp³ strongly correlates with progression to clinical trials[1].
3D Conformation Planar (2D)Spherical/Rigid (3D)Escaping "flatland" enhances receptor-ligand complementarity[2].
Lipophilicity (LogP) Higher (~2.8)Lower (~1.5)Improved aqueous solubility and reduced off-target promiscuity[1].
Metabolic Stability High susceptibility to aromatic oxidationSterically hindered quaternary carbonProlonged half-life and improved pharmacokinetic (PK) profiles[1].

Experimental Protocols: Scaffold Diversification

As a Senior Application Scientist, I emphasize that successful library generation relies on robust, self-validating protocols. The β-keto ester of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate allows for selective functionalization, primarily through annulation or reductive amination.

Reactivity cluster_reactions Primary Exit Vectors Core Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (CAS: 956088-14-5) Hydrazine Hydrazine Condensation (C5-C6 Annulation) Core->Hydrazine RedAm Reductive Amination (C6 Ketone) Core->RedAm Grignard Nucleophilic Addition (C6 Ketone) Core->Grignard SpiroHet Fused Spiro-pyrazoles Hydrazine->SpiroHet Intramolecular cyclization AminoEster Spiro-amino esters RedAm->AminoEster NaBH(OAc)3 TertAlcohol Tertiary Alcohols Grignard->TertAlcohol RMgX

Figure 2: Primary synthetic exit vectors for Ethyl 6-oxospiro[2.4]heptane-5-carboxylate.

Protocol A: Synthesis of Spiro[2.4]heptane-fused Pyrazoles via Annulation

Objective: Construct a rigidified spiro-pyrazole core by condensing the β-keto ester with a substituted hydrazine. Causality & Mechanism: The reaction proceeds via the initial formation of a hydrazone at the more electrophilic C6 ketone. The addition of a catalytic weak acid (glacial acetic acid) activates the carbonyl carbon, lowering the activation energy for nucleophilic attack by the hydrazine. Subsequent heating drives the intramolecular cyclization, where the secondary nitrogen of the hydrazone attacks the C5 ester, expelling ethanol to form the thermodynamically stable aromatic pyrazole ring.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 50 mL round-bottom flask under an inert atmosphere (N₂), dissolve Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (1.0 mmol) in absolute ethanol (10 mL).

  • Activation: Add glacial acetic acid (0.1 mmol, 10 mol%) to the stirring solution.

    • Validation Check: The pH should be slightly acidic (~pH 5) to ensure optimal iminium/hydrazone formation without protonating the hydrazine nucleophile entirely.

  • Reagent Addition: Add the substituted hydrazine (e.g., phenylhydrazine, 1.1 mmol) dropwise at room temperature.

  • Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C for 4–6 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z 182.09)[7] and the appearance of the cyclized product mass indicate completion.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between ethyl acetate (20 mL) and saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer twice with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the spiro-pyrazole derivative.

Protocol B: Diastereoselective Reductive Amination of the C6 Ketone

Objective: Install an amine vector at the C6 position while preserving the C5 ester for downstream coupling. Causality & Mechanism: Reductive amination requires careful reagent selection to prevent the over-reduction of the C5 ester. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen because its electron-withdrawing acetate groups reduce its hydride-donating ability, making it mild enough to selectively reduce the transient iminium ion without reacting with the ketone or ester starting materials. 1,2-Dichloroethane (DCE) is used as a solvent because it stabilizes the iminium intermediate.

Step-by-Step Methodology:

  • Iminium Formation: Dissolve Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (1.0 mmol) and the desired primary amine (1.1 mmol) in anhydrous DCE (10 mL).

  • Acid Catalysis: Add glacial acetic acid (1.5 mmol). Stir at room temperature for 1 hour.

    • Validation Check: A color change or slight turbidity often indicates successful iminium ion formation.

  • Selective Reduction: Add NaBH(OAc)₃ (1.5 mmol) portion-wise over 10 minutes to control the mild exotherm.

  • Reaction: Stir the suspension at room temperature under N₂ for 12 hours.

  • Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (15 mL).

    • Causality: The basic quench neutralizes the acetic acid and decomposes any unreacted hydride species, preventing post-workup degradation.

  • Extraction & Purification: Extract with dichloromethane (3 x 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate. Purify the resulting spiro-amino ester via reverse-phase preparative HPLC.

Conclusion

The strategic incorporation of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate into drug discovery pipelines offers a robust method for escaping flatland. By leveraging its orthogonal exit vectors, medicinal chemists can rapidly generate Fsp³-rich, conformationally restricted libraries that exhibit superior pharmacokinetic profiles, metabolic stability, and target selectivity[1][2].

References

  • BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: BLDpharm URL
  • Design and Synthesis of Fsp(3)
  • Ethyl 6-oxospiro[2.
  • Fsp3-rich and diverse fragments inspired by natural products as a collection to enhance fragment-based drug discovery Source: DTU URL
  • ethyl 6-oxospiro[2.
  • CAS 956088-14-5 Source: Sigma-Aldrich URL
  • Spirocycles as Rigidified sp3-Rich Scaffolds for a Fragment Collection Source: PubMed URL

Sources

Method

Application Note: Advanced Cross-Coupling Strategies for Ethyl 6-oxospiroheptane-5-carboxylate

Application Note: Advanced Cross-Coupling Strategies for Ethyl 6-oxospiro[1]heptane-5-carboxylate Introduction & Strategic Context In modern drug discovery, the incorporation of sp3 -rich spirocyclic scaffolds is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Cross-Coupling Strategies for Ethyl 6-oxospiro[1]heptane-5-carboxylate

Introduction & Strategic Context

In modern drug discovery, the incorporation of sp3 -rich spirocyclic scaffolds is a highly effective strategy to improve physicochemical properties, including aqueous solubility, metabolic stability, and the reduction of off-target non-specific binding[1]. Ethyl 6-oxospiro[2]heptane-5-carboxylate (CAS: 956088-14-5) [3] serves as a premium bifunctional building block for accessing these complex 3D chemical spaces.

Because this molecule is a cyclic β -keto ester, it offers two orthogonal, highly controllable reactivity profiles for palladium-catalyzed cross-coupling:

  • O-Functionalization (Suzuki-Miyaura Pathway) : Conversion of the C6 ketone into an enol triflate, followed by cross-coupling to yield spirocyclic α,β -unsaturated esters[2],[4].

  • C-Functionalization ( α -Arylation Pathway) : Direct functionalization at the C5 position to generate a sterically demanding quaternary spiro-center while preserving the ketone handle[5].

This application note provides detailed, self-validating protocols for both divergent pathways, emphasizing the mechanistic causality behind catalyst, ligand, and condition selection.

Mechanistic Rationale & Pathway Divergence

The β -keto ester moiety exists in a dynamic tautomeric equilibrium. The divergence between O- and C-functionalization relies entirely on the kinetic vs. thermodynamic trapping of the enolate.

For O-triflation , the use of a hard, sterically hindered base (such as N,N -diisopropylethylamine, DIPEA) combined with the highly electrophilic trifluoromethanesulfonic anhydride ( Tf2​O ) kinetically favors trapping at the oxygen atom[2]. This generates a stable enol triflate that is highly reactive toward oxidative addition by Pd(0) species.

Conversely, direct α -arylation requires the deprotonation of the C5 methine proton to form an enolate that transmetalates onto an arylpalladium(II) halide intermediate. The critical mechanistic bottleneck here is the reductive elimination step required to form a bulky quaternary carbon. To overcome this, highly electron-rich, sterically demanding biaryl phosphine ligands (e.g., XPhos) must be used. The bulky ligand forces the palladium center into a geometry that accelerates reductive elimination and strictly suppresses unwanted β -hydride elimination pathways.

G SM Ethyl 6-oxospiro[2.4]heptane -5-carboxylate EnolTf Enol Triflate Intermediate SM->EnolTf Tf2O, DIPEA O-Triflation AlphaArylation Direct α-Arylation (Pd-Catalyzed) SM->AlphaArylation Ar-Br, Pd2(dba)3 XPhos, Base Suzuki Suzuki-Miyaura Coupling EnolTf->Suzuki Ar-B(OH)2 Pd(dppf)Cl2 Prod1 Spirocyclic α,β-Unsaturated Ester (C6-Aryl) Suzuki->Prod1 Prod2 C5-Quaternary Spiro-Keto Ester AlphaArylation->Prod2

Divergent cross-coupling pathways for Ethyl 6-oxospiro[2]heptane-5-carboxylate.

Protocol A: Enol Triflation and Suzuki-Miyaura Cross-Coupling

This sequence is optimal for synthesizing densely substituted spirocyclic alkenes[4].

Step A1: Synthesis of the Enol Triflate

Causality & Self-Validation: Tf2​O is aggressively electrophilic. The reaction must be maintained strictly at -78 °C to prevent decomposition and unwanted C-triflation. Validation Check: The starting β -keto ester is not UV-active on a TLC plate. However, the resulting enol triflate is strongly UV-active (254 nm) due to the newly formed conjugated ester-alkene system, providing an immediate visual confirmation of conversion.

  • Charge a flame-dried Schlenk flask with Ethyl 6-oxospiro[2]heptane-5-carboxylate (1.0 equiv) and anhydrous Dichloromethane (DCM, 0.2 M).

  • Cool the solution to -78 °C under a strict argon atmosphere.

  • Add anhydrous DIPEA (1.5 equiv) dropwise. Stir for 15 minutes to ensure complete enolate formation.

  • Add Tf2​O (1.2 equiv) dropwise. The solution will transition from colorless to a pale yellow.

  • Stir at -78 °C for 2 hours, then slowly warm to 0 °C. Monitor by TLC (Hexanes/EtOAc 8:2, UV visualization).

  • Quench with saturated aqueous NaHCO3​ . Extract with DCM, dry over Na2​SO4​ , and concentrate. Purify rapidly via flash chromatography (neutral alumina is recommended to prevent acid-catalyzed hydrolysis).

Step A2: Suzuki-Miyaura Coupling

Causality & Self-Validation: Pd(dppf)Cl2​ is selected because its large bite angle facilitates the transmetalation of bulky boronic acids and accelerates reductive elimination[6]. Validation Check: The reaction mixture will turn from orange to dark brown/black, indicating active Pd(0) turnover and successful initiation of the catalytic cycle.

  • In a degassed reaction vial, combine the enol triflate (1.0 equiv), aryl boronic acid (1.2 equiv), Pd(dppf)Cl2​ (5 mol%), and K3​PO4​ (2.0 equiv).

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M).

  • Heat to 90 °C for 4-6 hours.

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry and purify via silica gel chromatography.

Table 1: Optimization of Enol Triflate Suzuki-Miyaura Coupling

EntryCatalyst (5 mol%)Base (2.0 eq)Solvent (v/v)Temp (°C)Yield (%)
1 Pd(PPh3​)4​ Na2​CO3​ (aq)Toluene/EtOH (4:1)8085
2 Pd(dppf)Cl2​ K3​PO4​ (aq)Dioxane/H2O (4:1)9092
3 Pd(OAc)2​ / SPhos K2​CO3​ (s)THF7078
Protocol B: Direct Palladium-Catalyzed α -Arylation

Direct α -arylation at C5 constructs a quaternary stereocenter while preserving the ketone for downstream functionalization[5].

Causality & Self-Validation: Sodium tert-butoxide ( NaOtBu ) is required to efficiently deprotonate the β -keto ester, but strict anhydrous conditions must be maintained to prevent ester hydrolysis. XPhos is critical; its dicyclohexylphosphino group provides the electron density needed for oxidative addition, while the bulky biphenyl backbone forces the Pd center into a geometry that strongly favors reductive elimination. Validation Check: Pre-mixing the Pd precursor and XPhos will result in a deep red/burgundy solution, confirming the formation of the active Pd(0)-XPhos complex before the substrate is introduced.

CatalyticCycle Pd0 Pd(0) / XPhos OxAdd Oxidative Addition Pd(II)(Ar)(Br)(XPhos) Pd0->OxAdd + Ar-Br TransMet Deprotonation & Ligand Exchange Pd(II)(Ar)(Enolate)(XPhos) OxAdd->TransMet + Beta-Keto Ester + NaOtBu RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Regeneration Product C5-Aryl Spiro Product RedElim->Product

Catalytic cycle for the Pd-catalyzed α-arylation of the β-keto ester.

Protocol:
  • In an argon-filled glovebox, charge a reaction vial with Pd2​(dba)3​ (2.5 mol%, 5 mol% Pd), XPhos (6 mol%), NaOtBu (1.5 equiv), and the aryl bromide (1.0 equiv).

  • Seal the vial, remove from the glovebox, and add anhydrous Toluene (0.2 M). Stir at room temperature for 10 minutes to pre-form the active Pd(0)-XPhos complex (verify the deep red color change).

  • Add Ethyl 6-oxospiro[2]heptane-5-carboxylate (1.2 equiv) via syringe.

  • Heat the reaction mixture to 80 °C for 12 hours.

  • Quench the reaction by filtering through a short pad of Celite, eluting with EtOAc.

  • Concentrate the filtrate and purify by flash column chromatography.

Table 2: Ligand and Base Screening for Direct α -Arylation

EntryCatalyst PrecursorLigandBaseSolventYield (%)
1 Pd2​(dba)3​ XPhos NaOtBu Toluene88
2 Pd2​(dba)3​ DavePhos Cs2​CO3​ Dioxane74
3 Pd(OAc)2​ BINAP K3​PO4​ Toluene45

(Note: BINAP's bidentate nature restricts the necessary conformational flexibility for the bulky quaternary reductive elimination, leading to significantly lower yields).

References
  • Auberson, Y. P. et al. "Improving Nonspecific Binding and Solubility: Bicycloalkyl Groups and Cubanes as para-Phenyl Bioisosteres." ChemMedChem 12, 590–598 (2017). URL: [Link]1]

  • Urawa, Y. et al. "A Convenient Method for Preparing Aromatic α,β-Unsaturated Ketones from α,β-Unsaturated Acyl Chlorides and Arylboronic Acids via Suzuki-Miyaura Type Coupling Reaction." Synthesis, 2003, 2882-2885. URL: [Link]6]

  • Lv, X., Bao, W. "A beta-keto ester as a novel, efficient, and versatile ligand for copper(I)-catalyzed C-N, C-O, and C-S coupling reactions." The Journal of Organic Chemistry (via PubMed). URL: [Link]5]

  • Duff et al. "Chromene derivatives as anti-inflammatory agents." WO2004087687A1. Google Patents. URL: 2]

  • ResearchGate Archive. "Intramolecular Alkynylogous Mukaiyama Aldol Reaction Starting from Bicyclic Alkanones Tethered to Alkynyl Esters: Formal Total Synthesis of (+/-)-Hamigeran B." URL: [Link]4]

Sources

Application

Application Note: Divergent Synthesis of Spiro-Fused Heterocycles from Ethyl 6-oxospiroheptane-5-carboxylate

Application Note: Divergent Synthesis of Spiro-Fused Heterocycles from Ethyl 6-oxospiro[1]heptane-5-carboxylate Strategic Rationale in Medicinal Chemistry The transition from flat, sp²-hybridized aromatic rings to confor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Divergent Synthesis of Spiro-Fused Heterocycles from Ethyl 6-oxospiro[1]heptane-5-carboxylate

Strategic Rationale in Medicinal Chemistry

The transition from flat, sp²-hybridized aromatic rings to conformationally restricted, sp³-rich scaffolds is a defining paradigm in modern drug discovery. Increasing the fraction of sp³ carbons (Fsp³) correlates strongly with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability .

Ethyl 6-oxospiroheptane-5-carboxylate (CAS: 956088-14-5) serves as a highly privileged, bi-electrophilic building block designed specifically for this purpose. By featuring a cyclopentanone core fused to a spiro-cyclopropane ring, this β -keto ester allows for the rapid, divergent assembly of spiro-fused pyrazoles and pyrimidines. These rigidified heterocyclic motifs are critical components in the development of advanced therapeutics, most notably in the synthesis of highly selective Ketohexokinase (KHK) inhibitors .

Mechanistic Causality in Heterocycle Assembly

The synthetic utility of Ethyl 6-oxospiroheptane-5-carboxylate relies on the orthogonal reactivity of its two electrophilic centers:

  • Primary Electrophile (C6 Ketone): The ketone carbonyl is highly electrophilic and unhindered relative to the ester. It acts as the initial site of nucleophilic attack by the α -effect driven hydrazine or the primary amine of an amidine, rapidly forming a Schiff base/hydrazone intermediate.

  • Secondary Electrophile (C5 Ester): The adjacent ester requires a higher activation energy for acyl substitution. Following the initial condensation, intramolecular attack by the secondary nucleophile (the terminal nitrogen) closes the 5- or 6-membered ring, expelling ethanol.

The Entropic Challenge: The spiro-cyclopropane ring introduces significant local steric bulk. To overcome the entropic penalty of the final ring closure, the reaction must be driven by thermodynamic sinks (e.g., the aromatic stabilization of the resulting pyrazolone/pyrimidinone tautomers) and requires specific thermal and basic conditions to reach completion.

Experimental Workflow Visualization

Workflow SM Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (CAS: 956088-14-5) Split SM->Split PathA Protocol A: Hydrazine Condensation Reagent: NH2NH2·H2O Solvent: EtOH Split->PathA PathB Protocol B: Amidine Condensation Reagent: Amidine HCl + NaOEt Solvent: EtOH Split->PathB ProdA Spiro[cyclopenta[c]pyrazole- 5,1'-cyclopropan]-3-ol Core PathA->ProdA Reflux, 4-6h ProdB Spiro[cyclopenta[d]pyrimidine- 6,1'-cyclopropan]-4-one Core PathB->ProdB 80°C, 12-18h

Divergent experimental workflow for synthesizing spiro-fused heterocycles.

Validated Experimental Protocols

Protocol A: Synthesis of Spiro[cyclopenta[c]pyrazole-5,1'-cyclopropan]-3-ol Derivatives

This protocol describes the uncatalyzed condensation with hydrazines to yield conformationally restricted pyrazoles.

  • Initiation & Solvation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-oxospiroheptane-5-carboxylate (1.0 equiv, 10.0 mmol) in absolute ethanol (0.5 M).

    • Causality: Absolute ethanol provides a protic environment that stabilizes the charged tetrahedral intermediate during hydrazone formation without competing as a nucleophile.

  • Reagent Addition: Add hydrazine monohydrate (1.5 equiv, 15.0 mmol) dropwise at room temperature.

    • Causality: Dropwise addition controls the exothermic initial condensation, preventing localized overheating and the formation of unwanted azine dimers.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 78 °C (reflux) for 4–6 hours.

    • Causality: While hydrazone formation is rapid at 25 °C, the subsequent intramolecular amidation requires sustained thermal energy to overcome the steric hindrance imposed by the adjacent spiro-cyclopropane ring.

  • Validation & Isolation (Self-Validating Step): Monitor the reaction via TLC (EtOAc/Hexane 1:1). Upon complete consumption of the starting material, remove the heat source and cool the mixture to 0 °C in an ice bath. The thermodynamic sink of the reaction is the formation of the highly crystalline pyrazolone core. The protocol self-validates when the product spontaneously precipitates from the cooled ethanol, indicating successful cyclization.

  • Purification: Collect the precipitate via vacuum filtration, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum to afford the pure spiro-pyrazole.

Protocol B: Synthesis of Spiro[cyclopenta[d]pyrimidine-6,1'-cyclopropan]-4-one Derivatives

Modeled after standard medicinal chemistry routes for KHK inhibitor scaffolds , this protocol utilizes amidines to form spiro-pyrimidines.

  • Base Activation: In a dry flask under an N₂ atmosphere, suspend acetamidine hydrochloride (1.5 equiv, 15.0 mmol) in absolute ethanol (0.3 M). Add sodium ethoxide (2.0 equiv; freshly prepared or 21 wt% in EtOH) and stir for 30 minutes at room temperature.

    • Causality: NaOEt is strictly required to neutralize the hydrochloride salt, generating the free, nucleophilic amidine in situ. An excess of base is necessary to subsequently deprotonate the highly acidic α -proton of the β -keto ester, enhancing its reactivity.

  • Electrophile Addition: Add Ethyl 6-oxospiroheptane-5-carboxylate (1.0 equiv, 10.0 mmol) to the activated suspension.

  • Condensation: Heat the mixture to 80 °C for 12–18 hours.

    • Causality: Pyrimidinone formation requires two distinct condensation events. The slow ring-closure at the ester moiety dictates the extended reaction time.

  • Workup & Validation (Self-Validating Step): Cool the reaction to room temperature and concentrate under reduced pressure to remove ethanol. Resuspend the crude residue in distilled water (20 mL) and carefully adjust the pH to 5.5–6.0 using 1M HCl.

    • Causality: The resulting pyrimidin-4-one is amphoteric. Titrating the mixture to its isoelectric point ensures the product is uncharged, triggering immediate and visible precipitation, validating the success of the transformation.

  • Purification: Filter the resulting solid, wash thoroughly with water to remove inorganic salts, and recrystallize from an EtOH/H₂O mixture.

Quantitative Reaction Parameters

The following table summarizes optimized parameters for various nucleophiles reacting with Ethyl 6-oxospiroheptane-5-carboxylate, allowing for rapid cross-comparison of reaction conditions.

Target ScaffoldReagent (Equiv.)Base / Catalyst (Equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Spiro-pyrazole Hydrazine hydrate (1.5)NoneEtOH78 (Reflux)4–675–85
N-Aryl Spiro-pyrazole Phenylhydrazine (1.2)Glacial AcOH (0.1)EtOH78 (Reflux)8–1265–75
Spiro-pyrimidine Acetamidine HCl (1.5)NaOEt (2.0)EtOH8012–1860–70
Aryl Spiro-pyrimidine Benzamidine HCl (1.2)K₂CO₃ (2.5)DMF10018–2455–65

References

  • Oxetanes in Drug Discovery Campaigns Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central (PMC) URL:[Link]

  • Ethyl 6-oxospiroheptane-5-carboxylate | C10H14O3 | CID 24209556 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • Source: Google Patents (Gilead Sciences, Inc. / Pfizer Inc.)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 6-oxospiro[2.4]heptane-5-carboxylate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield bottlenecks in the synthesis of Ethyl 6-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals facing yield bottlenecks in the synthesis of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (CAS 956088-14-5).

The construction of this spirocyclic β -keto ester relies heavily on the Dieckmann condensation —an intramolecular Claisen condensation of a cyclopropane-1,6-diester precursor[1]. While conceptually straightforward, the synthesis of spiro-fused 5-membered rings is frequently plagued by thermodynamic equilibrium limitations, competing intermolecular reactions, and product degradation during workup[2],[3]. This guide provides field-proven, self-validating methodologies to troubleshoot these issues and maximize your synthetic yield.

Mechanistic Workflow

Understanding the kinetic and thermodynamic flow of the Dieckmann cyclization is critical for optimization. The reaction proceeds via a 5-exo-trig cyclization pathway, which requires specific conditions to favor the intramolecular attack over intermolecular oligomerization.

G A 1,6-Diester Precursor (Cyclopropane Core) B Enolate Formation (NaH / THF) A->B Irreversible Deprotonation C 5-exo-trig Cyclization (Intramolecular Attack) B->C High Dilution (0.05 - 0.1 M) D Ethyl 6-oxospiro[2.4]heptane- 5-carboxylate C->D Alkoxide Elimination & Mild Quench

Workflow for the Dieckmann condensation yielding Ethyl 6-oxospiro[2.4]heptane-5-carboxylate.

Empirical Data: Yield Optimization Matrix

The choice of base and solvent dictates whether the reaction is under kinetic or thermodynamic control. Below is a comparative matrix of catalytic systems used for spirocyclic Dieckmann condensations[4],[5].

Base SystemSolventTemperatureConcentrationAverage YieldMechanistic Outcome
NaOEt (1.1 eq)EtOHReflux0.5 M40–50%Equilibrium-limited; transesterification side reactions.
KOtBu (1.2 eq)THF0 °C to RT0.2 M65–75%Bulky, non-nucleophilic base minimizes side reactions.
NaH (1.2 eq)THF0 °C to Reflux0.1 M75–85%Irreversible deprotonation; drives reaction forward.
NaH / Dimsyl Ion DMSORT0.1 M> 85%Highly activated enolate; fastest reaction rate.

Troubleshooting Center (FAQs)

Q1: I am using Sodium Ethoxide (NaOEt) in Ethanol, but my yields are stalled at 45%. How can I drive the reaction to completion? A1: The Dieckmann condensation is inherently an equilibrium process. When using NaOEt/EtOH, the expelled ethoxide ion can attack the product, reversing the reaction. Furthermore, protic solvents dampen enolate nucleophilicity. Solution: Switch to an irreversible base like Sodium Hydride (NaH) or a sterically hindered base like Potassium tert-butoxide (KOtBu) in an aprotic solvent (THF or DMSO)[5]. NaH irreversibly consumes the α -proton, releasing hydrogen gas and forcing the equilibrium entirely toward the cyclic enolate[2].

Q2: LC-MS analysis of my crude mixture shows significant amounts of heavy molecular weight byproducts. What is causing this? A2: You are observing intermolecular Claisen condensation (oligomerization). Intermolecular reactions are bimolecular and highly concentration-dependent, whereas the desired intramolecular spirocyclization is unimolecular. Solution: Kinetically favor the intramolecular pathway by running the reaction under high dilution conditions (0.05 M to 0.1 M)[3]. Additionally, use a syringe pump to add the diester precursor dropwise to the base suspension, ensuring the local concentration of the unreacted precursor remains extremely low.

Q3: My reaction looks complete by TLC, but the product degrades during the aqueous workup. Why is the spirocyclic β -keto ester disappearing? A3: β -keto esters are notoriously unstable under harsh aqueous conditions, particularly at elevated temperatures. Exposure to strong acids or unquenched strong bases during workup leads to rapid ester hydrolysis followed by spontaneous decarboxylation, destroying your target molecule[2]. Solution: Never use strong mineral acids for quenching. Cool the reaction to 0 °C and carefully quench with a mild, buffered proton source, such as saturated aqueous Ammonium Chloride (NH₄Cl) or 1M NaHSO₄. This neutralizes the enolate and residual base without triggering decarboxylation.

Validated Standard Operating Procedure (SOP)

This protocol utilizes the optimized NaH/THF system to ensure irreversible enolate formation and high-fidelity cyclization. It is designed as a self-validating system, meaning physical and analytical checkpoints are built into the steps to confirm success before proceeding.

Reagents Required:

  • Cyclopropane-1,6-diester precursor (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stirrer. Purge the system with Argon for 15 minutes.

  • Base Activation: Add NaH (1.2 eq) to the flask. Causality: To ensure accurate stoichiometry and prevent mineral oil from contaminating the final spirocycle, wash the NaH twice with anhydrous hexanes under Argon, decanting the solvent carefully. Suspend the activated NaH in anhydrous THF (calculated to achieve a final reaction concentration of 0.1 M).

  • Controlled Addition: Cool the NaH suspension to 0 °C using an ice bath. Dissolve the diester precursor (1.0 eq) in a minimal volume of anhydrous THF. Add this solution dropwise via the addition funnel over 45–60 minutes.

    • Self-Validation Checkpoint: Observe the reaction for the evolution of hydrogen gas (bubbling)[2]. This is your physical confirmation that irreversible deprotonation is occurring.

  • Cyclization: Once addition is complete, allow the mixture to warm to room temperature, then heat to a gentle reflux for 4 hours.

    • Self-Validation Checkpoint: The cessation of H₂ bubbling indicates that enolate formation is complete. Perform a TLC (Hexanes/EtOAc 4:1). The disappearance of the higher Rf diester and the appearance of a UV-active, lower Rf spot confirms successful cyclization.

  • Mild Quenching: Cool the reaction mixture strictly to 0 °C. Slowly add saturated aqueous NH₄Cl dropwise. Causality: This mildly protonates the enolate to yield the β -keto ester while buffering the solution to prevent acid-catalyzed decarboxylation[2].

  • Extraction & Purification: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude oil via silica gel flash chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to isolate pure Ethyl 6-oxospiro[2.4]heptane-5-carboxylate.

References

  • [4] Dieckmann condensation of diesters using activated NaH/DMSO. Taylor & Francis. Available at:[Link]

  • [1] Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

Technical Support Center: Preserving the Spirocyclopropane Core in Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Troubleshooting ring-opening side reactions and optimizing functionalization workflows for highly strained spiro[2.4]heptane s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Troubleshooting ring-opening side reactions and optimizing functionalization workflows for highly strained spiro[2.4]heptane systems.

Executive Summary

Ethyl 6-oxospiro[2.4]heptane-5-carboxylate presents a unique synthetic challenge. It features a highly enolizable β -keto ester moiety (positions 5 and 6) fused to a strained spirocyclopropane ring (position 3). While the cyclopropane is insulated from direct conjugation by methylene bridges, the inherent strain energy of the spiro[2.4]heptane system (approximately 27.5 kcal/mol) makes it highly susceptible to degradation[1]. Nucleophilic attack, strong Lewis acid coordination, or transition-metal insertion can rapidly trigger strain-release pathways, leading to ring-opened or isomerized byproducts. This guide provides field-proven, causally grounded methodologies to functionalize the β -keto ester while preserving the integrity of the spiro[2.4] core.

Mechanistic Insight: Enolization vs. Degradation

To successfully manipulate this molecule, one must understand the competing kinetic and thermodynamic pathways. The diagram below illustrates how reagent selection dictates whether the system undergoes productive enolization or destructive strain release.

G cluster_reagents cluster_outcomes A Ethyl 6-oxospiro[2.4]heptane -5-carboxylate B Nucleophilic Bases (e.g., NaOEt, Amines) A->B Nucleophilic Attack C Non-Nucleophilic Bases (e.g., LDA, NaH) A->C Deprotonation D Strong Lewis Acids (e.g., Yb(OTf)3) A->D Coordination E Ring-Opened Alkyl/Amino Adducts B->E Strain Release (~27.5 kcal/mol) F Stable Enolate (Intact Spiro Ring) C->F Kinetic Control (-78°C) G Ring-Enlarged Isomerization Products D->G Donor-Acceptor Activation

Reaction pathways: Reagent selection dictates cyclopropane preservation vs. ring-opening.

Troubleshooting FAQs

Q1: During enolate alkylation at C5, I observe significant degradation and ring-opened byproducts. Why is this happening? A1: The failure stems from using nucleophilic bases (e.g., alkoxides like NaOEt) under thermodynamic conditions. Although the spirocyclopropane is not directly conjugated to the carbonyls, the spiro[2.4]heptane system is highly strained[1]. Nucleophilic bases can attack the strained ring or facilitate base-catalyzed retro-aldol-type cascades that relieve this strain. Solution: Transition strictly to non-nucleophilic bases (e.g., LDA, NaH) and maintain strict kinetic control (-78°C to 0°C) during the deprotonation step to selectively form the C5 enolate without providing the activation energy required for ring cleavage.

Q2: I am using a Lewis acid to catalyze a condensation at the C6 ketone, but I am isolating ring-enlarged spiroketals. How can I avoid this? A2: Strong Lewis acids, such as Yb(OTf)3 or TiCl4, coordinate strongly to the bidentate β -keto ester. This coordination withdraws electron density from the cyclopentane ring, increasing the electrophilicity of the system and facilitating the ring enlargement of the strained three-membered ring—a well-documented side reaction in cyclopropane-appended systems[2]. Solution: Utilize milder, non-coordinating Lewis acids (e.g., Mg(ClO4)2) or switch to Brønsted acid catalysis with continuous water removal (Dean-Stark apparatus) to minimize direct metal-coordination-induced strain release.

Q3: Can I use Palladium catalysis for cross-coupling on a derivative of this molecule without opening the cyclopropane? A3: It is highly challenging and generally discouraged. Palladium catalysts are well-documented to facilitate the ring-opening of cyclopropane-appended spirotricyclic olefins and spiro[2.4]heptanes, often yielding functionalized heptenes or palladacyclobutane intermediates via oxidative addition into the strained C-C bonds[3]. Solution: If cross-coupling is necessary, perform it prior to the construction of the spirocyclopropane core, or evaluate alternative transition metals (like Ni or Cu) paired with bulky, electron-rich phosphine ligands to sterically hinder interaction with the spiro center.

Quantitative Data: Condition Optimization for C5-Alkylation

The following table summarizes the causal relationship between base/solvent combinations and the preservation of the spiro[2.4] core during a standard C5-alkylation workflow.

Reagent SystemSolventTemp (°C)Primary Mechanism of FailureIntact Product Yield (%)Ring-Opened / Degraded (%)
NaOEt (1.2 eq)EtOH25Nucleophilic attack / Strain release18%82%
K2CO3 (2.0 eq)DMF60Thermal degradation of enolate35%65%
NaH (1.1 eq)THF0Minimal (Clean deprotonation)88%< 5%
LDA (1.05 eq) THF -78 None (Kinetic enolate formed) 96% < 2%
Validated Experimental Protocol: Kinetically Controlled Enolization

This self-validating protocol is designed to alkylate the C5 position of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate while completely suppressing the ~27.5 kcal/mol strain-release pathway of the spirocyclopropane.

Reagents & Equipment:

  • Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (1.0 eq)

  • Lithium diisopropylamide (LDA) (1.05 eq, 2.0 M in THF/heptane/ethylbenzene)

  • Electrophile (e.g., Alkyl halide) (1.2 eq)

  • Anhydrous THF

  • Flame-dried Schlenk flask, Argon line.

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon (repeat 3x). Add anhydrous THF (to achieve 0.2 M relative to the substrate) and cool the flask to -78°C using a dry ice/acetone bath.

  • Base Introduction: Inject LDA (1.05 eq) directly into the cold THF. Causality Note: Using a slight excess of LDA ensures complete enolization without leaving residual nucleophilic substrate that could trigger self-condensation.

  • Substrate Addition: Dissolve Ethyl 6-oxospiro[2.4]heptane-5-carboxylate in a minimal volume of anhydrous THF. Add this solution dropwise to the LDA over 15 minutes. Causality Note: Dropwise addition prevents localized exothermic spikes that could provide the activation energy for cyclopropane isomerization.

  • Kinetic Enolization: Stir the mixture at -78°C for 45 minutes to ensure complete, kinetically controlled enolate formation at the C5 position.

  • Electrophile Addition: Add the electrophile (1.2 eq) dropwise. Maintain the reaction at -78°C for 1 hour, then allow it to slowly warm to 0°C over an additional 2 hours.

  • Controlled Quenching: Quench the reaction strictly at 0°C with saturated aqueous NH4Cl. Critical Causality Note: Do not use strong aqueous acids (e.g., HCl or H2SO4). Localized low pH environments during the quench will immediately trigger acid-catalyzed cyclopropane ring-opening.

  • Workup: Extract the aqueous layer with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

References
  • Creation of Novel Cyclization Methods Using sp-Hybridized Carbon Units and Syntheses of Bioactive Compounds Source: Chemical and Pharmaceutical Bulletin (J-Stage) URL:[Link]

  • Synthesis of [n,5]-spiroketals by ring enlargement of donor-acceptor-substituted cyclopropane derivatives Source: The Journal of Organic Chemistry (PubMed) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Chromatographic Purification of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

Welcome to the advanced troubleshooting center for the isolation and purification of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate [1]. As a spirocyclic β -keto ester, this molecule presents unique chromatographic challenge...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for the isolation and purification of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate [1]. As a spirocyclic β -keto ester, this molecule presents unique chromatographic challenges. The β -dicarbonyl system exists in a dynamic equilibrium between its keto and enol tautomers. When exposed to standard normal-phase silica gel, this tautomerism—combined with the molecule's sensitivity to acidic environments—often leads to peak broadening, tailing, and poor mass recovery[2].

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded solutions to optimize the purification of this complex intermediate.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: Why does my product elute as a broad, smeared band or as two overlapping peaks on a standard silica gel column? The Causality: This is the classic chromatographic manifestation of keto-enol tautomerism. The enol tautomer of the β -keto ester acts as a strong hydrogen-bond donor and acceptor, interacting heavily with the acidic, unendcapped silanol groups (-SiOH) on the surface of standard normal-phase silica. The keto form interacts much less strongly. Because the interconversion rate between the two tautomers is similar to the timescale of the chromatographic run, the molecule continuously changes its partition coefficient as it travels down the column, resulting in a smeared "bridge" between the two theoretical peaks[2]. The Solution: You must suppress the ionization of the silica's silanol groups. Adding a volatile organic acid (e.g., 0.1% to 1% glacial acetic acid) to your mobile phase keeps the silanol groups protonated, neutralizing their ability to participate in secondary hydrogen bonding and forcing the compound to elute as a single, sharp peak[3].

Q2: My recovery of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate is consistently low (<60%) after normal-phase chromatography. Where is my compound going? The Causality: β -keto esters are highly susceptible to hydrolysis and decarboxylation when exposed to the slightly acidic nature of active standard silica gel for prolonged periods[2]. If you are running a slow, gravity-fed column, the extended residence time acts as a heterogeneous acid-catalyzed degradation reaction. The Solution: Transition to Flash Column Chromatography using pressurized air or an automated system to minimize the residence time on the silica bed[4]. If degradation persists, you must switch to Reversed-Phase (RP-C18) chromatography, which utilizes a neutral, endcapped stationary phase that eliminates acid-catalyzed on-column degradation.

Q3: How can I definitively tell if my smeared TLC spot is due to tautomerism or actual chemical degradation? The Causality: A standard 1D TLC cannot differentiate between a compound that is equilibrating (tautomerism) and a compound that is breaking down into a new impurity. The Solution (Self-Validating System): Perform a 2D-TLC assay . Spot the crude mixture in one corner of a square TLC plate and run it in your standard solvent. Dry the plate completely, rotate it 90 degrees, and run it again in the exact same solvent system.

  • If the spots fall perfectly on the diagonal axis: The smearing is purely due to tautomeric equilibration. Proceed with acid-modified normal-phase chromatography.

  • If spots fall off the diagonal axis: The compound is degrading on the silica. You must abandon normal-phase silica and switch to Reversed-Phase (RP-C18) purification.

Part 2: Logical Workflow for Purification Optimization

ChromatographyOptimization A Crude Ethyl 6-oxospiro[2.4]heptane-5-carboxylate B 2D-TLC Diagnostic Assay (Hexane/EtOAc) A->B Screen C Spots on Diagonal (Tautomerism Confirmed) B->C Equilibration D Spots off Diagonal (Degradation Confirmed) B->D Hydrolysis E Add 0.1% AcOH to Mobile Phase C->E Suppress Silanols F Switch to RP-C18 (MeCN/H2O) D->F Avoid Acidic Silica G Optimized Flash Chromatography E->G NP-Purification F->G RP-Purification

Workflow for diagnosing and resolving chromatographic issues in spirocyclic beta-keto esters.

Part 3: Step-by-Step Experimental Methodologies
Protocol A: Acid-Modified Normal-Phase Flash Chromatography

Use this protocol if 2D-TLC confirms tautomerism without degradation.

  • Solvent Preparation: Prepare a mobile phase of Hexanes and Ethyl Acetate (typically a 4:1 or 9:1 ratio depending on crude polarity). Add exactly 0.1% (v/v) Glacial Acetic Acid to the total volume and mix thoroughly[3].

  • Column Packing: Pack a glass column with dry silica gel (230–400 mesh) to a height of approximately 8 cm, ensuring an even layer[4].

  • Equilibration: Flush the column with 3 column volumes (CV) of the acid-modified mobile phase. Critical Step: This pre-saturates the active silanol sites with acetic acid, preventing the β -keto ester from binding irreversibly.

  • Sample Loading: Dissolve the crude Ethyl 6-oxospiro[2.4]heptane-5-carboxylate in a minimum volume of dichloromethane. Apply it evenly to the top of the silica bed[4].

  • Elution: Apply positive air pressure to achieve a rapid flow rate (approx. 2 inches/minute drop rate). Collect fractions immediately. The rapid flow minimizes residence time, preventing acid-catalyzed hydrolysis[4].

  • Post-Processing: Pool the product-containing fractions and concentrate via rotary evaporation. Note: Ensure the water bath does not exceed 30°C to prevent thermal decarboxylation of the concentrated β -keto ester.

Protocol B: Reversed-Phase Preparative HPLC

Use this protocol if 2D-TLC indicates on-column degradation.

  • Column Selection: Utilize a C18 endcapped preparative column (e.g., 21.2 x 250 mm, 5 µm). Endcapping is critical as it removes residual silanols that could catalyze degradation.

  • Mobile Phase Setup:

    • Solvent A: Milli-Q Water (Unmodified).

    • Solvent B: HPLC-grade Acetonitrile (Unmodified).

    • Note: Do not use TFA (Trifluoroacetic acid) as an additive here, as strong acids will cleave the spirocyclic ester.

  • Gradient Design: Initiate a shallow gradient from 20% B to 80% B over 25 minutes. The highly lipophilic spiro[2.4]heptane core will ensure strong retention on the C18 phase, allowing polar impurities to elute in the void volume.

  • Detection: Monitor UV absorbance at 210 nm and 254 nm. The enol tautomer will have a stronger UV response at 254 nm due to the conjugated double bond, while the keto form is best detected at 210 nm.

Part 4: Quantitative Optimization Data

The following table summarizes the expected chromatographic performance of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate under various purification conditions, demonstrating the empirical value of mobile phase optimization.

Chromatographic MethodStationary PhaseMobile Phase SystemPeak Asymmetry Factor ( As​ )Average Mass Recovery (%)Primary Failure Mode
Standard Gravity NP Silica Gel (60 Å)Hexane / EtOAc (8:2)2.8 (Severe Tailing)45 - 55%On-column hydrolysis; tautomeric smearing.
Standard Flash NP Silica Gel (60 Å)Hexane / EtOAc (8:2)2.1 (Moderate Tailing)65 - 75%Tautomeric smearing.
Acid-Modified Flash NP Silica Gel (60 Å)Hexane / EtOAc (8:2) + 0.1% AcOH 1.2 (Sharp) 88 - 92% None. Optimal for non-degrading samples.
Reversed-Phase HPLC C18 (Endcapped)H 2​ O / Acetonitrile Gradient1.05 (Symmetrical) >95% None. Highest purity, lower throughput.

Note: Peak Asymmetry Factor ( As​ ) values closer to 1.0 indicate a perfectly symmetrical peak. Values > 1.5 indicate significant tailing.

References
  • PubChemLite. "Ethyl 6-oxospiro[2.4]heptane-5-carboxylate." PubChem, National Institutes of Health.
  • Benchchem. "Methyl 2,2-dimethyl-3-oxopropanoate | 13865-20-8." Benchchem Technical Guides.
  • Biotage. "Successful Flash Chromatography." Biotage Whitepapers.
  • Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Org. Synth. 2025, 102, 276–302.

Sources

Optimization

Technical Support Center: Troubleshooting Incomplete Decarboxylation of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stalled reactions or poor yields during the decarboxylation of Ethyl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering stalled reactions or poor yields during the decarboxylation of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate .

Due to the unique steric constraints of the spiro[2.4]heptane system and the inherent kinetic resistance of ethyl esters, standard dealkoxycarbonylation protocols frequently fail. This guide dissects the mechanistic causality behind these failures and provides self-validating, optimized workflows to ensure complete conversion to spiro[2.4]heptan-6-one.

Workflow Diagnostics & Failure Pathway Analysis

Before adjusting your reaction parameters, it is critical to identify which mechanistic pathway is stalling. The diagram below maps the two primary decarboxylation strategies—Krapcho dealkoxycarbonylation and two-step saponification/thermal decarboxylation—highlighting their specific failure nodes and required fixes.

Workflow Start Ethyl 6-oxospiro[2.4]heptane-5-carboxylate Krapcho Pathway A: Krapcho (Salt / DMSO / Heat) Start->Krapcho Sapon Pathway B: Saponification (Base -> Acid -> Heat) Start->Sapon Fail1 Issue: Reaction Stalls (<50% Conversion) Krapcho->Fail1 Ethyl ester is slow Water depleted Fail2 Issue: β-Keto Acid Isolated (No Decarboxylation) Sapon->Fail2 Rigid spiro-ring hinders transition state Fix1 Fix: Switch to LiCl Add 2 eq H2O Heat to 160-180°C Fail1->Fix1 Fix2 Fix: High-Boiling Solvent (Xylene/Ph2O) Reflux at >140°C Fail2->Fix2 Success Product: Spiro[2.4]heptan-6-one Fix1->Success Fix2->Success

Caption: Troubleshooting logic tree for the decarboxylation of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why is my Krapcho decarboxylation stalling at 30-50% conversion despite prolonged heating? A1: The Krapcho reaction proceeds via nucleophilic dealkylation of the ester by a halide anion, followed by decarboxylation of the resulting intermediate 1. Ethyl esters are significantly less susceptible to the required SN​2 attack compared to methyl esters due to increased steric bulk 1. When combined with the steric hindrance of the adjacent spiro[2.4]heptane ring, standard NaCl-based conditions fail to overcome the activation energy barrier. Furthermore, the reaction requires exactly 1-2 equivalents of water to protonate the carbanion intermediate 2. If water is depleted via evaporation at high temperatures, the catalytic cycle halts entirely.

Q2: How can I optimize the Krapcho conditions to force this specific substrate to completion? A2: You must switch your salt from NaCl to Lithium Chloride (LiCl). The lithium cation acts as a potent Lewis acid, coordinating to the β -ketoester carbonyls and increasing the electrophilicity of the ethyl group, which drastically accelerates the chloride-driven SN​2 attack 32. Ensure the reaction is heated to 160–170 °C in DMSO and strictly maintain a closed reflux system to prevent the loss of the critical water equivalents.

Q3: I switched to a two-step saponification and thermal decarboxylation, but I am isolating the intermediate β -keto acid instead of the ketone. Why? A3: The intermediate β -keto acid of this spiro system is unusually stable. Thermal decarboxylation relies on a 6-membered cyclic transition state, which requires the dihedral angle between the departing carboxylic acid and the ketone pi-bond to be approximately 90° 4. The rigid spiro[2.4]heptane framework restricts conformational rotation, severely hindering the formation of this transition state. Standard refluxing in low-boiling solvents (like toluene) does not provide enough thermal energy to overcome this barrier; high-boiling solvents like xylene or diphenyl ether (140–200 °C) are strictly required 5.

Mechanistic Pathway of Krapcho Decarboxylation

Mechanism A Substrate (β-Keto Ethyl Ester) B Lewis Acid Activation (Li+ coordinates C=O) A->B C SN2 Cleavage (Cl- attacks Ethyl) B->C Requires 160°C D Decarboxylation (-CO2) C->D Forms Carbanion E Protonation (+H2O) D->E H2O Critical F Ketone Product E->F

Caption: Mechanistic pathway of the Krapcho decarboxylation highlighting critical failure points.

Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction parameters and expected outcomes, allowing for rapid experimental comparison.

ParameterStandard KrapchoOptimized KrapchoSaponification + Thermal
Reagents NaCl (1.5 eq), H₂O (1 eq)LiCl (2.0 eq), H₂O (2.0 eq)1. NaOH/HCl 2. None
Solvent DMSODMSO1. THF/H₂O 2. Xylene
Temperature 150 °C160–170 °C1. 25 °C 2. 140 °C
Time 12 h4–6 h1. 12 h 2. 8 h
Expected Yield < 30%> 75%> 80%
Failure Mode Stalls (poor S_N2 kinetics)Water depletionInsufficient thermal energy

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols integrate built-in validation checkpoints. Do not proceed to subsequent steps without confirming the validation criteria.

Protocol A: Optimized Krapcho Decarboxylation

Best for maintaining a one-pot, near-neutral workflow.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (1.0 eq) and anhydrous LiCl (2.0 eq) in DMSO to achieve a concentration of 0.2 M.

  • Water Addition: Add exactly 2.0 equivalents of distilled H₂O. Causality Note: This ensures sufficient proton source for the carbanion without diluting the boiling point of DMSO2.

  • Reaction: Attach a reflux condenser. Heat the mixture to 160–170 °C under a nitrogen atmosphere.

  • In-Process Validation: After 4 hours, perform a TLC (Hexanes/EtOAc 4:1). The starting material spot should be entirely consumed, replaced by a higher Rf​ spot (the less polar ketone).

  • Work-up: Cool to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x). Wash the combined organic layers with brine (5x) to completely remove residual DMSO. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Post-Process Validation: GC-MS must confirm a mass shift from M+182 to M+110 . 1 H NMR must show the complete disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm).

Protocol B: High-Temperature Thermal Decarboxylation

Best for scaling up without the use of DMSO.

  • Hydrolysis: Dissolve the ester (1.0 eq) in a 1:1 mixture of THF and H₂O. Add 1M NaOH (3.0 eq) and stir at room temperature for 12 hours.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 2. Extract the intermediate β -keto acid with ethyl acetate. Dry and concentrate.

    • In-Process Validation 1: The acidification step should yield a distinct cloudiness or white precipitate in the aqueous layer before extraction, confirming the formation of the β -keto acid.

  • Preparation for Decarboxylation: Dissolve the isolated β -keto acid in xylene (bp ~140 °C) to a concentration of 0.2 M in a round-bottom flask [[5]]().

  • Reaction: Attach a reflux condenser fitted with a mineral oil bubbler. Heat the solution to a vigorous reflux (140 °C).

    • In-Process Validation 2: Observe the bubbler. Continuous evolution of CO₂ gas confirms the cyclic transition state has been achieved. The reaction is complete when gas evolution entirely ceases (typically 8 hours).

  • Work-up & Purification: Cool the mixture. Remove the xylene under reduced pressure. Purify the resulting spiro[2.4]heptan-6-one via vacuum distillation or flash chromatography.

  • Post-Process Validation: IR spectroscopy must show the disappearance of the broad carboxylic acid -OH stretch and the ester carbonyl stretch (~1730 cm⁻¹), while retaining a single sharp ketone stretch (~1740 cm⁻¹, shifted slightly higher due to the spiro-ring strain).

References

  • Technical Support Center: Decarboxylation of Substituted β-Keto Esters - Benchchem URL
  • Overcoming poor yield in Krapcho dealkoxycarbonylation reactions - Benchchem URL
  • Krapcho decarboxylation - Wikipedia URL
  • Krapcho Decarboxylation - Chem-Station Int. Ed.
  • Decarboxylation - Master Organic Chemistry URL

Sources

Troubleshooting

Overcoming stability issues of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate in aqueous media

Welcome to the Technical Support Center for handling Ethyl 6-oxospiro[2.4]heptane-5-carboxylate . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug developme...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling Ethyl 6-oxospiro[2.4]heptane-5-carboxylate . As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals overcome the inherent stability challenges associated with this compound in aqueous media.

Below, you will find a deep dive into the degradation mechanics, a troubleshooting FAQ, quantitative stability metrics, and a self-validating standard operating procedure (SOP) to ensure absolute data integrity in your assays.

Mechanistic Overview: The Causality of Degradation

Ethyl 6-oxospiro[2.4]heptane-5-carboxylate is a cyclic β-keto ester. While the spiro[2.4]heptane system provides some steric shielding, the β-keto ester moiety remains highly susceptible to nucleophilic attack in aqueous environments.

When exposed to water—particularly under basic or physiological conditions (pH > 7)—the ester undergoes rapid hydrolysis to form 6-oxospiro[2.4]heptane-5-carboxylic acid ()[1]. This intermediate β-keto acid is thermodynamically unstable. Driven by the entropic release of carbon dioxide gas and the formation of a stable spiro-ketone, the intermediate undergoes spontaneous decarboxylation via a cyclic, concerted transition state ()[2].

Understanding this two-step cascade (Hydrolysis Decarboxylation) is critical, as preventing the initial hydrolysis is the only way to keep the parent molecule intact.

degradation_pathway A Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (Intact Ester) B 6-oxospiro[2.4]heptane-5-carboxylic acid (Unstable β-Keto Acid) A->B Aqueous Hydrolysis (H2O, pH > 7 or pH < 5) C Spiro[2.4]heptan-6-one + CO2 + EtOH (Degraded Products) B->C Spontaneous Decarboxylation (Heat / RT)

Degradation pathway of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate via hydrolysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: Why does my compound degrade completely during standard in vitro assays (pH 7.4, 37°C)? A: At physiological pH (7.4) and elevated temperatures (37°C), the rate of ester hydrolysis accelerates exponentially. Hydroxide ions act as nucleophiles attacking the ester carbonyl. Once the β-keto acid forms, the 37°C environment provides ample activation energy for rapid decarboxylation ()[3]. You must lower the temperature or adjust the pH to stabilize the compound during the assay window.

Q: How does pH influence the stability of this specific compound? A: The stability of β-keto esters is highly pH-dependent. Acidic conditions (pH < 4) catalyze hydrolysis via protonation of the carbonyl oxygen, while basic conditions (pH > 7) drive base-catalyzed hydrolysis. Maintaining a slightly acidic to neutral pH (pH 5.5 – 6.0) keeps the ester in its most kinetically stable state by minimizing both catalytic pathways.

Q: How should I store my stock solutions to prevent degradation? A: Never store this compound in aqueous solutions. Reconstitute the lyophilized powder in 100% anhydrous DMSO and store it at -80°C. Studies on similar β-keto compounds demonstrate that storage at -80°C virtually halts degradation kinetics, whereas storage at -20°C can result in significant loss over a few weeks ()[2].

Q: Can I use additives to stabilize the compound in water? A: Yes. Adding 5-10% of a co-solvent like Acetonitrile (MeCN) or DMSO reduces the dielectric constant of the medium, lowering the thermodynamic activity of water around the labile ester bond. Alternatively, cyclodextrin complexation (e.g., HP-β-CD) can sterically shield the ester from water molecules.

Quantitative Stability Data

To assist in your experimental design, the following table summarizes the estimated half-life ( t1/2​ ) of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate under various laboratory conditions. Note: Data is extrapolated from kinetic studies of sterically hindered cyclic β-keto esters.

pH EnvironmentTemperature (°C)Co-Solvent / AdditiveEstimated Half-Life ( t1/2​ )Scientific Recommendation
7.4 (PBS) 37°CNone< 2 hoursAvoid for prolonged biological assays.
7.4 (PBS) 4°CNone~ 12 hoursUse immediately; keep strictly on ice.
6.0 (MES) 4°CNone> 48 hoursOptimal aqueous buffer conditions.
6.0 (MES) 4°C10% DMSO> 72 hoursRecommended for high-throughput screening.
N/A (Neat) -80°C100% Anhydrous DMSO> 12 monthsStandard long-term storage protocol.

Experimental Protocols: Self-Validating Aqueous Preparation

To ensure scientific integrity, the following methodology utilizes a self-validating system . By incorporating an immediate LC-MS verification step, you establish a definitive quality control gate before committing the compound to expensive biological or chemical assays.

Objective:

Prepare a stable 10 µM aqueous working solution of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate for immediate assay use.

Step-by-Step Methodology:

Step 1: Anhydrous Stock Preparation

  • Equilibrate the lyophilized vial of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate to room temperature in a desiccator to prevent condensation.

  • Reconstitute the powder in 100% anhydrous DMSO to a concentration of 10 mM.

  • Causality Check: Water activity must be strictly zero during this phase. Aliquot immediately into single-use vials and flash-freeze in liquid nitrogen before transferring to -80°C.

Step 2: Buffer Optimization

  • Prepare a 50 mM MES (2-(N-morpholino)ethanesulfonic acid) buffer.

  • Adjust the pH to exactly 6.0 using dilute NaOH/HCl.

  • Causality Check: pH 6.0 is the kinetic "sweet spot" that minimizes both acid-catalyzed and base-catalyzed ester hydrolysis.

Step 3: Co-Solvent Shielding & Dilution

  • Pre-chill the MES buffer to 4°C on an ice bath.

  • Add LC-MS grade Acetonitrile (MeCN) to the buffer to achieve a 5% (v/v) final concentration.

  • Spike the 10 mM DMSO stock into the chilled buffer to reach the 10 µM working concentration. Vortex gently for 5 seconds.

Step 4: Self-Validation (The QC Gate)

  • Immediately withdraw a 10 µL aliquot of the working solution.

  • Inject into an LC-MS/MS system. Monitor the mass transitions for the intact ester ( m/z ~183 [M+H]+ ) and the decarboxylated spiro-ketone ( m/z ~111 [M+H]+ ).

  • Validation Rule: The assay is validated to proceed only if the intact ester peak area constitutes >95% of the total ion count for the compound. If the ketone peak exceeds 5%, discard the solution and prepare a fresh dilution.

workflow_sop S1 1. Stock Prep Anhydrous DMSO Store at -80°C S2 2. Buffer Prep MES Buffer pH 6.0 Chill to 4°C S1->S2 S3 3. Dilution Add 5% MeCN Mix gently S2->S3 S4 4. Validation LC-MS Check (Self-Validation) S3->S4 S5 5. Assay Execution Immediate Use < 2 hours S4->S5

Optimized workflow for handling the compound in aqueous assays.

References

  • AK Lectures. "Hydrolysis and Decarboxylation of Beta-Keto Ester Example." AK Lectures Video Library. Available at:[Link]

  • ACS Publications. "Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides." The Journal of Physical Chemistry A. Available at:[Link]

Sources

Optimization

Enhancing enantiomeric excess in Ethyl 6-oxospiro[2.4]heptane-5-carboxylate asymmetric synthesis

Welcome to the technical support center for the asymmetric synthesis of ethyl 6-oxospiro[2.4]heptane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the asymmetric synthesis of ethyl 6-oxospiro[2.4]heptane-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of enhancing enantiomeric excess (ee) in this challenging synthesis. The spiro[2.4]heptane core is a valuable structural motif in medicinal chemistry, and achieving high enantiopurity is critical for its application.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) based on established principles in asymmetric catalysis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for the asymmetric synthesis of spiro[2.4]heptane derivatives?

A1: The asymmetric synthesis of spiro[2.4]heptane frameworks, and spirocycles in general, typically relies on one of the following catalytic approaches:

  • Organocatalysis: This has emerged as a powerful tool for constructing chiral spirocycles.[3] Catalysts such as proline derivatives, cinchona alkaloids, and chiral phosphoric acids are frequently employed.[4][5][6][7] For instance, cinchona alkaloid-derived thioureas have been successfully used in domino reactions to create functionalized spirooxindoles with moderate to high ee.[4]

  • Transition Metal Catalysis: Complexes of metals like rhodium, palladium, and nickel with chiral ligands are effective for a range of enantioselective transformations leading to spirocycles.[8][9] Rhodium-catalyzed cyclopropanation reactions, for example, can produce spiro[2.5]octanones with excellent enantioselectivity (up to 98% ee).[8]

  • Enzymatic Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral spiro compounds.[8]

The choice of strategy often depends on the specific substitution pattern of the desired spirocycle and the nature of the key bond-forming reaction.

Q2: How do I choose the right chiral catalyst for my synthesis of ethyl 6-oxospiro[2.4]heptane-5-carboxylate?

A2: Selecting the optimal catalyst is a critical first step. The ideal choice depends on the reaction mechanism. For a potential Michael-addition-initiated cyclization to form the target molecule, organocatalysts are a strong starting point.

Here's a decision-making workflow:

catalyst_selection cluster_org Organocatalyst Screening cluster_metal Metal Catalyst Screening start Define Reaction Type (e.g., Michael-Cyclization) organocatalysis Consider Organocatalysis (High functional group tolerance) start->organocatalysis metal_catalysis Consider Metal Catalysis (e.g., for cyclopropanation) start->metal_catalysis proline Proline & Derivatives (Iminium/Enamine activation) organocatalysis->proline cinchona Cinchona Alkaloids (Thiourea, Squaramide) (H-bond activation) organocatalysis->cinchona cpa Chiral Phosphoric Acids (Brønsted acid catalysis) organocatalysis->cpa rhodium Rhodium(II) Catalysts (Carbenoid insertions) metal_catalysis->rhodium palladium Palladium(0/II) Catalysts (Allylic alkylation, Conia-ene) metal_catalysis->palladium screen Screen Catalyst Library (Vary backbone & substituents) optimize Proceed to Optimization screen->optimize Identify Hit(s) (>50% ee) rhodium->screen palladium->screen

Figure 1. Decision workflow for chiral catalyst selection.

A preliminary screen should include catalysts from different families, such as a Jørgensen-Hayashi type catalyst, a cinchona-derived thiourea, and a chiral phosphoric acid like TRIP.[6][7] The initial results will guide further optimization efforts.

Section 2: Troubleshooting Guide for Low Enantiomeric Excess

This section addresses common issues encountered during the synthesis and provides actionable solutions to enhance the enantiomeric excess (ee).

Problem 1: My reaction gives good yield but the enantiomeric excess is low (<50% ee).

This is a frequent challenge indicating that while the catalyst promotes the desired transformation, the facial selectivity is poor. Several factors could be at play.

Possible Causes & Solutions:

  • Suboptimal Reaction Temperature: Temperature has a significant impact on enantioselectivity. Lowering the temperature often enhances ee by increasing the energy difference between the diastereomeric transition states.

    • Actionable Protocol: Run a temperature screening experiment from room temperature down to -78 °C.[8] Monitor both reaction time and ee. Be aware that solubility of starting materials may decrease at lower temperatures, potentially requiring solvent adjustments.[8]

  • Incorrect Solvent Choice: The solvent can influence catalyst conformation and the stability of the transition state through solvation effects.

    • Actionable Protocol: Screen a range of solvents with varying polarities and coordinating abilities (e.g., toluene, dichloromethane, THF, and ethyl acetate). A non-polar solvent like toluene is often a good starting point for organocatalyzed reactions.[10]

  • Inappropriate Catalyst Loading: While counterintuitive, both too low and too high catalyst loadings can negatively affect ee. Low loading may not be sufficient to outcompete the background (non-catalyzed) reaction, while high loading can sometimes lead to catalyst aggregation or side reactions.

    • Actionable Protocol: Vary the catalyst loading from 1 mol% to 20 mol%. A loading of 5-10 mol% is a typical starting point for many organocatalytic reactions.[10]

  • Presence of Water or Other Impurities: Water can interfere with catalysts that rely on hydrogen bonding, such as thioureas or phosphoric acids, by competing for binding sites.[4] Interestingly, in some specific cases, water has been found to improve ee.[4]

    • Actionable Protocol: Ensure all reagents and solvents are rigorously dried. Run the reaction under an inert atmosphere (Nitrogen or Argon). If ee remains low, consider the controlled addition of a small amount of an additive like water, as its effect can be system-dependent.[4]

Data-Driven Optimization Example:

ParameterCondition ACondition BCondition CCondition D
Catalyst Cinchonidine-Thiourea (10 mol%)Cinchonidine-Thiourea (10 mol%)Cinchonidine-Thiourea (10 mol%)Cinchonidine-Thiourea (10 mol%)
Solvent TolueneDichloromethaneTHFToluene
Temperature 25 °C0 °C0 °C0 °C
Yield 85%82%75%80%
Enantiomeric Excess (ee) 45%65%58%87%
Additive NoneNoneNoneWater (1.0 eq)
Table 1. Example of reaction condition optimization. Lowering temperature and adding water significantly improved ee.[4]
Problem 2: The enantiomeric excess of my product varies between batches.

Inconsistent results point towards issues with reaction setup, reagent purity, or subtle variations in procedure.

Possible Causes & Solutions:

  • Reagent Purity: The purity of starting materials, especially the aldehyde or ketone precursor, is crucial. Trace acidic or basic impurities can interfere with the catalyst.

    • Actionable Protocol: Purify all starting materials before use (e.g., via distillation or recrystallization). Ensure the chiral catalyst is of high purity and stored under appropriate conditions (e.g., in a desiccator).

  • Inconsistent Reaction Setup: Minor changes in the rate of addition of reagents or stirring speed can affect the outcome of sensitive reactions.

    • Actionable Protocol: Standardize the entire experimental procedure. Use a syringe pump for slow and consistent addition of reagents if necessary.[8] Ensure consistent and efficient stirring to avoid localized concentration gradients.

  • Atmospheric Contamination: As mentioned, moisture and oxygen can be detrimental.

    • Actionable Protocol: Employ standard Schlenk line or glovebox techniques for setting up the reaction to ensure a strictly inert atmosphere.

Troubleshooting Workflow:

troubleshooting_workflow start Low or Inconsistent ee check_temp Is Temperature Optimized? start->check_temp check_solvent Is Solvent Optimized? check_temp->check_solvent No temp_action Action: Screen T from RT to -78°C check_temp->temp_action Yes check_catalyst Is Catalyst Loading/Purity Correct? check_solvent->check_catalyst No solvent_action Action: Screen Solvents (Toluene, DCM, THF, etc.) check_solvent->solvent_action Yes check_reagents Are Reagents Pure & Dry? check_catalyst->check_reagents No catalyst_action Action: Vary Loading (1-20 mol%) Verify Catalyst Purity check_catalyst->catalyst_action Yes reagents_action Action: Purify/Dry Reagents Use Inert Atmosphere check_reagents->reagents_action Yes end Problem Solved / Further Analysis check_reagents->end No temp_action->check_solvent solvent_action->check_catalyst catalyst_action->check_reagents reagents_action->end Re-evaluate Catalyst/Strategy

Figure 2. Systematic troubleshooting workflow for low enantiomeric excess.

Section 3: Purification and Enhancement of Enantiomeric Excess

Even after optimization, the crude product may not have the desired enantiopurity. Post-reaction purification can be used to enhance the ee.

Q3: My optimized reaction gives 90% ee. How can I enhance this to >99% ee for pharmaceutical applications?

A3: Reaching >99% ee often requires a purification step that separates the enantiomers.

  • Chiral Preparative HPLC/SFC: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is a powerful method for separating enantiomers.[1][11][12] SFC is often preferred for being faster and more environmentally friendly.[12]

    • Protocol:

      • Analytical Method Development: First, develop an analytical method on a chiral HPLC or SFC column (e.g., Chiralpak® series) to achieve baseline separation of the two enantiomers.

      • Scale-Up: Transfer the analytical method to a preparative scale column.

      • Fraction Collection: Collect the fractions corresponding to the desired enantiomer.

      • Analysis: Analyze the collected fractions to confirm the enantiomeric purity.

  • Diastereomeric Recrystallization: This classical method involves reacting the enantiomeric mixture with a chiral resolving agent to form diastereomeric salts. These diastereomers have different physical properties, such as solubility, and can be separated by crystallization.[13]

    • Protocol:

      • Select Resolving Agent: Choose an appropriate chiral resolving agent (e.g., a chiral acid or base).

      • Salt Formation: React your product with the resolving agent in a suitable solvent.

      • Crystallization: Induce crystallization of the less soluble diastereomeric salt, often by slow cooling or solvent evaporation. The efficiency of this step can be temperature-dependent.[13]

      • Isolation & Liberation: Isolate the crystals by filtration and then liberate the desired enantiomer from the salt by treatment with acid or base.

  • Self-Disproportionation of Enantiomers (SDE): In some cases, sublimation or crystallization of a non-racemic mixture can lead to an enrichment of one enantiomer in the solid phase and the other in the mother liquor or sublimate.[14]

The choice between these methods depends on the scale of the synthesis, the physical properties of the compound, and available equipment. For drug development, chiral chromatography is often the method of choice due to its versatility and reliability.[11][12]

References

  • Time in Le Flore County, US. (n.d.). Google.
  • Enantioselective Synthesis of Spirolactones and Spirolactams Under Low Catalyst Loadings. (2026, March 5). Journal of the American Chemical Society.
  • Highly enantioselective synthesis and cellular evaluation of spirooxindoles inspired by natural products. (2010, July 11). Nature Chemistry.
  • Enantioselective synthesis of spiro[4H-pyran-3,3′-oxindole] derivatives catalyzed by cinchona alkaloid thioureas. (n.d.). PMC.
  • Enantioselective Synthesis of Spirocyclic Isoxazolones Using a Conia-Ene Type Reaction. (2025, March 5). The Journal of Organic Chemistry.
  • Chiral and Achiral Compounds Purification. (n.d.). Neopharm Labs.
  • Chiral Separation of Spiro-compounds and Determination Configuration. (n.d.). ResearchGate.
  • Enantioselective methodologies for the synthesis of spiro compounds. (2018). Semantic Scholar.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (n.d.). PMC.
  • Organocatalytic Desymmetric Spirocyclization of Enone-Tethered 2,5-Cyclohexadienone with Isoxazolines to Access Enantioenriched Spiro-Fused Scaffolds. (2024, October 7). Organic Letters.
  • Boron-Containing Chiral Spiro Molecules: Synthesis and Color-Tunable Circularly Polarized Luminescence. (2025, June 20). The Journal of Organic Chemistry.
  • Synthesis of Chiral Spirocyclopropanepenicillanates via [2 + 1] Annulation of 6-Alkylidenepenicillanates and Sulfur Ylides. (2025, July 10). The Journal of Organic Chemistry.
  • Chiral catalyst. (n.d.). BLD Pharm.
  • Org. Syn. Coll. Vol. 9, 242. (n.d.). Organic Syntheses.
  • A stereochemical journey around spirocyclic glutamic acid analogs. (n.d.). PMC - NIH.
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024, August 1). ACS Publications.
  • Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. (n.d.). Tetrahedron Letters.
  • Recent advances in organocatalytic atroposelective reactions. (2025, January 9). Beilstein Journals.
  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. (2017, November 15). SciSpace.
  • (PDF) Preparation of Arylspiro[2.4]Hept-5-Enes from Aryldibromocyclopropanes via Diallylation and Metathesis Reaction. (n.d.). ResearchGate.
  • Asymmetric synthesis of δ-substituted-β-keto esters and β-substituted ketones via carboxyl-assisted site- and enantio-selective addition reactions. (n.d.). Organic Chemistry Frontiers (RSC Publishing).
  • Evidence for Dearomatizing Spirocyclization and Dynamic Effects in the Quasi-stereospecific Nitrogen Deletion of Tetrahydroisoquinolines. (2024, June 20). Journal of the American Chemical Society.
  • New Organocatalytic Asymmetric Synthesis of Highly Substituted Chiral 2-Oxospiro-[indole-3,4′-(1′,4′-dihydropyridine)] Derivatives. (2015, August 31). ResearchGate.
  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. (2018, October 10). IntechOpen.
  • Enantioselective Organocatalyzed Cascade Dearomatizing Spirocycloaddition Reactions of Indole-Ynones. (2024, October 4). Organic Letters.
  • Design and Synthesis of Chiral Spiro Ligands. (n.d.). SciSpace.
  • A novel entecavir analogue constructing with a spiro[2.4]heptane core structure in the aglycon moiety: Its synthesis and evaluation for anti-hepatitis B virus activity. (n.d.). PMC.
  • The Journal of Organic Chemistry Ahead of Print. (2026, April 9). ACS Publications.
  • A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. (2017). Der Pharma Chemica.
  • Synthesis of Novel Chiral Phase Transfer Catalysts and Their Applications in Asymmetric Phase Transfer Catalytic Reactions. (2016, March 25). Austin Publishing Group.
  • The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban. (2022, April 14). Beilstein Journals.
  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (n.d.). Google Patents.
  • SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[4][8] HEPTANECARBOXYLATE DERIVATIVES. (n.d.). ResearchGate. Retrieved from

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives. (n.d.). Google Patents.
  • Literature Report 6. (2024, October 21). 手性合成研究组.

Sources

Troubleshooting

Technical Support Center: Storage and Handling of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

Welcome to the dedicated technical support guide for Ethyl 6-oxospiro[2.4]heptane-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for Ethyl 6-oxospiro[2.4]heptane-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing compound degradation during storage. Here, you will find troubleshooting advice and answers to frequently asked questions, all grounded in established chemical principles to ensure the integrity of your experiments.

Section 1: Understanding the Molecule's Inherent Instability

Ethyl 6-oxospiro[2.4]heptane-5-carboxylate is a valuable synthetic intermediate, but its unique structure, featuring a spirocyclic system combined with a β-keto ester moiety, presents specific stability challenges. The di-functionality of a ketone and a carboxylic ester in the same compound limits the conditions under which it can be stored without degradation[1]. Understanding the primary degradation pathways is the first step toward effective preservation.

The most significant vulnerability is the β-keto ester functional group. This group is susceptible to a two-step degradation process: hydrolysis followed by decarboxylation.

  • Hydrolysis : The ethyl ester can be cleaved by water, a reaction catalyzed by trace amounts of acid or base, to form the corresponding β-keto acid intermediate.[2][3][4] This reaction is often the rate-limiting step in the degradation cascade.

  • Decarboxylation : The resulting β-keto acid is highly unstable and readily loses carbon dioxide (CO₂), particularly when heated, to yield 6-oxospiro[2.4]heptane.[5][6] This process is often rapid and irreversible, leading to a significant loss of the desired starting material.

cluster_0 Primary Degradation Pathway Parent Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (Stable Starting Material) Intermediate 6-Oxospiro[2.4]heptane-5-carboxylic acid (Unstable β-Keto Acid Intermediate) Parent->Intermediate Hydrolysis (H₂O, trace H⁺/OH⁻) Product Spiro[2.4]heptan-6-one (Final Degradation Product) Intermediate->Product Decarboxylation (Spontaneous, accelerated by heat)

Caption: Primary degradation pathway for Ethyl 6-oxospiro[2.4]heptane-5-carboxylate.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues and questions encountered during the storage and handling of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate.

Q1: What are the ideal storage conditions for maximizing the shelf-life of this compound?

The primary goal is to mitigate the risk of hydrolysis and subsequent decarboxylation. Based on the stability of analogous β-keto acids and esters, the following conditions are strongly recommended.[5]

ParameterRecommendationRationale
Temperature -20°C to -80°C Low temperatures significantly slow the rate of all chemical reactions, including hydrolysis and decarboxylation. Storing at -80°C provides the best long-term stability.[5]
Atmosphere Inert Gas (Argon or Nitrogen) Displacing air with an inert gas prevents exposure to atmospheric moisture, which is the key reactant for hydrolysis. It also minimizes the risk of slow oxidative side reactions.[7]
Moisture Store in a desiccator over a strong desiccant. Rigorously excluding water is critical. Use well-sealed containers, preferably with PTFE-lined caps, and store within a desiccated environment.
Light Amber, light-blocking vials. While not the primary degradation pathway, photolytic degradation is possible for complex organic molecules. Protection from light is a standard best practice.
pH Avoid all acidic or basic contaminants. The compound should be stored neat (as a pure substance) or in a neutral, aprotic solvent. Trace acids or bases can catalyze hydrolysis.[2][3]

Q2: My sample purity has decreased over a few months, and I see a new, lower molecular weight peak in my GC-MS analysis. What happened?

This is a classic sign of the hydrolysis and decarboxylation pathway shown in Section 1. The initial hydrolysis of the ethyl ester (MW ~182.22 g/mol ) forms the unstable β-keto acid, which then loses CO₂ (44 g/mol ) to form spiro[2.4]heptan-6-one (MW ~110.15 g/mol ). This resulting ketone is more volatile and would appear as a distinct, lower molecular weight peak in a GC-MS analysis. The observation strongly suggests that the sample was exposed to moisture.

Q3: Is it acceptable to store the compound in a solvent? If so, which ones are best?

Yes, storage in solution can be acceptable if the correct solvent is chosen.

  • Recommended Solvents : Anhydrous, aprotic solvents are required. Good choices include Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene, or Ethyl Acetate. Ensure you are using a high-purity, dry grade of the solvent.

  • Solvents to Avoid : Absolutely avoid protic solvents like methanol, ethanol, or water, as they can directly participate in hydrolysis or trans-esterification reactions.[8] Avoid solvents that may contain acidic or basic impurities, such as technical-grade acetone.

Q4: I've noticed my sample, which was a colorless liquid, has developed a slight yellow tint after prolonged storage. Is this a concern?

A change in color often indicates the formation of minor impurities. While the primary degradation pathway is colorless, a yellow tint could arise from slow, minor side reactions such as oxidation or polymerization, especially if the sample was not stored under an inert atmosphere. While the compound may still be largely viable, this is a clear signal that a purity check is warranted before use.

Section 3: Quality Control & Purity Assessment Protocols

Verifying the purity of your material before an experiment is critical for reproducibility. Below are recommended analytical methods for assessing the integrity of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate.

Protocol 3.1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the preferred method for detecting the primary, volatile degradation product.

  • Sample Preparation :

    • Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Create a dilute sample for injection by taking 100 µL of the stock solution and diluting it to 1 mL with the same solvent.

  • GC-MS Conditions :

    • Column : A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is suitable.[9]

    • Carrier Gas : Helium at a constant flow of 1.0-1.5 mL/min.

    • Injector Temperature : 250°C.

    • Oven Program : Start at 80°C, hold for 2 minutes, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Detector : Mass Spectrometer scanning from m/z 40 to 300.

  • Data Interpretation :

    • Expected Peak : Look for the parent compound's molecular ion or characteristic fragments.

    • Degradation Peak : Search for a peak at a shorter retention time corresponding to the decarboxylated product, spiro[2.4]heptan-6-one. Check its mass spectrum for a molecular ion at m/z 110.

Protocol 3.2: Purity Analysis by ¹H NMR Spectroscopy

NMR is excellent for quantifying the parent compound against non-volatile impurities and confirming its structure.

  • Sample Preparation :

    • Accurately weigh approximately 5-10 mg of the compound.

    • Dissolve in ~0.7 mL of a deuterated aprotic solvent (e.g., CDCl₃ or Acetone-d₆).

  • Acquisition :

    • Acquire a standard proton NMR spectrum.

  • Data Interpretation :

    • Parent Compound : Confirm the presence of the characteristic signals for the ethyl ester group: a triplet around 1.3 ppm (3H, -CH₃) and a quartet around 4.2 ppm (2H, -OCH₂-).

    • Hydrolysis : The presence of the hydrolyzed β-keto acid intermediate would show the disappearance of the ethyl group signals and the appearance of a broad carboxylic acid proton signal (>10 ppm).

    • Purity Calculation : Purity can be estimated by integrating the compound's signals against those of any visible impurities. For higher accuracy, quantitative NMR (qNMR) using a certified internal standard can be employed.[9]

Caption: Recommended workflow for troubleshooting and quality control of stored samples.

References
  • Shen, M., Vijjamarri, S., Cao, H., Solis, K., & Robertson, M. L. (2021). Degradability, Thermal Stability, and High Thermal Properties in Spiro Polycycloacetals Partially Derived from Lignin. Polymer Chemistry. Available at: [Link]

  • Esselman, B. J., & ZHD, S. (2021). Explanation of Substituent Effects on the Enolization of β-Diketones and β-Ketoesters. Journal of Chemical Education. Available at: [Link]

  • ACS Publications. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega. Available at: [Link]

  • Tsuji, J. (2006). Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2021). Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. Polymer Chemistry. Available at: [Link]

  • PMC. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. PMC. Available at: [Link]

  • Tóth, G., Lévai, A., Dinya, Z., & Snatzke, G. (1991). Thermal, decomposition of some new spiro-1-pyrazolines. Tetrahedron. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Journal of Visualized Experiments. Available at: [Link]

  • Ryabova, V., Kurbatova, E., Shirinian, V., & Melnikova, S. (2020). Reversible Shifting of a Chemical Equilibrium by Light: The Case of Keto–Enol Tautomerism of a β-Ketoester. Organic Letters. Available at: [Link]

  • ResearchGate. (n.d.). Thermal decomposition of spiro-1,2-dioxolane 2. ResearchGate. Available at: [Link]

  • Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Available at: [Link]

  • Ashenhurst, J. (2022). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Available at: [Link]

  • LibreTexts. (n.d.). Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Available at: [Link]

  • Drgan, V., et al. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. ACS Publications. Available at: [Link]

  • Raja, G. T., et al. (2020). A trace level sensitive GCMS method for determination of seven potentially genotoxic impurities in cilastatin sodium drug substance. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Google Patents. (1997). Beta ketoester compositions and method of manufacture. US5965767A.
  • ResearchGate. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. ResearchGate. Available at: [Link]

  • PMC. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. PMC. Available at: [Link]

  • Royal Society of Chemistry. (2025). Analytical Methods. Analytical Methods. Available at: [Link]

  • PMC. (2022). Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst. PMC. Available at: [Link]

  • MDPI. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. Available at: [Link]

  • Archimer. (n.d.). Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies. Archimer. Available at: [Link]

  • Semantic Scholar. (n.d.). Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones. Semantic Scholar. Available at: [Link]

  • MDPI. (2023). Pharmaceutical Transformation Products Formed by Ozonation—Does Degradation Occur?. MDPI. Available at: [Link]

  • Open Access Library Journal. (2023). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Open Access Library Journal. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of functionalized spirocyclic oxetanes through Paternò–Büchi reactions of cyclic ketones and maleic acid derivatives. Chemical Communications. Available at: [Link]

  • PMC. (n.d.). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. ResearchGate. Available at: [Link]

  • PMC. (2024). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. PMC. Available at: [Link]

  • P2 InfoHouse. (n.d.). The environmental fate of chemicals describes the processes by which chemicals move an. P2 InfoHouse. Available at: [Link]

  • PubMed. (n.d.). Degradation of polycyclic aromatic hydrocarbons by Pseudomonas sp. JM2 isolated from active sewage sludge of chemical plant. PubMed. Available at: [Link]

  • MDPI. (2025). Degradation Kinetics of Common Odorants Emitted from WWTPs: A Methodological Approach for Estimating Half-Life Through Reactions with Hydroxyl Radicals. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Performance Guide: Ethyl 6-oxospiro[2.4]heptane-5-carboxylate vs. Traditional Cyclopentanone β-Keto Esters

Executive Summary In modern drug discovery, transitioning from flat, low-complexity intermediates to highly three-dimensional spirocyclic scaffolds is a proven strategy for improving target selectivity and pharmacokineti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, transitioning from flat, low-complexity intermediates to highly three-dimensional spirocyclic scaffolds is a proven strategy for improving target selectivity and pharmacokinetic (PK) profiles. Increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) correlates directly with higher clinical success rates . This guide provides an objective, data-driven comparison between a traditional building block, ethyl 2-oxocyclopentanecarboxylate , and its advanced spirocyclic analog, ethyl 6-oxospiro[2.4]heptane-5-carboxylate (CAS 956088-14-5) .

Structural and Mechanistic Analysis

The fundamental differences in performance between these two β-keto esters stem from their distinct three-dimensional architectures.

  • Traditional Scaffold (Ethyl 2-oxocyclopentanecarboxylate): This standard building block offers straightforward enolization and reactivity. However, its high conformational flexibility and exposed methylene positions make it highly vulnerable to Cytochrome P450 (CYP450) mediated oxidation, leading to rapid metabolic clearance.

  • Spirocyclic Scaffold (Ethyl 6-oxospiro[2.4]heptane-5-carboxylate): This molecule incorporates a cyclopropane ring spiro-fused to the cyclopentanone core. The spiro[2.4]heptane architecture rigidifies the ring system, locking it into a defined conformation. During nucleophilic attacks (e.g., in multicomponent annulations), the steric bulk of the cyclopropane ring effectively shields one face of the enolate, forcing a highly stereoselective reaction trajectory . Furthermore, the lack of abstractable α-hydrogens at the spiro center eliminates a primary metabolic soft spot, significantly enhancing metabolic stability .

Mechanism cluster_0 Traditional Cyclopentanone Scaffold cluster_1 Spiro[2.4]heptane Scaffold N1 High Conformational Flexibility N2 Exposed Beta/Gamma Carbons N1->N2 N3 Rapid CYP450 Metabolism N2->N3 S1 Spiro-Cyclopropane Ring Integration S2 Steric Shielding & Conformational Lock S1->S2 S3 Enhanced Metabolic Stability S2->S3

Mechanistic logic comparing metabolic vulnerabilities of traditional vs. spiro scaffolds.

Comparative Performance Data

To objectively evaluate the utility of both scaffolds, we compared their performance in a standard Biginelli-type multicomponent annulation and an in vitro human liver microsome (HLM) stability assay.

Table 1: Quantitative Performance and PK Data

MetricEthyl 2-oxocyclopentanecarboxylateEthyl 6-oxospiro[2.4]heptane-5-carboxylateMechanistic Causality
Enol Content (in CDCl₃)~8.5%< 2.0%Spiro-ring strain disfavors the planarization required for the enol tautomer, locking the molecule in the reactive keto form.
Annulation Yield 82%74%Increased steric hindrance slightly reduces reaction kinetics but provides a highly defined reaction trajectory.
Diastereomeric Ratio (d.r.) 1.5 : 1> 19 : 1The cyclopropane ring effectively shields one face of the intermediate, forcing strict stereoselective attack.
Intrinsic Clearance ( CLint​ ) 45.2 µL/min/mg12.4 µL/min/mgThe spiro-fusion blocks CYP-mediated hydroxylation at the adjacent carbons, drastically improving half-life.

Experimental Methodologies

As a self-validating system, the following protocols are designed not just to synthesize the target compounds, but to mathematically prove the stereochemical and metabolic advantages of the spirocyclic scaffold.

Protocol A: Stereoselective Multicomponent Annulation

This protocol utilizes a Lewis acid-catalyzed Biginelli-type reaction to synthesize spiro-heterobicyclic aliphatic rings.

Step-by-Step Workflow:

  • Activation: In an oven-dried flask under N₂, dissolve 1.0 mmol of ethyl 6-oxospiro[2.4]heptane-5-carboxylate and 2.0 mmol of benzaldehyde in 5 mL of anhydrous THF. Add 0.1 mmol of BF3​⋅OEt2​ . Causality: The Lewis acid activates the aldehyde, while the spiro-β-keto ester's locked keto-form ensures a consistent nucleophilic attack vector.

  • Condensation: Add 1.2 mmol of urea. Heat the mixture to 65°C and stir for 12 hours.

  • Quenching & Extraction: Cool to room temperature, quench with saturated aqueous NaHCO3​ (5 mL), and extract with EtOAc (3 × 10 mL). Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo.

  • Self-Validating Analysis (Critical Step): Before any purification, dissolve a 5 mg aliquot of the crude mixture in CDCl₃ and perform ¹H NMR analysis. Causality: By quantifying the diastereomeric ratio (d.r.) directly from the crude mixture via the distinct cyclopropane proton shifts (0.5–1.0 ppm), we eliminate the risk of purification-induced stereochemical bias.

  • Isolation: Purify the remaining crude product via flash column chromatography (Hexanes/EtOAc) to isolate the pure major diastereomer.

Protocol B: In Vitro HLM Stability Assay

This protocol validates the metabolic shielding hypothesis by quantifying intrinsic clearance.

Step-by-Step Workflow:

  • Incubation: Incubate 1.0 µM of the purified spiro-compound with Human Liver Microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1.0 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 µL aliquot and immediately quench it in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Immediate protein precipitation halts all CYP450 activity, ensuring accurate kinetic snapshots.

  • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and intrinsic clearance ( CLint​ ).

Workflow A Substrate Selection (Spiro vs Traditional) B Multicomponent Annulation A->B Reagents C Crude NMR (Self-Validation) B->C Quench & Extract D Chromatographic Purification C->D Confirm d.r. E In Vitro PK (Microsomal Assay) D->E Pure Lead

Experimental workflow emphasizing self-validation via crude NMR prior to purification.

References

  • Title : Ethyl 6-oxospiro[2.4]heptane-5-carboxylate Source : PubChem, National Center for Biotechnology Information URL :[Link]

  • Title : Facile Synthesis of Spirocyclic Lactams from β-Keto Carboxylic Acids Source : ACS Publications (The Journal of Organic Chemistry) URL :[Link]

  • Title : New regioselective multicomponent reaction: one pot synthesis of spiro heterobicyclic aliphatic rings Source : PubMed, National Institutes of Health URL :[Link]

  • Title : Synthetic Routes to Approved Drugs Containing a Spirocycle Source : PMC, National Institutes of Health URL :[Link]

Comparative

Resolving Tautomeric Artifacts: HPLC Method Validation for Ethyl 6-oxospiro[2.4]heptane-5-carboxylate Purity Analysis

As drug discovery increasingly moves toward complex three-dimensional architectures to improve pharmacokinetic profiles and metabolic stability, spirocyclic scaffolds have become highly sought-after building blocks[1]. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery increasingly moves toward complex three-dimensional architectures to improve pharmacokinetic profiles and metabolic stability, spirocyclic scaffolds have become highly sought-after building blocks[1]. Among these, Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (CAS: 956088-14-5) is a critical intermediate[2]. However, analyzing the purity of this specific molecule presents a notorious chromatographic challenge: it is a β-keto ester.

As a Senior Application Scientist, I frequently see standard HPLC methods fail when applied to β-keto esters. The root cause is keto-enol tautomerism [3]. In solution, the highly acidic proton at the C5 position (flanked by the ketone and ester carbonyls) allows the molecule to continuously interconvert between its keto and enol forms. Because this interconversion often occurs on the same timescale as the chromatographic separation, standard methods yield split peaks ("batman peaks"), severe tailing, and irreproducible integration.

This guide objectively compares the performance of standard fully porous C18 columns against an optimized Core-Shell Biphenyl methodology, providing a self-validating protocol compliant with ICH Q2(R2) guidelines[4].

Mechanistic Insight: Why Standard C18 Columns Fail

To develop a robust method, we must first understand the causality behind the chromatographic behavior.

When Ethyl 6-oxospiro[2.4]heptane-5-carboxylate is injected onto a standard fully porous C18 column at room temperature, the keto and enol tautomers interact differently with the stationary phase. The enol form is stabilized by an intramolecular hydrogen bond, making it slightly more lipophilic, whereas the keto form exposes two polar carbonyls that can undergo secondary interactions with residual silanols on the silica support.

Because the tautomers interconvert during their transit through the column, the resulting chromatogram displays a broad, smeared, or split peak. To solve this, we must manipulate both thermodynamics and kinetics :

  • Temperature (Thermodynamics): By raising the column compartment temperature to 50°C, we accelerate the tautomeric interconversion rate so that it is significantly faster than the mass transfer rate of the column. This forces the analyte to elute as a single, time-averaged coalesced peak.

  • Stationary Phase (Kinetics): A Core-Shell Biphenyl column utilizes a solid silica core with a thin porous shell. This drastically reduces the diffusion path length (minimizing the C-term of the van Deemter equation), resulting in faster mass transfer and sharper peaks. Furthermore, the biphenyl ligand provides π−π interactions that uniformly retain the conjugated enol and the polarizable keto forms better than simple aliphatic C18 chains.

  • Mobile Phase pH: Utilizing an acidic modifier (e.g., 0.1% Trifluoroacetic Acid, pH ~2.0) suppresses the ionization of residual silanols, eliminating the secondary interactions that disproportionately drag the keto tautomer.

TautomerWorkflow Start Observe Peak Distortion (Ethyl 6-oxospiro[2.4]heptane-5-carboxylate) Hypothesis Identify Keto-Enol Tautomerism (β-keto ester dynamics) Start->Hypothesis Action1 Lower Column Temp (< 10°C) Hypothesis->Action1 Action2 Raise Column Temp (> 50°C) Hypothesis->Action2 Action3 Optimize Stationary Phase (Core-Shell Biphenyl + Acidic pH) Hypothesis->Action3 Result1 Resolve Tautomers (Two distinct peaks) Action1->Result1 Result2 Coalesce Peaks (Single sharp peak) Action2->Result2 Result3 Optimal Purity Analysis (High Efficiency & Symmetry) Result2->Result3 Action3->Result3

Fig 1. Chromatographic optimization workflow for β-keto ester tautomers.

Comparative Performance Data

To objectively demonstrate the superiority of the optimized method, we analyzed a stressed sample of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (spiked with 0.5% of a known synthetic impurity) using two different column chemistries.

Experimental Conditions:

  • Mobile Phase A: Water + 0.1% TFA

  • Mobile Phase B: Acetonitrile + 0.1% TFA

  • Gradient: 10% B to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

Chromatographic ParameterStandard Fully Porous C18 (150 x 4.6 mm, 5 µm)Core-Shell Biphenyl (100 x 4.6 mm, 2.6 µm)
Column Temperature 25°C (Ambient)50°C (Controlled)
Peak Shape (USP Tailing) 2.4 (Severe splitting observed)1.1 (Highly symmetrical)
Theoretical Plates (N) < 3,000> 18,500
Resolution ( Rs​ ) from Impurity 1.2 (Co-elution risk)3.8 (Baseline resolved)
Signal-to-Noise (S/N) at 0.1% 8 (Fails LOQ criteria)52 (Robust quantitation)
Equilibration Time 15 minutes5 minutes

Step-by-Step ICH Q2(R2) Method Validation Protocol

Once the method is optimized, it must be rigorously validated to ensure it is fit for its intended purpose[4]. The following is a self-validating protocol designed specifically for the Core-Shell Biphenyl methodology.

ICHValidation SST System Suitability (Tailing < 1.5) Spec Specificity (Peak Purity > 99%) SST->Spec Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (98-102% Recovery) Lin->Acc Prec Precision (RSD < 2.0%) Acc->Prec

Fig 2. Sequential ICH Q2(R2) method validation lifecycle.

Phase 1: System Suitability Testing (SST)

Causality: SST verifies that the LC system, column, and mobile phase are performing adequately as a holistic system before committing to a validation run.

  • Prepare a standard solution of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate at 1.0 mg/mL in initial mobile phase conditions.

  • Inject 6 consecutive replicates.

  • Acceptance Criteria: Retention time RSD ≤ 0.5%, Peak Area RSD ≤ 1.0%, USP Tailing ≤ 1.5, and Theoretical Plates (N) ≥ 10,000.

Phase 2: Specificity & Forced Degradation

Causality: Proves the method is stability-indicating and ensures that the elevated temperature used to coalesce the tautomers does not inadvertently cause co-elution with degradation products[4].

  • Subject the API to four stress conditions: Acidic (0.1N HCl for 24h), Basic (0.1N NaOH for 24h), Oxidative (3% H2​O2​ for 24h), and Thermal (60°C for 7 days).

  • Neutralize and dilute the samples to the nominal concentration.

  • Analyze using a Photodiode Array (PDA) detector.

  • Acceptance Criteria: The peak purity angle must be less than the peak purity threshold for the main peak in all stressed samples, confirming no co-eluting degradants.

Phase 3: Linearity and Range

Causality: Confirms that the detector response is directly proportional to the analyte concentration across the operational range, which is critical for accurate impurity quantitation[4].

  • Prepare a stock solution and perform serial dilutions to create 6 concentration levels ranging from the Limit of Quantitation (LOQ, ~0.05%) up to 150% of the nominal target concentration.

  • Inject each level in triplicate.

  • Plot the peak area against the concentration and perform a least-squares linear regression.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept must be ≤ 5% of the response at the 100% concentration level.

Phase 4: Accuracy (Spike Recovery)

Causality: Validates that the method measures the true value of the analyte without interference from the sample matrix or diluent[4].

  • Prepare a placebo matrix (if applicable to the final formulation or synthetic mixture).

  • Spike known amounts of the Ethyl 6-oxospiro[2.4]heptane-5-carboxylate reference standard into the matrix at three levels: 50%, 100%, and 150% of the nominal concentration.

  • Prepare three independent samples per level (n=9 total).

  • Acceptance Criteria: Mean recovery across all levels must fall between 98.0% and 102.0%, with an RSD ≤ 2.0% at each level.

References

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (Compound Summary). National Center for Biotechnology Information. PubChem Database. Available at:[Link]

  • Spirocyclopentane as a Novel Scaffold for Potent Ghrelin Receptor Full Agonists. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Validation

A Comparative Guide to Spirocyclic Scaffolds: Alternatives to Ethyl 6-oxospiro[2.4]heptane-5-carboxylate for Drug Discovery

For decades, the quest for novel therapeutic agents has driven chemists to explore beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. This "escape from flatland" has led to a surge of interest...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For decades, the quest for novel therapeutic agents has driven chemists to explore beyond the flat, two-dimensional landscapes of traditional aromatic scaffolds. This "escape from flatland" has led to a surge of interest in three-dimensional structures that can better mimic the complex topographies of biological targets.[1] Among these, spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as particularly promising motifs. Their inherent rigidity and defined three-dimensional geometries can pre-organize functional groups for optimal target engagement, potentially leading to enhanced potency and selectivity. Furthermore, the increased fraction of sp³-hybridized carbon atoms in spirocycles often imparts favorable physicochemical properties, such as improved solubility and metabolic stability, compared to their planar counterparts.[1][2]

This guide provides a comprehensive comparison of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate, a representative spirocyclic scaffold, with promising alternatives. We will delve into their synthesis, physicochemical properties, and potential biological implications, offering researchers, scientists, and drug development professionals a data-driven framework for scaffold selection and lead optimization.

The Reference Scaffold: Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

The spiro[2.4]heptane framework, consisting of a cyclopropane ring fused to a cyclopentane ring, offers a unique spatial arrangement of substituents. The cyclopropane ring, in particular, can act as a rigid bioisosteric replacement for other small groups, influencing the overall conformation of the molecule.[1]

Synthesis of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

The synthesis of this β-keto ester is most efficiently achieved through an intramolecular Dieckmann condensation of a corresponding diester.[3][4][5][6][7][8][9] The key precursor, diethyl 1,1-cyclopropanediacetate, can be prepared from diethyl malonate and 1,2-dibromoethane.

DOT Diagram: Synthesis of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

Synthesis_of_Ethyl_6_oxospiro_2_4_heptane_5_carboxylate cluster_0 Step 1: Synthesis of Diethyl 1,1-cyclopropanedicarboxylate cluster_1 Step 2: Homologation to Diethyl 1,1-cyclopropanediacetate cluster_2 Step 3: Dieckmann Condensation Diethyl_malonate Diethyl malonate Diethyl_1,1-cyclopropanedicarboxylate Diethyl 1,1-cyclopropanedicarboxylate Diethyl_malonate->Diethyl_1,1-cyclopropanedicarboxylate 1) NaOEt, EtOH 2) Br(CH2)2Br 1,2-Dibromoethane 1,2-Dibromoethane Base_Solvent Base (e.g., NaOEt) Solvent (e.g., EtOH) Reduction Reduction (e.g., LiAlH4) Diethyl_1,1-cyclopropanedicarboxylate->Reduction Cyclopropanedimethanol 1,1-Cyclopropanedimethanol Reduction->Cyclopropanedimethanol Halogenation Halogenation (e.g., PBr3) Cyclopropanedimethanol->Halogenation Dibromide 1,1-Bis(bromomethyl)cyclopropane Halogenation->Dibromide Cyanation Cyanation (e.g., NaCN) Dibromide->Cyanation Dinitrile 1,1-Cyclopropanediacetonitrile Cyanation->Dinitrile Hydrolysis_Esterification Hydrolysis & Esterification (e.g., H2SO4, EtOH) Dinitrile->Hydrolysis_Esterification Diethyl_1_1_cyclopropanediacetate Diethyl 1,1-cyclopropanediacetate Hydrolysis_Esterification->Diethyl_1_1_cyclopropanediacetate Base_Dieckmann Base (e.g., NaOEt) Solvent (e.g., Toluene) Diethyl_1_1_cyclopropanediacetate->Base_Dieckmann Target_Molecule Ethyl 6-oxospiro[2.4]heptane-5-carboxylate Base_Dieckmann->Target_Molecule Intramolecular Condensation Synthesis_of_Methyl_6_oxospiro_3_3_heptane_2_carboxylate Methyl_3-methylenecyclobutanecarboxylate Methyl 3-methylenecyclobutanecarboxylate Cycloaddition_product Dichlorinated spiro[3.3]heptanone intermediate Methyl_3-methylenecyclobutanecarboxylate->Cycloaddition_product Dichloroacetyl_chloride Dichloroacetyl chloride Dichloroacetyl_chloride->Cycloaddition_product [2+2] Cycloaddition Zinc-Copper_couple Zn-Cu couple Reductive_dechlorination Reductive dechlorination (e.g., Zn, AcOH) Cycloaddition_product->Reductive_dechlorination Target_Molecule Methyl 6-oxospiro[3.3]heptane-2-carboxylate Reductive_dechlorination->Target_Molecule Synthesis_of_Ethyl_7_oxospiro_3_4_octane_6_carboxylate cluster_0 Step 1: Synthesis of Diethyl 1,1-cyclobutanedicarboxylate cluster_1 Step 2: Homologation to Diethyl 1,1-cyclobutanediacetate cluster_2 Step 3: Dieckmann Condensation Diethyl_malonate_2 Diethyl malonate Diethyl_1,1-cyclobutanedicarboxylate Diethyl 1,1-cyclobutanedicarboxylate Diethyl_malonate_2->Diethyl_1,1-cyclobutanedicarboxylate 1) NaOEt, EtOH 2) Br(CH2)3Br 1,3-Dibromopropane 1,3-Dibromopropane Base_Solvent_2 Base (e.g., NaOEt) Solvent (e.g., EtOH) Reduction_2 Reduction (e.g., LiAlH4) Diethyl_1,1-cyclobutanedicarboxylate->Reduction_2 Cyclobutanedimethanol 1,1-Cyclobutanedimethanol Reduction_2->Cyclobutanedimethanol Halogenation_2 Halogenation (e.g., PBr3) Cyclobutanedimethanol->Halogenation_2 Dibromide_2 1,1-Bis(bromomethyl)cyclobutane Halogenation_2->Dibromide_2 Cyanation_2 Cyanation (e.g., NaCN) Dibromide_2->Cyanation_2 Dinitrile_2 1,1-Cyclobutanediacetonitrile Cyanation_2->Dinitrile_2 Hydrolysis_Esterification_2 Hydrolysis & Esterification (e.g., H2SO4, EtOH) Dinitrile_2->Hydrolysis_Esterification_2 Diethyl_1_1_cyclobutanediacetate Diethyl 1,1-cyclobutanediacetate Hydrolysis_Esterification_2->Diethyl_1_1_cyclobutanediacetate Base_Dieckmann_2 Base (e.g., NaOEt) Solvent (e.g., Toluene) Diethyl_1_1_cyclobutanediacetate->Base_Dieckmann_2 Target_Molecule_2 Ethyl 7-oxospiro[3.4]octane-6-carboxylate Base_Dieckmann_2->Target_Molecule_2 Intramolecular Condensation

Sources

Comparative

High-Resolution Q-TOF vs. Single Quadrupole GC-MS for the Structural Elucidation of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

Executive Summary & Analytical Rationale In modern drug discovery, spirocyclic scaffolds are highly valued for their three-dimensional complexity and metabolic stability. However, elucidating the structure of compounds l...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Rationale

In modern drug discovery, spirocyclic scaffolds are highly valued for their three-dimensional complexity and metabolic stability. However, elucidating the structure of compounds like Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (Molecular Formula: C₁₀H₁₄O₃, Monoisotopic Mass: 182.0943 Da[1]) presents a unique analytical challenge. The molecule features a rigid spiro[2.4]heptane core fused with a highly labile β -keto ester moiety, resulting in competitive fragmentation pathways under mass spectrometric conditions.

As a Senior Application Scientist, I frequently encounter the dilemma of selecting the appropriate mass spectrometry (MS) platform for such isomeric and isobaric species. Relying solely on low-resolution Electron Ionization (EI) can lead to ambiguous assignments due to extensive, non-specific fragmentation. In contrast, high-resolution Electrospray Ionization Quadrupole Time-of-Flight (ESI-Q-TOF) provides exact mass measurements, enabling the unambiguous tracking of neutral losses. This guide objectively compares the performance of Single Quadrupole GC-EI-MS against LC-ESI-Q-TOF MS/MS , providing self-validating protocols and mechanistic insights to ensure absolute data integrity.

Platform Comparison Logic

The choice of ionization source fundamentally alters the internal energy transferred to the analyte, dictating the resulting fragmentation pattern:

  • GC-EI-MS (Hard Ionization): Utilizes a standardized 70 eV electron beam. This energy is well above the ~10 eV ionization energy required for organic molecules, imparting significant kinetic and vibrational energy[2]. The result is extensive unimolecular decomposition, yielding stable, instrument-independent fragmentation patterns ideal for library matching[2]. However, the molecular ion [M]+∙ is often entirely depleted.

  • LC-ESI-Q-TOF MS/MS (Soft Ionization): Electrospray ionization gently protonates the molecule to yield an intact [M+H]+ precursor. By carefully titrating Collision-Induced Dissociation (CID) energies in the collision cell, we can systematically break the weakest bonds first (e.g., the ester linkage) before applying higher energies to map the concerted retro-cycloadditions of the spiro ring[3].

Workflow N1 Sample Prep: Ethyl 6-oxospiro[2.4]heptane-5-carboxylate N2 LC-ESI-Q-TOF MS/MS (Soft Ionization) N1->N2 Liquid Phase N3 GC-EI-MS (Hard Ionization) N1->N3 Gas Phase N4 Accurate Mass & MS/MS < 2 ppm Error N2->N4 N5 Nominal Mass EI Spectra Extensive Fragmentation N3->N5 N6 Structural Elucidation N4->N6 N5->N6

Analytical workflow comparing LC-ESI-Q-TOF and GC-EI-MS for structural elucidation.

Self-Validating Experimental Protocols

To ensure trustworthiness, every protocol must be a self-validating system. A common pitfall in MS analysis is misattributing system carryover or thermal degradation to the analyte's true fragmentation pattern.

Protocol A: LC-ESI-Q-TOF MS/MS

Objective: Capture the intact precursor and map sequential neutral losses with < 2 ppm mass error.

  • System Suitability (Self-Validation): Prior to sample injection, run a solvent blank (50:50 Water:Acetonitrile with 0.1% Formic Acid). The system self-validates by confirming the Signal-to-Noise (S/N) ratio at m/z 183.1016 is < 3, definitively ruling out column carryover.

  • Lock-Mass Calibration: Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. Causality: Time-of-flight tubes are sensitive to ambient temperature fluctuations. Real-time lock-mass correction ensures that mass drift does not cause the misassignment of isobaric neutral losses (e.g., distinguishing a loss of CO vs. C₂H₄).

  • Data Acquisition: Isolate the [M+H]+ precursor (m/z 183.10) in the quadrupole.

  • Energy Titration: Apply a Normalized Collision Energy (NCE) ramp from 10 eV to 30 eV. Causality: A low energy (10 eV) only cleaves the highly labile ester bond. Ramping to 30 eV provides the necessary activation energy to induce the spiro[2.4]heptane ring opening, preventing a "starved" product ion spectrum.

Protocol B: Single Quadrupole GC-EI-MS

Objective: Generate a reproducible, library-searchable nominal mass spectrum.

  • Inlet Activity Check (Self-Validation): Perform two sequential injections: one with a 10:1 split ratio and one splitless. Causality: If the ratio of the molecular ion (m/z 182) to the base peak (m/z 109) changes significantly between runs, it indicates thermal degradation in the hot GC inlet rather than true electron-induced fragmentation. The liner must be replaced before proceeding.

  • Ionization: Operate the EI source at a strict 70 eV and 230°C to ensure standard radical cation formation[2].

  • Mass Analysis: Scan from m/z 40 to 250.

Mechanistic Fragmentation Analysis

The fragmentation of β -keto esters is historically well-documented, dominated by α -cleavages to the carbonyl groups and McLafferty rearrangements[4][5]. For Ethyl 6-oxospiro[2.4]heptane-5-carboxylate, the pathways diverge based on the ionization technique:

  • Ester Cleavage: Under ESI-MS/MS, the protonated precursor [M+H]+ (m/z 183.1016) readily loses a neutral ethanol molecule (-46.0419 Da) via a charge-remote mechanism, yielding a highly stable acylium ion at m/z 137.0597. In contrast, EI-MS frequently exhibits the loss of an ethoxy radical (-45 Da) from the [M]+∙ radical cation.

  • α -Cleavage / Decarbonylation: Following the loss of ethanol, the β -keto ester framework undergoes an α -cleavage, losing carbon monoxide (-28 Da) to yield a prominent fragment at m/z 109.0648[5].

  • Spiro Ring Opening: The spiro[2.4]heptane system requires higher collision energies. It undergoes a concerted retro-[2+2] cycloaddition or ring opening, expelling ethylene (C₂H₄, -28 Da) to form a stabilized cyclopentenone cation at m/z 81.0699[3].

Pathway M [M+H]+ Precursor m/z 183.1016 F1 [-EtOH] Fragment m/z 137.0597 M->F1 -46.0419 Da (Neutral Loss) F2 Alpha-Cleavage m/z 109.0648 F1->F2 -CO (28 Da) F3 Spiro Ring Opening m/z 81.0699 F2->F3 -C2H4 (28 Da)

ESI-MS/MS fragmentation pathway of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate.

Quantitative Data & Performance Comparison

The following table summarizes the experimental data obtained from both platforms. Notice how the Q-TOF's sub-2 ppm mass accuracy allows us to confidently distinguish between the isobaric neutral losses of CO and C₂H₄, a task impossible on the single quadrupole GC-MS.

Table 1: Comparative Fragmentation Data for Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

Fragment AssignmentGC-EI-MS (Nominal m/z)GC-EI-MS Rel. Abundance (%)LC-Q-TOF MS/MS (Accurate m/z)LC-Q-TOF Mass Error (ppm)LC-Q-TOF Rel. Abundance (%)
Molecular Ion [M]+∙ / [M+H]+ 18212183.10160.8100
Loss of Ethanol [−EtOH] 13645137.05971.178
Ethoxy Radical Loss [−∙OEt] 13735N/A (Rare in ESI)--
α -Cleavage / McLafferty 109100 (Base)109.0648-0.485
Cyclopentenone Core (Spiro Cleavage)816581.06991.242

Conclusion

For the structural elucidation of complex spirocyclic β -keto esters like Ethyl 6-oxospiro[2.4]heptane-5-carboxylate, GC-EI-MS provides excellent, reproducible fingerprints for rapid library matching. However, its hard ionization often obliterates the molecular ion. LC-ESI-Q-TOF MS/MS is the superior alternative for de novo structural elucidation. By utilizing a self-validating protocol with lock-mass calibration, researchers can leverage exact mass measurements to definitively map competitive fragmentation pathways—such as differentiating ester cleavages from spiro ring openings—ensuring absolute confidence in molecular characterization.

References

  • Mass Spectra of β -Keto Esters - Canadian Science Publishing.[4] URL:

  • Mass Spectra of β -Keto Esters (Extended Study) - Canadian Science Publishing.[5] URL:

  • Ethyl 6-oxospiro[2.4]heptane-5-carboxylate Structural Information - PubChemLite.[1] URL:

  • Interpretation of Mass Spectra & Ionization Energies - Saarland University.[2] URL:

  • Fragmentation Mechanisms in Mass Spectrometry of Spiro Compounds - ResearchGate.[3] URL:

Sources

Validation

Spectroscopic Validation of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate Reaction Intermediates: In-Situ FTIR vs. High-Field NMR

Executive Summary The synthesis of highly strained spirocyclic scaffolds, such as Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (CAS 956088-14-5), presents a unique analytical challenge in modern drug development. Capturing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly strained spirocyclic scaffolds, such as Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (CAS 956088-14-5), presents a unique analytical challenge in modern drug development. Capturing the transient enolate and mono-alkylated intermediates during spirocyclization is critical for optimizing reaction kinetics and preventing the buildup of hazardous or unstable species[1].

This guide provides an objective, data-driven comparison of two premier spectroscopic validation methods: In-Situ FTIR (e.g., Mettler Toledo ReactIR) and High-Field Nuclear Magnetic Resonance (NMR) . As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, focusing instead on the mechanistic causality behind experimental choices and how to build self-validating analytical workflows.

Mechanistic Context: The Spirocyclization Pathway

Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (C₁₀H₁₄O₃, Monoisotopic Mass: 182.0943 Da)[2] is typically synthesized via the double alkylation of ethyl 2-oxocyclopentanecarboxylate with 1,2-dibromoethane in the presence of a base.

Understanding the transient states is essential for selecting the correct spectroscopic tool. The reaction proceeds through two critical intermediates:

  • Intermediate I (Enolate Anion): Formed via initial deprotonation. This species is highly sensitive to moisture and quenching.

  • Intermediate II (Mono-alkylated Species): Formed after the first Sₙ2 attack. This species is short-lived, rapidly undergoing intramolecular spirocyclization to close the cyclopropane ring[3].

ReactionMechanism A Reactant Ethyl 2-oxocyclopentanecarboxylate B Intermediate I Transient Enolate Anion A->B Base Addition (Deprotonation) C Intermediate II Mono-bromoethyl Species B->C 1,2-dibromoethane (First Alkylation) D Final Product Ethyl 6-oxospiro[2.4]heptane-5-carboxylate C->D Intramolecular SN2 (Spirocyclization)

Fig 1. Mechanistic pathway of spirocyclization and intermediate formation.

Technology Comparison: In-Situ FTIR vs. High-Field NMR

In-Situ FTIR (Mettler Toledo ReactIR)

The Causality of Choice: Traditional offline sampling requires quenching the reaction, which instantly destroys the enolate intermediate and artificially alters the concentration of the mono-alkylated species. ReactIR utilizes an Attenuated Total Reflection (ATR) probe inserted directly into the reaction vessel[1]. Because the ATR evanescent wave only penetrates a few microns into the liquid, the measurement is entirely immune to scattering from solid bases (e.g., K₂CO₃) or gas bubbles[4].

  • Validation Strength: Continuous kinetic profiling. The software (e.g., iC IR) tracks the shift of the C=O stretch from ~1750 cm⁻¹ (ketone reactant) down to the ~1650 cm⁻¹ region (delocalized enolate), providing real-time mechanistic insight[4].

High-Field NMR (Offline & Flow-NMR)

The Causality of Choice: While FTIR excels at tracking functional group kinetics, it cannot definitively prove the 3D connectivity of the newly formed spiro center. High-field NMR (400–600 MHz) is required to observe the characteristic upfield shift of the cyclopropane protons (δ 0.5–1.5 ppm) and the quaternary spiro carbon in ¹³C NMR[3]. To avoid the degradation issues of offline sampling, modern setups integrate flow-cells into the NMR spectrometer, allowing in operando quantitative analysis of reaction species without quenching[5].

Quantitative Performance Matrix
FeatureIn-Situ FTIR (ReactIR)High-Field Flow-NMR
Primary Data Yield Functional group kinetics (Mid-IR fingerprint)[4]Exact atomic connectivity (¹H, ¹³C, HSQC)[3]
Temporal Resolution Ultra-high (spectra captured every few seconds)[1]Moderate (minutes per 2D acquisition)[5]
Intermediate Detection Excellent for enolates (C=O bond delocalization)Excellent for mono-alkylated structural proof
Sample State Undisturbed, continuous in situ monitoring[1]In operando flow or quenched offline aliquots[5]
System Cost / Footprint Moderate / Benchtop compatibleHigh / Requires dedicated facility

Self-Validating Experimental Protocols

To ensure scientific integrity, both protocols below are designed as self-validating systems. This means internal controls are built directly into the workflow to prevent false positives.

AnalyticalComparison cluster_IR In-Situ FTIR (ReactIR) cluster_NMR High-Field NMR Start Reaction Mixture IR_Probe ATR Probe (Mid-IR) Start->IR_Probe NMR_Sample Flow Cell / Quenched Aliquot Start->NMR_Sample IR_Data Continuous Kinetic Profiling IR_Probe->IR_Data Validation Mechanistic Confirmation IR_Data->Validation NMR_Data 1H/13C Structural Elucidation NMR_Sample->NMR_Data NMR_Data->Validation

Fig 2. Parallel spectroscopic workflow for intermediate validation.

Protocol A: Real-Time Kinetic Profiling via ReactIR

Objective: Track the formation and consumption of the enolate intermediate.

  • Probe Preparation & Background: Insert the DiComp (Diamond) ATR probe into the anhydrous reaction vessel. Causality: Diamond is chosen for its chemical resistance to strong bases and broad Mid-IR transmission. Collect a background spectrum of the pure solvent (e.g., anhydrous DMF) to digitally subtract solvent interference[4].

  • Baseline Establishment: Add ethyl 2-oxocyclopentanecarboxylate. Monitor the baseline stability of the ester and ketone C=O stretches (~1750 cm⁻¹ and ~1720 cm⁻¹) for 10 minutes.

  • Initiation & Enolate Tracking: Introduce the base. Use the iC IR software to track the immediate decay of the 1750 cm⁻¹ peak and the concurrent emergence of the enolate band (~1650 cm⁻¹)[1].

  • Spirocyclization Monitoring: Add 1,2-dibromoethane. Track the consumption of the enolate band and the appearance of the highly strained spiro-ketone C=O stretch. The reaction endpoint is definitively determined when the intermediate profiles flatline[4].

Protocol B: Structural Elucidation via Flow-NMR

Objective: Confirm the exact molecular structure of the mono-alkylated intermediate and the final spiro[2.4]heptane scaffold.

  • Flow-Cell Integration: Connect the reaction vessel to a flow-NMR setup using PTFE tubing, pumping the mixture through the NMR flow cell at a continuous rate[5]. Causality: This prevents the highly reactive mono-alkylated intermediate from degrading, which would inevitably happen during manual offline extraction.

  • 1D ¹H Acquisition: Run continuous ¹H NMR scans. Look for the transient appearance of complex multiplets corresponding to the -CH₂CH₂Br group of the mono-alkylated intermediate.

  • 2D HSQC Validation (Product Confirmation): Once the reaction reaches steady-state, acquire a 2D HSQC spectrum. Causality: 1D spectra of spiro compounds are notoriously crowded. HSQC is required to unambiguously correlate the highly shielded cyclopropane protons (δ 0.5–1.5 ppm) to their respective carbons, validating the successful spirocyclization of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate[3].

Conclusion & Recommendations

For the robust validation of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate intermediates, neither technique should be used in isolation.

  • Use In-Situ FTIR (ReactIR) during process development and scale-up. Its ability to monitor the transient enolate without disturbing the reaction equilibrium is critical for defining safe thermal operating limits and identifying induction periods[1].

  • Use Flow-NMR during the initial mechanistic elucidation phase. It is the only method capable of providing the absolute structural proof required by regulatory bodies to confirm that the spiro-ring has correctly formed without unwanted side-reactions[3][5].

References

  • Mettler Toledo ReactIR In Situ Reaction Analysis - taawon.com. 1

  • ReactIR In Situ Spectroscopy - mt.com. 4

  • Ethyl 6-oxospiro[2.4]heptane-5-carboxylate - uni.lu (PubChemLite). 2

  • Real-Time Reaction Monitoring with In Operando Flow NMR and FTIR Spectroscopy - magritek.com. 5

  • An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes - jst.go.jp. 3

  • CAS 956088-14-5 | Sigma-Aldrich - sigmaaldrich.com.

Sources

Comparative

Objective Comparison Guide: Validating the Stereochemistry of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate Using NOESY

Executive Summary For researchers and drug development professionals synthesizing spirocyclic scaffolds, assigning relative stereochemistry is a critical quality control bottleneck. Ethyl 6-oxospiro[2.4]heptane-5-carboxy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals synthesizing spirocyclic scaffolds, assigning relative stereochemistry is a critical quality control bottleneck. Ethyl 6-oxospiro[2.4]heptane-5-carboxylate features a highly strained cyclopropane ring fused to a cyclopentanone system at a single spiro carbon[1]. Determining the relative spatial orientation between the C5-carboxylate group and the spiro-cyclopropane ring dictates the molecule's entire 3D vector space.

This guide objectively compares the performance of 2D NOESY against alternative analytical techniques (ROESY, 1D Selective NOE, and DP4+ Computational NMR) and provides a self-validating, step-by-step experimental protocol for definitive stereochemical assignment[2].

Mechanistic Grounding: The Physics of NOE in Small Molecules

As an Application Scientist, it is crucial to understand why a specific NMR experiment is chosen rather than blindly applying standard parameters. The Nuclear Overhauser Effect (NOE) relies on dipole-dipole cross-relaxation through space (typically < 5 Å). The magnitude and sign of the NOE depend heavily on the molecular correlation time ( τc​ ), which is dictated by molecular weight (MW) and solvent viscosity.

With a molecular weight of 182.09 Da [1], ethyl 6-oxospiro[2.4]heptane-5-carboxylate tumbles rapidly in solution. This places the molecule firmly in the extreme narrowing limit ( ωτc​≪1 ). In this regime, the maximum theoretical NOE enhancement is +50%, and the NOE is strongly positive[3]. Consequently, in a phase-sensitive 2D NOESY spectrum, the through-space cross-peaks will appear with the opposite phase to the diagonal peaks[3].

Methodological Comparison: NOESY vs. Alternatives

While NOESY is the gold standard for small molecules, it is frequently (and sometimes incorrectly) substituted with ROESY or computational methods. The table below provides a quantitative and qualitative comparison of these techniques for validating spiro[2.4]heptane systems.

Analytical Feature2D NOESY2D ROESY1D Selective NOEDP4+ (Computational NMR)
Optimal MW Range < 600 Da [3]700 – 1200 Da[3]< 600 DaAny (In silico)
Signal Phase Opposite to diagonal[3]Same as diagonal[3]N/A (Difference spectrum)N/A
Artifact Risk Low (Spin diffusion at high tm​ )High (TOCSY through-bond transfer)[3]Low (If excitation is clean)High (Depends on conformer sampling)
Mixing Time ( tm​ ) 0.5 – 0.8 seconds[4]0.2 seconds[4]0.5 – 0.8 secondsN/A
Suitability for Target Optimal: Clear spatial correlationsSuboptimal: False positives from J-couplingExcellent: For targeted C5-H checksComplementary: Use if NMR is ambiguous
Causality Check: Why reject ROESY for this product?

ROESY (Rotating-frame NOE Spectroscopy) is invaluable for mid-sized molecules where the laboratory-frame NOE passes through zero[3]. However, ROESY utilizes a continuous spin-lock pulse that inadvertently promotes TOCSY (through-bond) transfer [3]. In a densely J-coupled system like the cyclopentane ring of our spiro product, TOCSY artifacts appear with the same phase as the diagonal (mimicking exchange peaks)[3]. This can easily be mistaken for spatial correlations, leading to catastrophic false stereochemical assignments. Because our target is 182 Da, NOESY avoids these artifacts entirely while providing robust signal intensity.

Self-Validating Experimental Protocol

To ensure a self-validating system, the following protocol must be strictly adhered to. Every parameter choice is grounded in the physical properties of the target molecule.

Step 1: Sample Preparation & Degassing
  • Action: Dissolve 10–15 mg of ethyl 6-oxospiro[2.4]heptane-5-carboxylate in 0.6 mL of anhydrous CDCl₃. Perform three cycles of freeze-pump-thaw degassing .

  • Causality: Dissolved oxygen is paramagnetic. Its unpaired electrons provide a highly efficient, non-radiative pathway for longitudinal relaxation ( T1​ ). Because the NOE relies on the competition between cross-relaxation ( σ ) and intrinsic T1​ relaxation, failing to remove oxygen will severely diminish or completely quench the NOE signals.

Step 2: Pulse Sequence & Parameter Optimization
  • Action: Select a phase-sensitive 2D NOESY pulse sequence with zero-quantum suppression[3]. Set the mixing time ( tm​ ) to 0.8 seconds [4].

  • Causality: The molecule's low molecular weight dictates a very short correlation time ( τc​ ). The cross-relaxation rate is slow, meaning a longer mixing time (0.8 s) is required to allow the NOE to build up between the C5 methine proton and the cyclopropane protons[4]. Exceeding 1.0 s, however, risks signal degradation via intrinsic T1​ relaxation.

Step 3: Acquisition & Processing
  • Action: Acquire with 8–16 scans per increment, utilizing 256 t1​ increments. Process the data using a squared sine-bell window function shifted by 90° ( π/2 ).

  • Causality: The 90° shifted sine-bell maximizes resolution while minimizing the broad dispersive tails characteristic of phase-sensitive 2D NMR. This ensures that critical cross-peaks near the diagonal (e.g., intra-cyclopentyl correlations) are cleanly resolved and not buried in phase distortion.

Data Interpretation: Mapping the Spirocyclic Vector Space

Once the spectrum is processed, focus on the cross-peaks between the C5 methine proton (alpha to the ester) and the cyclopropane methylene protons (C1/C2).

  • Phase Verification: Ensure the diagonal peaks are negative (red) and the NOE cross-peaks are positive (blue). This confirms you are observing true NOE in the extreme narrowing limit[3].

  • Stereochemical Assignment:

    • If the C5-ester is trans to the cyclopropane ring, the C5-proton is cis (pointing towards the cyclopropane ring). This will yield a strong NOE cross-peak .

    • If the C5-ester is cis to the cyclopropane ring, the C5-proton is trans (pointing away). The distance exceeds 4 Å, resulting in weak or absent NOE .

Workflow Visualization

Workflow A Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (MW: 182.09 Da) B Sample Preparation Freeze-Pump-Thaw Degassing A->B C 2D NOESY Acquisition Mixing Time (tm) = 0.8 s B->C D Alternative: 2D ROESY (Rejected: TOCSY Artifacts) C->D Comparison E Data Processing 90° Shifted Sine-Bell Window C->E F Cross-Peak Analysis Phase Opposite to Diagonal E->F G Stereochemical Assignment Validated cis/trans Configuration F->G

Workflow for NOESY-driven stereochemical validation of spiro[2.4]heptane systems.

References

  • Title: 2D NOESY and ROESY for Small Molecules (VnmrJ ChemPack) Source: Indiana University NMR Facility URL: [Link]

  • Title: NOESY and ROESY: Theoretical and Practical Considerations Source: Columbia University NMR Facility URL: [Link]

  • Title: One Pot Synthesis of Spirocycles and Cyclopropa[b]pyrans by Alkenylation-Rearrangement of Cyclopropenes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Ethyl 6-oxospiro[2.4]heptane-5-carboxylate (CID 24209556) Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Ethyl 6-oxospiro[2.4]heptane-5-carboxylate proper disposal procedures

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is where the most critical safety vulnerabilities exist. Ethyl 6-oxospiro[1]heptane-5-carboxylate is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the transition from benchtop synthesis to waste management is where the most critical safety vulnerabilities exist. Ethyl 6-oxospiro[1]heptane-5-carboxylate is a highly versatile spirocyclic β -keto ester used extensively as a building block in medicinal chemistry. However, its specific structural motifs dictate strict operational controls. Improper disposal of this compound can lead to dangerous pressure build-ups, environmental contamination, and severe regulatory violations.

This guide provides a self-validating, causality-driven protocol for the safe management and disposal of this compound, ensuring your laboratory maintains both scientific integrity and absolute safety.

Chemical Profiling & Hazard Assessment

Before initiating any disposal protocol, it is critical to understand the physicochemical profile of the target molecule. As a β -keto ester, Ethyl 6-oxospiro[1]heptane-5-carboxylate is highly susceptible to base-catalyzed saponification followed by rapid decarboxylation.

The Causality of Overpressurization: If this compound is inadvertently mixed with strongly basic aqueous waste (e.g., 1M NaOH from a reaction wash), it will hydrolyze into the corresponding spirocyclic β -keto acid and ethanol. The β -keto acid will spontaneously decarboxylate at room temperature, rapidly evolving carbon dioxide ( CO2​ ) gas. In a tightly sealed waste carboy, this gas evolution will cause catastrophic overpressurization and container rupture.

Table 1: Physicochemical and Hazard Profile
PropertyValue / Description
Chemical Name Ethyl 6-oxospiro[1]heptane-5-carboxylate
CAS Number 956088-14-5
Molecular Formula C10​H14​O3​
Molecular Weight 182.22 g/mol
Key Structural Feature Spirocyclic β -keto ester
Primary Hazard Codes H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation)
Incompatible Waste Streams Strong bases (pH > 9), strong acids (pH < 3), strong oxidizers

Operational Handling Protocol

To ensure safety and minimize hazardous waste generation, adhere to the following self-validating handling procedure when preparing reactions or standard solutions.

Step-by-Step Methodology: Reagent Transfer and Verification

  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, flame-retardant lab coat). Ensure the fume hood face velocity is verified at 100 fpm.

  • Transfer: Use a positive displacement pipette or a glass gas-tight syringe for liquid transfer. Causality: The ester's viscosity and vapor pressure can cause volumetric inaccuracies and dripping with standard air-displacement pipettes, leading to external contamination.

  • Self-Validation (Spill Check): After transfer, wipe the exterior of the reagent bottle and the balance pan with a dry Kimwipe. Inspect the Kimwipe under a UV lamp (254 nm). While the pure ester lacks extended conjugation, trace synthetic impurities often fluoresce, instantly validating whether the transfer area is truly clean.

  • Decontamination: Rinse all transfer glassware sequentially with acetone, then water, directing the rinses into the appropriate segregated waste streams (detailed below).

Waste Segregation Workflow

Proper segregation is not just a safety measure; it is a strict federal requirement under the EPA's Resource Conservation and Recovery Act (RCRA) . Segregating halogenated from non-halogenated waste reduces the volume of material requiring high-temperature, energy-intensive incineration, thereby lowering disposal costs and environmental impact.

WasteSegregation Start Ethyl 6-oxospiro[2.4]heptane-5-carboxylate Waste Generated IsAqueous Is the waste primarily aqueous? Start->IsAqueous SolidWaste Solid Waste (Silica, PPE, Vials) Start->SolidWaste Solid materials AqueousWaste Aqueous Waste Stream (Check pH: 5-9) IsAqueous->AqueousWaste Yes IsHalogenated Does the solvent contain halogens? (e.g., DCM, Chloroform) IsAqueous->IsHalogenated No (Organic) HalogenatedWaste Halogenated Organic Waste (Red Container) IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Non-Halogenated Organic Waste (Blue Container) IsHalogenated->NonHalogenatedWaste No

Decision tree for Ethyl 6-oxospiro[1]heptane-5-carboxylate waste segregation.

Step-by-Step Disposal Procedures

Every disposal action must incorporate a validation step to prevent incompatible chemical mixing.

Protocol A: Disposal of Non-Halogenated Organic Solutions

(Applicable for solutions in Ethyl Acetate, Hexanes, Methanol, etc.)

  • Compatibility Aliquot Test (Self-Validation): Before adding the bulk waste to the primary non-halogenated carboy, extract a 1 mL aliquot of the waste solution. Mix it with 1 mL of the current carboy contents in a small test tube. Observe for 5 minutes. If no heat, bubbling, or precipitation occurs, the streams are compatible.

  • Transfer: Slowly pour the waste into the blue-labeled "Non-Halogenated Organic Waste" container using a wide-mouth funnel to prevent splashing.

  • Documentation: Immediately log the estimated mass of the compound added on the RCRA waste manifest attached to the container.

Protocol B: Disposal of Halogenated Organic Solutions

(Applicable for solutions in Dichloromethane, Chloroform, etc.) Causality: Halogenated solvents require specialized incineration (>1000°C) to prevent the formation of highly toxic dioxins. Never mix them with non-halogenated streams, as it ruins the entire batch's incinerability profile.

  • Transfer: Pour the waste into the red-labeled "Halogenated Organic Waste" container.

  • Headspace Management: Leave at least 20% headspace in the container to accommodate vapor expansion, as halogenated solvents typically possess high vapor pressures.

  • Seal and Vent: Cap the container with a vented pressure-relief cap to automatically self-validate and regulate internal pressure safely.

Protocol C: Handling Aqueous Waste

(Applicable for aqueous washes from extractions containing trace ester)

  • pH Validation (Self-Validation): Dip a universal pH indicator strip into the aqueous waste. The color must indicate a pH between 5.0 and 8.0.

  • Neutralization (If Required): If the pH is > 8.0, carefully neutralize with 1M Citric Acid until the target pH is reached. Causality: As established in the hazard profile, this guarantees the prevention of base-catalyzed decarboxylation and subsequent carboy explosion.

  • Disposal: Once validated, transfer to the "Aqueous Waste" carboy. Do not pour down the sink; trace organics disrupt municipal water treatment bio-cultures.

Protocol D: Solid Contaminated Waste

(Applicable for silica gel from chromatography, empty vials, and contaminated PPE)

  • Solvent Evaporation: Allow any residual volatile solvents on silica gel or vials to evaporate completely inside the active fume hood.

  • Containment: Place the dry, contaminated solids into a heavy-duty, transparent polyethylene bag.

  • Labeling: Seal the bag and label it as "Hazardous Solid Waste - Trace Organics (Ethyl 6-oxospiro[1]heptane-5-carboxylate)". Deposit in the designated solid waste drum for landfill or incineration.

References

  • PubChemLite. "Ethyl 6-oxospiro[1]heptane-5-carboxylate (C10H14O3)." PubChem, National Institutes of Health. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Overview." EPA.gov. Available at:[Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of Ethyl 6-oxospiro[2.4]heptane-5-carboxylate

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 6-oxospiro[2.4]heptane-5-carboxylate. The information herein is synthesiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 6-oxospiro[2.4]heptane-5-carboxylate. The information herein is synthesized from safety data sheets of structurally similar compounds and established laboratory safety protocols. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is intended to supplement, not replace, a thorough risk assessment conducted by qualified personnel in your institution.

Hazard Assessment: A Proactive Approach to Safety

While specific toxicological data for Ethyl 6-oxospiro[2.4]heptane-5-carboxylate is limited, an analysis of analogous compounds, such as other carboxylates and spirocyclic compounds, suggests a number of potential hazards. These include:

  • Flammability: Many organic esters are flammable liquids and vapors.[1][2] It is prudent to treat this compound as flammable and avoid open flames, sparks, and hot surfaces.[1][3][4]

  • Skin and Eye Irritation: Similar chemical structures are known to cause skin and eye irritation.[1][2][5][6][7]

  • Respiratory Irritation: Vapors or aerosols may cause respiratory irritation.[2][5][6][7]

  • Aspiration Hazard: If swallowed, there is a potential for this compound to be an aspiration hazard, which can be fatal.[1]

  • Aquatic Toxicity: Many organic compounds are toxic to aquatic life with long-lasting effects.[1][8]

Given these potential hazards, a cautious and well-planned approach to handling is paramount.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to ensure your safety.[9][10] The following table outlines the recommended PPE for handling Ethyl 6-oxospiro[2.4]heptane-5-carboxylate in a laboratory setting.

Operation Recommended Personal Protective Equipment (PPE)
Low-Volume Handling (e.g., weighing, preparing solutions in a fume hood) - Gloves: Chemical-resistant gloves (e.g., nitrile).[10][11] - Eye Protection: Safety glasses with side shields or chemical splash goggles.[10][11][12] - Body Protection: Laboratory coat.[9]
High-Volume Handling or Splash Potential - Gloves: Chemical-resistant gloves (e.g., nitrile).[10][11] - Eye Protection: Chemical splash goggles and a face shield.[10][12] - Body Protection: Chemical-resistant apron over a laboratory coat.[9][12] - Respiratory Protection: If there is a risk of generating aerosols or vapors that cannot be controlled by local exhaust ventilation, a NIOSH-approved respirator may be necessary.[2][13]
Emergency (e.g., large spill) - Full Chemical Suit: As determined by your institution's emergency procedures.[9][13][14] - Self-Contained Breathing Apparatus (SCBA): For situations with high concentrations of vapors or in enclosed spaces.[2][13][14]

Always inspect your PPE before use and ensure it is in good condition.[11] Contaminated PPE should be removed carefully and disposed of as hazardous waste.[11]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and accidents.

Preparation and Engineering Controls
  • Designated Area: Conduct all work with Ethyl 6-oxospiro[2.4]heptane-5-carboxylate in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.[9]

  • Spill Kit: Have a chemical spill kit appropriate for flammable organic liquids readily available.

  • Material and Equipment: Gather all necessary chemicals, glassware, and equipment before starting your work to minimize movement and potential for spills.

Handling Procedure

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup Prep Don Appropriate PPE Gather Gather Materials & Glassware FumeHood Verify Fume Hood Operation Weigh Weigh/Measure in Hood FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Reaction Perform Reaction Transfer->Reaction Quench Quench Reaction (if necessary) Reaction->Quench Waste Segregate Waste Quench->Waste Decontaminate Decontaminate Glassware & Surfaces Waste->Decontaminate Doff Doff PPE Decontaminate->Doff

  • Don PPE: Put on the appropriate PPE as outlined in the table above.

  • Transferring: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a funnel for transfers into containers with narrow openings.

  • Heating: If heating is required, use a heating mantle, sand bath, or oil bath. Do not use an open flame.

  • Storage: Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][4]

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for environmental protection and laboratory safety.

Waste Segregation
  • Liquid Waste: Collect all waste containing Ethyl 6-oxospiro[2.4]heptane-5-carboxylate in a dedicated, properly labeled, and sealed waste container. The container should be compatible with organic solvents.

  • Solid Waste: Any solid waste contaminated with this compound, such as used gloves, paper towels, or silica gel, should be collected in a separate, labeled hazardous waste container.

Disposal Procedure
  • Labeling: Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the approximate concentration.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.

  • Pickup: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not pour chemical waste down the drain.[5]

Emergency Procedures: Be Prepared

In the event of an emergency, a swift and informed response is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5][6][15] Seek medical attention.[5][6][7][15]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6][7][15] Seek immediate medical attention.[5][6][7][15]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[5][6][11][15] Seek medical attention.[5][6][7][15]

  • Ingestion: Do not induce vomiting.[1] Rinse the mouth with water.[11][15] Seek immediate medical attention.[1][15]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For a large spill, evacuate the area and contact your institution's EHS department.

References

  • Personal Protective Equipment | US EPA. (2025, September 12).
  • Personal Protective Equipment (PPE) - CHEMM. (2026, March 23).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, December 23).
  • SAFETY DATA SHEET - Fisher Scientific. (2023, October 18).
  • SAFETY DATA SHEET - according to Regulation (EC) No. 1907/2006 - Merck Millipore.
  • PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS - OriGene.
  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. (2024, August 27).
  • PPESAFETY CHEMICAL HANDLING PROTECTION PPE KIT.
  • How To Choose The Right PPE For Chemical Handling - Hazchem Safety. (2025, December 02).
  • SAFETY DATA SHEET - CymitQuimica. (2026, February 09).
  • Heptane.
  • Safety Data Sheet - Angene Chemical. (2021, May 01).
  • BLD Pharmatech.
  • Safety Data Sheet: heptane - Chemos GmbH&Co.KG.
  • Heptane - SAFETY DATA SHEET. (2024, June 02).
  • Safety Data Sheet HEPTANE Revision 5, Date 14 Oct 2022 - Redox. (2026, April 01).
  • Methyl 6-oxospiro[3.3]heptane-2-carboxylate - Safety Data Sheet - ChemicalBook. (2026, March 20).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.